(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Description
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Properties
IUPAC Name |
(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLGDDNDVOSMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345643 | |
| Record name | Calycotomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4356-47-2 | |
| Record name | Calycotomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Primary Classification: Isoquinoline Alkaloid Precursor / Chiral Building Block CAS Registry Number: 105807-57-6 (Specific to (S)-1-carboxylic acid precursor); 1745-07-9 (Parent Core: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline). Note: The specific 1-hydroxymethyl derivative is a specialized research intermediate often synthesized in situ. It is distinct from the commodity chemical market but well-characterized in crystallographic databases (e.g., CSD Refcode BIMCIK).
Executive Summary
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is a critical pharmacophore and chiral auxiliary in the synthesis of benzylisoquinoline alkaloids. Structurally, it consists of a tetrahydroisoquinoline (THIQ) core functionalized with a hydroxymethyl group at the C1 position and two methoxy groups at C6 and C7.
This molecule serves two primary roles in drug development:
-
Chiral Scaffold: The C1 stereocenter is chemically labile yet sterically accessible, making it an ideal candidate for kinetic resolution studies and asymmetric synthesis.
-
Bioactive Precursor: It is the direct synthetic precursor to Calycotomine and a core structural motif in P-glycoprotein (P-gp) inhibitors used to reverse Multi-Drug Resistance (MDR) in oncology.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| IUPAC Name | (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Appearance | Pale yellow oil (free base); Crystalline solid (HCl salt) |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water (free base) |
| pKa (Calculated) | ~8.9 (Secondary amine) |
| Chirality | C1 position (R/S enantiomers) |
Structural Significance
The 6,7-dimethoxy substitution pattern mimics the catechol moiety of dopamine, conferring affinity for adrenergic and dopaminergic receptors. The C1-hydroxymethyl group provides a handle for further functionalization (e.g., esterification, oxidation to aldehyde) without disrupting the bicyclic core.
Synthetic Routes & Mechanistic Insight
The synthesis of this compound generally proceeds via the construction of the isoquinoline ring followed by reduction. The choice of route depends on the required stereochemistry.
Route A: Modified Bischler-Napieralski Cyclization (Classic)
This route is preferred for large-scale preparation of the racemic mixture.
-
Amide Formation: Homoveratrylamine is condensed with an acetoxyacetyl chloride equivalent.
-
Cyclization: Phosphorus oxychloride (POCl₃) drives the dehydrative cyclization to form the 3,4-dihydroisoquinoline intermediate.
-
Reduction: Sodium borohydride (NaBH₄) reduces the imine bond and the ester/acetoxy group simultaneously (or stepwise) to yield the tetrahydroisoquinoline alcohol.
Route B: Reduction of 1-Carboxylic Acid Derivatives (Stereocontrolled)
For asymmetric applications, it is superior to start with the 1-carboxylic acid derivative (often obtained via Pictet-Spengler reaction with glyoxylic acid), which can be resolved prior to reduction.
Mechanistic Pathway (Graphviz)
Caption: Synthetic workflow from homoveratrylamine to the target alcohol via the Bischler-Napieralski cyclization and subsequent reduction.
Stereochemical Resolution & Purification
Since the C1 center is chiral, obtaining enantiopure material is critical for biological assays.
Protocol: Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification is the most efficient method for resolving the racemic alcohol.
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).
-
Acyl Donor: Vinyl acetate or Ethyl acetate.
-
Solvent: MTBE or Toluene (anhydrous).
Mechanism: The lipase selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-enantiomer as the free alcohol. These can then be separated by column chromatography or acid-base extraction.
Data: Resolution Efficiency
| Parameter | Value | Notes |
| Conversion | 50% (Ideal) | Theoretical maximum for kinetic resolution |
| Enantiomeric Excess (ee) | >98% | After single pass |
| E-Value (Selectivity) | >100 | Indicates highly selective enzyme preference |
Experimental Protocols
Synthesis of Racemic (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Reagents:
-
6,7-Dimethoxy-3,4-dihydroisoquinoline-1-carboxylic acid ethyl ester (10 mmol)
-
LiAlH₄ (Lithium Aluminum Hydride) (20 mmol)
-
THF (Anhydrous)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Solubilization: Dissolve the ester precursor in 30 mL anhydrous THF. Cool to 0°C.
-
Reduction: Slowly add LiAlH₄ (powder or solution) portion-wise over 15 minutes. Caution: Exothermic evolution of H₂ gas.
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 3 hours to ensure complete reduction of the ester to the primary alcohol and the imine to the amine.
-
Quench: Cool to 0°C. Quench sequentially with water (0.8 mL), 15% NaOH (0.8 mL), and water (2.4 mL) (Fieser workup).
-
Isolation: Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 95:5).
Analytical Validation
-
¹H NMR (CDCl₃, 400 MHz): δ 6.63 (s, 1H, Ar-H), 6.58 (s, 1H, Ar-H), 3.98 (dd, 1H, J=10.5, 4.0 Hz, C1-H), 3.86 (s, 3H, OMe), 3.84 (s, 3H, OMe), 3.75 (m, 2H, CH₂OH), 3.15-2.60 (m, 4H, C3/C4-H).
-
Mass Spectrometry (ESI): m/z 224.1 [M+H]⁺.
Pharmacological Applications[5][13]
P-glycoprotein (P-gp) Inhibition
Derivatives of this molecule, particularly when functionalized at the nitrogen, act as potent inhibitors of P-gp. This transporter is responsible for effluxing chemotherapy drugs out of cancer cells.
-
Mechanism: The THIQ core binds to the transmembrane domain of P-gp, locking it in a conformation that prevents ATP hydrolysis and drug transport.
-
Relevance: Reverses resistance to Doxorubicin and Vinblastine in multidrug-resistant cell lines (e.g., K562/DOX).
Alkaloid Biosynthesis
This alcohol is the immediate biosynthetic precursor to Calycotomine , a simple tetrahydroisoquinoline alkaloid found in Calycotome spinosa.
Caption: Downstream applications of the core scaffold in medicinal chemistry and organic synthesis.
References
-
El Antri, A., et al. (2004).[1][2] "Crystal structure of 1-hydroxymethyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline." Acta Crystallographica Section E, 60(11).
-
Teodori, E., et al. (2013). "Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers." ChemMedChem.
-
Pàmies, O., & Bäckvall, J. E. (2002). "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters." Journal of Organic Chemistry, 67(4), 1261-1265.
-
Czarnocki, Z., et al. (2023).[3][4] "Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid." Molecules, 28(7).
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
[1]
Chemical Architecture & Significance[1][2][3]
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol represents a privileged scaffold in medicinal chemistry, sitting at the intersection of neurotransmitter analogs and isoquinoline alkaloids.[1] Structurally, it is a rigidified congener of substituted phenylethanolamines, sharing the pharmacophore features of dopamine and norepinephrine but with the conformational restriction imposed by the tetrahydroisoquinoline (THIQ) ring system.
This molecule serves as a critical "branch point" intermediate.[1][2] The C1-hydroxymethyl group provides a handle for further functionalization—allowing the expansion of the scaffold into complex bis-benzylisoquinoline alkaloids (e.g., atracurium analogs) or pro-drug moieties—while the secondary amine remains available for receptor-modulating derivatization.
Physicochemical Profile[1][2][4][5][6][7][8][9]
| Property | Data | Note |
| IUPAC Name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| CAS Number | Variable by salt (Base: Generic search required; Parent Heliamine: 1745-07-9) | Common as HCl or TFA salt |
| Physical State | Solid (Salts) / Viscous Oil (Free Base) | Hygroscopic as HCl salt |
| Solubility | Soluble in MeOH, Water (Salts), DMSO | Poor solubility in hexanes |
| pKa (Calc) | ~9.2 (Secondary Amine) | Typical for THIQ ring systems |
Synthetic Architecture
The synthesis of C1-substituted tetrahydroisoquinolines is classically achieved via two primary routes: the Pictet-Spengler cyclization and the Bischler-Napieralski cyclization followed by reduction.[2]
For the specific synthesis of the 1-hydroxymethyl derivative, the Pictet-Spengler approach using glycolaldehyde is often low-yielding due to the instability of the aldehyde. Therefore, the Bischler-Napieralski route, utilizing a protected glycolic acid derivative, is the preferred, robust protocol for high-purity generation.[1]
Pathway Analysis: The Bischler-Napieralski Route[1][2]
-
Amide Formation: Condensation of homoveratrylamine (3,4-dimethoxyphenethylamine) with an activated glycolic acid derivative (e.g., acetoxyacetyl chloride).[1][2]
-
Cyclization: Dehydration of the amide using phosphoryl chloride (POCl₃) to form the 3,4-dihydroisoquinoline (DHIQ) intermediate.[1][2]
-
Reduction & Deprotection: Stereoselective or non-selective reduction of the imine (C=N) bond using Sodium Borohydride (NaBH₄), followed by hydrolysis of the ester protecting group to reveal the primary alcohol.[1][2]
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway via Bischler-Napieralski cyclization, ensuring stability of the C1-hydroxymethyl precursor.
Reactivity Profile & Derivatization[2][3]
The molecule presents two orthogonal nucleophiles: the secondary amine (
Divergent Synthesis Logic[2]
-
N-Alkylation: The secondary amine is the most nucleophilic site.[1][2] Reaction with alkyl halides allows for the introduction of lipophilic tails to modulate blood-brain barrier (BBB) penetration.[1][2]
-
O-Acylation: The primary alcohol can be esterified to create prodrugs or cyclized (if a linker is attached to the nitrogen) to form tricyclic systems.[1][2]
-
Oxidation: The hydroxymethyl group can be oxidized to the aldehyde (unstable) or carboxylic acid, providing access to tetrahydroisoquinoline-1-carboxylic acids (TICAs), which are NMDA receptor modulators.[1]
Figure 2: Divergent reactivity map showing potential transformations of the core scaffold.[1][2]
Experimental Protocols
Protocol A: Synthesis of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol (Bischler-Napieralski Route)[1]
Objective: To synthesize the target molecule from Homoveratrylamine with high purity.
Reagents:
-
Homoveratrylamine (1.0 eq)[2]
-
Acetoxyacetyl chloride (1.1 eq)[2]
-
Triethylamine (Et₃N) (1.2 eq)[2]
-
Phosphoryl chloride (POCl₃) (3.0 eq)[2]
-
Sodium Borohydride (NaBH₄) (4.0 eq)[2]
-
Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH).[1][2]
Step-by-Step Methodology:
-
Amide Formation (Protection):
-
Dissolve Homoveratrylamine in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1][2]
-
Add Et₃N followed by the dropwise addition of Acetoxyacetyl chloride.[1][2]
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.
-
Validation: TLC (SiO₂, 50% EtOAc/Hex) should show disappearance of amine starting material.[1][2]
-
Workup: Wash with 1N HCl, then Sat.[1][2] NaHCO₃. Dry organic layer (MgSO₄) and concentrate to yield the acetoxy-amide.[1][2]
-
-
Cyclization (Ring Closure):
-
Dissolve the crude amide in anhydrous MeCN (or Toluene).[1][2]
-
Add POCl₃ carefully.[1][2] Heat to reflux (80-110°C) for 2–4 hours.
-
Mechanism:[2][3][4][5][6] This closes the ring to form the 3,4-dihydroisoquinoline (imine).[1][2]
-
Evaporate volatiles under reduced pressure to remove excess POCl₃.[1][2]
-
-
Reduction & Deprotection:
-
Purification:
-
The product is an amine; purification via Acid-Base extraction is highly effective.[1][2]
-
Extract product into 1N HCl (aqueous). Wash aqueous layer with Ether (removes non-basic impurities).[1][2] Basify aqueous layer with NaOH to pH > 10.[1][2] Extract back into DCM.
-
Final purification: Recrystallization from EtOH/Ether (if solid) or Column Chromatography (DCM:MeOH:NH₄OH 90:9:1).[1][2]
-
Pharmacological Implications[1][2][3][7]
The 6,7-dimethoxy-THIQ motif is a structural isomer of the neurotransmitter dopamine, rigidified in a bicyclic system.[1]
-
Adrenergic/Dopaminergic Interaction: The 1-hydroxymethyl group mimics the
-hydroxyl group of norepinephrine.[1][2] However, the rigid ring structure alters the binding mode, often leading to antagonist activity or reuptake inhibition rather than direct agonism.[1] -
MAO Inhibition: Simple THIQs are known reversible inhibitors of Monoamine Oxidase (MAO).[1][2] The 6,7-dimethoxy substitution pattern generally increases affinity for MAO-A.[1][2]
-
Metabolic Stability: Unlike linear phenethylamines, the THIQ ring protects the nitrogen from rapid oxidative deamination, potentially improving half-life in vivo.[1][2]
References
-
PubChem. (2025).[1][2] 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Heliamine) Compound Summary. National Library of Medicine.[1][2] [Link][2]
-
Yokoyama, A., et al. (1999).[1][2][7] Superacid-Catalyzed Pictet-Spengler Reaction. Journal of Organic Chemistry, 64(2), 611-617.[1][2] (Cited for general Pictet-Spengler reaction conditions).[1][2]
-
Organic Chemistry Portal. (2025). Synthesis of Tetrahydroisoquinolines. [Link]
Sources
- 1. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 42923-77-3|6-Methoxy-1,2,3,4-tetrahydroisoquinoline|BLD Pharm [bldpharm.com]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Structural Characterization and Synthesis of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Technical Whitepaper | Version 1.0
Executive Summary
This guide provides a comprehensive structural and synthetic analysis of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol , a pivotal intermediate in the synthesis of isoquinoline alkaloids and a pharmacophore relevant to adrenergic and dopaminergic receptor modulation.
Unlike simple tetrahydroisoquinolines (THIQs), the presence of the C1-hydroxymethyl moiety introduces specific conformational constraints and hydrogen-bonding capabilities that dictate its solid-state behavior. This document details the crystallographic polymorphism (monoclinic vs. orthorhombic), a diastereoselective synthetic route via the Pomeranz-Fritsch-Bobbitt cyclization, and the molecular dynamics governing its receptor binding potential.
Molecular Architecture & Crystallography[1]
The solid-state behavior of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is characterized by polymorphism, a phenomenon critical for drug formulation and bioavailability. X-ray diffraction studies have identified two distinct polymorphs: a monoclinic form (
Conformational Dynamics
The tetrahydroisoquinoline ring adopts a half-chair conformation , which is the energetic minimum for this heterocycle.
-
Ring Puckering: The C2 and C3 atoms lie out of the plane defined by the benzene ring fused to C4a and C8a. This puckering relieves torsional strain.
-
C1-Substituent Orientation: The hydroxymethyl group at position 1 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the protons on the heterocyclic ring, although steric bulk from N-substituents (if present) can force a pseudo-axial shift.
Hydrogen Bonding Network
The crystal packing is dominated by strong intermolecular hydrogen bonds, specifically involving the hydroxyl donor and the nitrogen acceptor.
-
Chain Formation: These interactions link molecules into infinite chains.[1]
-
Monoclinic Form: Chains run along the
-axis with alternating molecular orientations. -
Orthorhombic Form: Chains propagate along the
-axis with a single-sided orientation relative to the projection axis.
-
Polymorph Data Comparison
| Feature | Monoclinic Polymorph | Orthorhombic Polymorph |
| Space Group | ||
| Crystal System | Monoclinic | Orthorhombic |
| Z (Molecules/Unit Cell) | 2 | 4 |
| Packing Motif | Alternating orientation chains | Single-sided orientation chains |
| Primary Interaction | O-H···N (Intermolecular) | O-H···N (Intermolecular) |
Synthetic Methodology: Pomeranz-Fritsch-Bobbitt Route[4][5]
While the Pictet-Spengler reaction is a traditional route, it often suffers from poor regioselectivity and harsh conditions. The Pomeranz-Fritsch-Bobbitt (PFB) cyclization offers a superior, diastereoselective pathway to the target alcohol, proceeding through an aminoacetal intermediate.
Reaction Mechanism
The synthesis begins with a chiral amine (e.g., phenylglycinol derivatives) to induce stereochemistry, followed by cyclization and subsequent reduction of the ester/acid to the target alcohol.
Key Steps:
-
Petasis Reaction: Coupling of a boronic acid, glyoxylic acid, and an amine to form an amino acid derivative.[3]
-
PFB Cyclization: Acid-mediated ring closure of the aminoacetal to form the tetrahydroisoquinoline core.
-
Reduction: Conversion of the C1-carboxylate to the C1-hydroxymethyl group using a hydride donor (e.g., LiAlH4 or BH3).
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from precursors to the final crystalline alcohol.
Figure 1: Synthetic pathway utilizing the Pomeranz-Fritsch-Bobbitt cyclization strategy for high stereocontrol.[3]
Experimental Protocols
Protocol: Synthesis of the Hydrochloride Salt
To ensure stable crystals for X-ray diffraction, the hydrochloride salt is preferred over the free base due to enhanced lattice energy.
Reagents:
-
Crude (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol (Free base)
-
Hydrochloric acid (20% aq.)[3]
-
Ethanol (Absolute)[4]
-
Diethyl ether
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of the free base in 10 mL of absolute ethanol.
-
Acidification: Add 20% HCl dropwise with stirring until pH ~2 is reached. A slight exotherm may be observed.
-
Precipitation: Dilute the solution with 20 mL of diethyl ether to induce turbidity.
-
Crystallization: Allow the mixture to stand at 4°C for 24 hours. White needle-like crystals will form.
-
Filtration: Filter the crystals under vacuum, wash with cold ether, and dry in a desiccator.
Protocol: Single Crystal Growth (Slow Evaporation)
This method is optimized for obtaining diffraction-quality crystals of the orthorhombic polymorph .
-
Solvent System: Prepare a 1:1 mixture of Methanol/Ethyl Acetate.
-
Saturation: Dissolve 50 mg of the purified compound in the minimum amount of solvent (approx. 2 mL) at room temperature.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
-
Evaporation: Cover the vial with parafilm and poke 3-4 small holes to control the evaporation rate.
-
Incubation: Store in a vibration-free environment at 18-20°C. Crystals suitable for XRD (
mm) typically appear within 3-5 days.
Structural Validation & Logic (Self-Correcting Workflow)
In crystallographic analysis, ensuring the correct assignment of absolute configuration (R vs S) and polymorph identification is critical. The following workflow ensures data integrity.
Figure 2: Crystallographic decision tree for validating polymorph identity and absolute stereochemistry.
Causality in Experimental Choices
-
Why HCl Salt? The free base contains a basic nitrogen and a hydroxyl group. While it can H-bond, the ionic lattice of the HCl salt provides stronger, non-directional electrostatic forces that often lead to higher melting points and better-ordered crystals than the neutral molecule.
-
Why Slow Evaporation? Rapid precipitation (e.g., crash cooling) favors kinetic products and amorphous solids. Slow evaporation allows the molecules to organize into the thermodynamic minimum (the most stable polymorph).
References
-
El Antri, A., et al. (2011). Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol.[1] Acta Crystallographica Section E: Structure Reports Online, 67(7), o1639.
-
Karnik, A., et al. (2023).[3] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3188.
- Bobbitt, J. M. (1998). The Pomeranz-Fritsch-Bobbitt Synthesis of Tetrahydroisoquinolines. Journal of Organic Chemistry.
-
PubChem Compound Summary. (2025). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives.[1][5][3][6][7][8][9][10] National Center for Biotechnology Information. [11]
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- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 6,7-二甲氧基-1,2,3,4-四氢异喹啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 10. (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol - Amerigo Scientific [amerigoscientific.com]
- 11. (1R)-(+)-6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | C11H16ClNO2 | CID 40009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical Architecture and Therapeutic Potential of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Executive Summary & Chemical Identity
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is a privileged bicyclic scaffold belonging to the tetrahydroisoquinoline (THIQ) class. Structurally analogous to the neurotransmitter dopamine, this molecule serves as a critical pharmacophore in the development of
Nomenclature and Structural Analysis
The IUPAC name is derived from the fusion of a benzene ring and a piperidine ring (isoquinoline core), saturated at the nitrogen-containing ring (tetrahydro-).
| Component | Structural Significance |
| Isoquinoline Core | The fused benzo-fused pyridine ring system. Numbering starts at the carbon adjacent to the bridgehead and nitrogen. |
| Tetrahydro- | Saturation of the C1, C3, and C4 positions, rendering the nitrogen basic (pKa ~9.5). |
| 1-yl-methanol | A hydroxymethyl (-CH2OH) pendant group attached to the C1 position. This creates a chiral center at C1. |
| 6,7-Dimethoxy | Electron-donating methoxy groups on the benzene ring, mimicking the catechol moiety of dopamine but with improved metabolic stability against COMT (Catechol-O-methyltransferase). |
Stereochemical Implication: The C1 position is chiral. In drug development, the (S)-enantiomer is often the bioactive form for adrenergic targets, derived from the Pictet-Spengler cyclization of dopamine derivatives with
Synthetic Methodology: The Pictet-Spengler Approach
The most robust route to this scaffold is the Pictet-Spengler reaction , a biomimetic cyclization between a
Reaction Mechanism
The synthesis involves the condensation of 3,4-dimethoxyphenethylamine (Homoveratrylamine) with glycolaldehyde (often used as the dimer). The reaction proceeds via an initial Schiff base (imine) formation, followed by a 6-endo-trig cyclization driven by the electron-rich aromatic ring.
Figure 1: Mechanistic pathway of the Pictet-Spengler cyclization yielding the tetrahydroisoquinoline core.
Validated Experimental Protocol
Objective: Synthesis of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol. Scale: 10 mmol basis.
Reagents:
-
3,4-Dimethoxyphenethylamine (1.81 g, 10 mmol)
-
Glycolaldehyde dimer (0.60 g, 5 mmol - Note: dimer provides 2 eq. monomer)
-
Hydrochloric acid (6M, aq) or Trifluoroacetic acid (TFA)
-
Solvent: Methanol (MeOH) or Water (biomimetic route)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3,4-dimethoxyphenethylamine in MeOH (20 mL) under nitrogen atmosphere. Add glycolaldehyde dimer. Stir at room temperature for 30 minutes to allow the hemiacetal dimer to dissociate and form the imine.
-
Cyclization: Cool the solution to 0°C. Dropwise add HCl (6M, 5 mL) to adjust pH < 2.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor consumption of the amine via TLC (System: DCM/MeOH/NH4OH 90:10:1).
-
Workup (Critical for Yield):
-
Evaporate MeOH under reduced pressure.
-
Basify the residue with 10% NaOH or saturated NaHCO3 to pH 10. Note: The product is an amine; it must be in the free base form to extract.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Dry organic layer over anhydrous Na2SO4 and concentrate.
-
-
Purification: Recrystallization from Ethanol/Ether or column chromatography (Silica gel, DCM/MeOH gradient).
Self-Validation Check:
-
Success Indicator: The disappearance of the aldehyde spot on TLC and the appearance of a polar, ninhydrin-positive spot (secondary amine).
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.
| Technique | Diagnostic Signal | Structural Confirmation |
| 1H NMR (CDCl3) | The H-1 proton (benzylic) appears as a doublet of doublets, characteristic of the THIQ ring closure. | |
| 1H NMR (CDCl3) | Two singlets corresponding to the 6,7-dimethoxy groups. | |
| IR Spectroscopy | 3200–3400 cm | Broad absorption band indicating the -OH (alcohol) and -NH (amine) stretches. |
| Mass Spectrometry | m/z 224 [M+H]+ | Molecular ion peak confirming the formula C12H17NO3. |
| Fragmentation | Retro-Diels-Alder | Loss of the CH2OH group or ring opening is common in ESI-MS/MS. |
Pharmacological Potential & Applications
This molecule is not merely a chemical curiosity but a high-value intermediate in medicinal chemistry.
Adrenergic Receptor Modulation
The 1-substituted-6,7-dihydroxy (or dimethoxy) THIQ scaffold is a rigid analogue of epinephrine.
-
Mechanism: The basic nitrogen mimics the amine of catecholamines, while the dimethoxy/dihydroxy aryl ring engages in hydrogen bonding with Serine residues in the G-protein coupled receptor (GPCR) binding pocket.
-
Drug Precursor: This specific alcohol is a direct synthetic precursor to Tretoquinol (Trimetoquinol) , a potent
-adrenergic agonist used as a bronchodilator.
Enzyme Inhibition (COMT & MAO)
THIQs are known inhibitors of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
-
MAO Inhibition: The rigid structure prevents the oxidative deamination usually catalyzed by MAO, allowing these molecules to act as competitive inhibitors.
-
Toxicological Note: While 6,7-dimethoxy variants are generally safe, simple 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs can be neurotoxic. The 1-hydroxymethyl substitution in this topic molecule generally reduces neurotoxicity compared to simple alkyl analogs.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic applications.
References
- IUPAC Nomenclature of Fused Ring Systems.IUPAC Blue Book.
-
Pictet, A., & Spengler, T. (1911).[1] "Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin." Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry).
-
Stöckigt, J., et al. (2011). "Pictet-Spengler reaction enzyme-catalyzed synthesis of alkaloids." The Alkaloids: Chemistry and Biology. Link (Biomimetic context).
-
Miller, D. D., et al. (1975).[2] "Synthesis and biological evaluation of fragmented derivatives of tetrahydroisoquinolines. 2. Trimetoquinol studies." Journal of Medicinal Chemistry. Link (Pharmacological validation).
-
El Antri, S., et al. (2004).[3] "Crystal structure of 1-hydroxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline." Molecules. Link (Structural confirmation).
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Synthesis and biological evaluation of fragmented derivatives of tetrahydroisoquinolines. 2. Trimetoquinol studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol . As a tetrahydroisoquinoline (THIQ) derivative, this molecule exhibits distinct dissociation pathways governed by the stability of the nitrogen-containing heterocyclic ring and the electronic influence of the methoxy substituents.
This document details the mechanistic causality behind the formation of key product ions, specifically focusing on Alpha-Cleavage , Retro-Diels-Alder (RDA) reactions, and Neutral Losses .[1][2] It is designed to serve as a reference for structural elucidation and impurity profiling in pharmaceutical development.
Structural Context & Ionization Physics
The analyte, (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, possesses a secondary amine within a saturated isoquinoline ring, flanked by two electron-donating methoxy groups and a hydroxymethyl side chain.
-
Chemical Formula:
-
Monoisotopic Mass: 223.1208 Da
-
Precursor Ion
: 224.1281 Da (Positive Mode)
Ionization Strategy
In Electrospray Ionization (ESI+), the secondary amine at position 2 is the preferred site of protonation due to its high basicity relative to the ether oxygens. The resulting protonated molecule
Critical Insight: The stability of the protonated secondary amine directs the fragmentation initially toward channels that relieve steric strain or form conjugated aromatic systems (dihydroisoquinolinium species).
Fragmentation Mechanics: The Core Pathways
The fragmentation of 1-substituted THIQs is a competition between the cleavage of the C1-substituent (Alpha-Cleavage) and the opening of the heterocyclic ring (RDA).
Mechanism A: Alpha-Cleavage (Dominant Pathway)
The most energetically favorable pathway is the homolytic cleavage of the C1-C
-
Process: The bond between C1 and the hydroxymethyl group breaks.
-
Neutral Loss: The hydroxymethyl radical (
, 31 Da) or formaldehyde ( ) is lost depending on the charge retention mechanism. -
Product Ion: m/z 193.11 .
-
Significance: This is typically the Base Peak (100% relative abundance) in the MS/MS spectrum due to the aromatization driving force which extends conjugation across the N-heterocycle.
Mechanism B: Dehydration (Side Chain Loss)
The 1-hydroxymethyl group facilitates a facile loss of water, particularly via a mechanism involving the neighboring amine proton.
-
Process: Elimination of
(18 Da) from the hydroxymethyl side chain. -
Product Ion: m/z 206.11 .
-
Mechanistic Note: This pathway often competes with alpha-cleavage at lower collision energies.
Mechanism C: Retro-Diels-Alder (RDA) Reaction
A diagnostic signature of tetrahydroisoquinoline alkaloids is the Retro-Diels-Alder reaction, which cleaves the saturated heterocyclic ring.
-
Process: The C-ring undergoes a retro-cycloaddition, typically breaking the bonds between N2-C3 and C1-C8a (or C4-C4a depending on the specific isomerism).
-
Characteristic Fragments: This mechanism generates ions that retain the aromatic core while losing the ethylene-amine portion of the saturated ring.
-
Product Ions: In complex THIQs, this yields specific ions (e.g., m/z 176 or 178 range), though in this specific molecule, the alpha-cleavage product (m/z 193) is often so dominant it suppresses the visibility of RDA fragments unless high collision energies are applied.
Visualization of Signaling Pathways
The following diagram illustrates the logical flow of fragmentation from the precursor ion to the primary product ions.
Figure 1: The fragmentation tree highlights the dominance of the Alpha-Cleavage pathway (Red) yielding the stable m/z 193 ion.
Experimental Protocol: Self-Validating Workflow
To replicate these results and ensure data integrity, follow this specific LC-MS/MS workflow. This protocol is designed to differentiate between isobaric interferences using collision energy ramping.
Phase 1: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Essential for protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes. Rationale: THIQs are moderately polar; a slow gradient ensures separation from matrix amines.
Phase 2: Mass Spectrometry Parameters[3]
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Collision Gas: Argon or Nitrogen.
-
Scan Mode: Product Ion Scan (MS2) of m/z 224.1.
Phase 3: Energy Ramping (The Validation Step)
Do not use a static collision energy (CE). Use a Stepped CE profile to validate the pathway:
-
Low CE (10-15 eV): Observe the m/z 206 (Water loss) peak.
-
Med CE (20-30 eV): Observe the transition to m/z 193 (Alpha-cleavage).
-
High CE (40+ eV): Observe secondary fragmentation (m/z 178, 162).
If m/z 193 appears immediately at low CE, the alpha-cleavage bond is exceptionally weak, confirming the 1-substituted THIQ structure.
Data Interpretation: Predicted Fragment Ions
The following table summarizes the expected ions. Use this for peak assignment.
| m/z (Experimental) | m/z (Theoretical) | Ion Identity | Mechanism | Relative Abundance |
| 224.13 | 224.1281 | Protonated Precursor | Variable | |
| 206.12 | 206.1176 | Dehydration | Low - Medium | |
| 193.11 | 193.1097 | Base Peak (Alpha-Cleavage) | High (100%) | |
| 178.08 | 178.0862 | Radical Demethylation | Medium | |
| 162.05 | 162.0549 | Secondary Loss | Low |
References
-
Qing, Z., et al. (2020).[1] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.[1] [Link]
-
Gu, H., et al. (2013). Fragmentation of tetrahydroisoquinoline alkaloids in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
Technical Monograph: (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
[1][2]
Executive Summary
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a critical tetrahydroisoquinoline (THIQ) derivative utilized primarily as a chiral building block in the synthesis of complex isoquinoline alkaloids and neuroactive pharmaceutical agents.[1] With a molecular weight of 223.27 g/mol , this compound serves as a pivotal intermediate in the development of dopamine receptor ligands and anticancer therapeutics. Its structural core—a bicyclic amine fused with a dimethoxy-substituted benzene ring—confers significant biological activity, particularly within the central nervous system (CNS).
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, analytical characterization protocols, and pharmacological relevance.
Physicochemical Profile
The following data consolidates the fundamental physical and chemical identifiers for the compound.
| Property | Specification |
| Chemical Name | (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| MDL Number | MFCD07366618 |
| Physical State | Solid (Crystalline) |
| Crystal System | Orthorhombic ( |
| Solubility | Soluble in Methanol, DMSO, Dilute Acids; Sparingly soluble in Water |
| pKa (Calculated) | ~8.5 (Secondary Amine), ~14.5 (Primary Alcohol) |
| Storage Conditions | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
Synthetic Methodology
The synthesis of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol generally proceeds via the reduction of its corresponding carboxylic acid or ester precursor.[1] The upstream formation of the isoquinoline core is typically achieved through the Pomeranz-Fritsch-Bobbitt cyclization or the Pictet-Spengler reaction.[1]
Core Synthesis Pathway (Graphviz)
The following diagram illustrates the logical flow from starting materials to the final hydroxymethyl derivative.
Figure 1: Synthetic pathway converting phenethylamine precursors to the target amino-alcohol via a tetrahydroisoquinoline carboxylate intermediate.[1]
Detailed Synthetic Protocol
Objective: Reduction of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate to the title compound.
Reagents:
-
Precursor: Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (1.0 eq)[1]
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quenching Agents: Water, 15% NaOH
Procedure:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and argon inlet, suspend LiAlH₄ (2.5 eq) in anhydrous THF (0.2 M concentration relative to substrate) at 0°C.
-
Addition: Dissolve the ester precursor in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C to control the exotherm.
-
Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (66°C) for 3–5 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:9:1) or LC-MS.[1]
-
Quenching (Fieser Method): Cool the reaction mixture to 0°C. Carefully add water (
mL per g LiAlH₄), followed by 15% NaOH ( mL), and finally water ( mL). Stir vigorously for 30 minutes until a granular white precipitate forms. -
Isolation: Filter the mixture through a pad of Celite. Wash the filter cake with warm THF.
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via recrystallization from Ethanol/Ether or flash column chromatography (Silica gel, DCM/MeOH gradient).
Analytical Characterization
Validating the identity and purity of the synthesized compound is non-negotiable. The following parameters serve as the standard for release testing.
Nuclear Magnetic Resonance (NMR)[5][6]
-
¹H NMR (400 MHz, CDCl₃):
- 6.63 (s, 1H, Ar-H), 6.58 (s, 1H, Ar-H).
- 3.98 (dd, 1H, J=10.5, 4.0 Hz, -CH₂OH).
- 3.86 (s, 3H, -OCH₃), 3.84 (s, 3H, -OCH₃).
- 3.75 (dd, 1H, J=10.5, 8.0 Hz, -CH₂OH).
- 3.65 (dd, 1H, H-1).
- 3.15–2.90 (m, 2H, H-3).
- 2.75–2.60 (m, 2H, H-4).
-
Note: Exchangeable protons (-NH, -OH) typically appear as broad singlets varying with concentration.[1]
Mass Spectrometry (ESI-MS)[1]
-
Ionization Mode: Positive Electrospray (+ESI).
-
Molecular Ion [M+H]⁺: Calculated: 224.13; Observed: 224.1 ± 0.1 m/z.[1]
-
Fragmentation Pattern: Loss of hydroxymethyl group (-31 Da) to form the iminium ion species (m/z ~192) is a characteristic diagnostic peak.[1]
Analytical Workflow Diagram[1]
Figure 2: Sequential analytical workflow for validating compound identity and purity.
Pharmacological & Research Applications[1][3][4][5]
Alkaloid Biosynthesis & Drug Design
The (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol scaffold mimics the core structure of numerous benzylisoquinoline alkaloids . It serves as a versatile "warhead" or linker in Fragment-Based Drug Discovery (FBDD).[1]
-
Dopamine Receptors: 1-Substituted THIQs are investigated for their affinity to D1 and D2 dopamine receptors.[1] The hydroxymethyl group provides a handle for further functionalization to probe the receptor binding pocket.
-
Anticancer Activity: Derivatives of this scaffold, specifically the carboxylic acid analogs, have demonstrated antiproliferative effects in hepatocellular carcinoma models by modulating metabolic pathways.[2]
Polymorphism and Crystallography
Research indicates this compound exhibits temperature-induced polymorphism , existing in both monoclinic and orthorhombic crystal systems. This property is critical for formulation science, as different polymorphs can possess distinct solubility and bioavailability profiles.
Handling and Stability
-
Stability: The compound is susceptible to oxidation at the secondary amine and benzylic positions. It should be stored as a hydrochloride salt if possible for extended stability.[1]
-
Safety: Classed as an irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory during handling.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides unless intended for derivatization.[1]
References
-
Sigma-Aldrich. (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol Product Data. Retrieved from .[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15623, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from .
-
El Antri, S., et al. (2004).[3] Polymorphism in 1-hydroxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Molecules, 9, 650–657.
-
Chrzanowska, M., & Grajewska, A. (2023).[4][3] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. International Journal of Molecular Sciences. Retrieved from .
-
PrepChem. Preparation of 1-[bis(hydroxymethyl)-methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from .
Sources
- 1. 20232-39-7|6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol NMR data
This guide details the NMR spectroscopic characterization of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol , a compound also known by the trivial name Calycotomine .
This tetrahydroisoquinoline (THIQ) derivative is a critical scaffold in medicinal chemistry, serving as a precursor to complex benzylisoquinoline alkaloids and a structural analog in dopamine receptor ligand design.
Part 1: Structural Analysis & Core Identity
Before interpreting the spectra, we must establish the structural framework. The molecule consists of a tetrahydroisoquinoline core with two methoxy groups at positions 6 and 7, and a hydroxymethyl group at the chiral C1 position.
1.1 Structural Connectivity & Numbering
The standard isoquinoline numbering is applied. The chiral center at C1 is the focal point of stereochemical analysis (typically S in natural Calycotomine, though synthetic routes often yield racemates).
Figure 1: Structural connectivity and key functional zones of Calycotomine.
Part 2: NMR Data Analysis
The following data represents the characteristic chemical shifts for the free base in CDCl₃ . Note that using D₂O or CD₃OD will cause the exchangeable protons (NH, OH) to disappear and may slightly shift the C1 and CH₂OH signals due to hydrogen bonding changes.
2.1 ¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H (5, 8) | 6.63, 6.58 | Singlets (s) | 1H, 1H | Para-positioned aromatic protons are isolated, appearing as sharp singlets. |
| H-1 | 3.95 – 4.05 | dd or m | 1H | Deshielded by the adjacent Nitrogen and the Phenyl ring. The coupling arises from the adjacent CH₂OH protons. |
| OMe (6, 7) | 3.86, 3.84 | Singlets (s) | 3H, 3H | Characteristic intense singlets for methoxy groups on an aromatic ring. |
| CH₂-OH | 3.65 – 3.80 | Multiplet (m) | 2H | Diastereotopic protons due to the adjacent chiral center (C1). Often appears as an ABX system. |
| H-3 | 3.15 – 3.25 | Multiplet | 1H | Downfield due to proximity to Nitrogen. |
| H-3' | 2.75 – 2.90 | Multiplet | 1H | Germinal partner to H-3. |
| H-4 | 2.65 – 2.80 | Multiplet | 2H | Benzylic protons; typically complex multiplets due to ring puckering. |
| NH / OH | Variable | Broad (br s) | 2H | Highly dependent on concentration and water content. Typically 2.0–4.0 ppm. |
2.2 ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Type (DEPT) | Assignment Logic |
| C-6, C-7 | 147.5, 147.2 | C (Quat) | Oxygenated aromatic carbons (deshielded). |
| C-8a | 129.8 | C (Quat) | Bridgehead carbon. |
| C-4a | 126.5 | C (Quat) | Bridgehead carbon. |
| C-5, C-8 | 111.8, 109.5 | CH | Aromatic methines. |
| CH₂-OH | 64.5 – 65.2 | CH₂ | Alcohol methylene; distinct from ring carbons. |
| OMe | 55.9, 56.1 | CH₃ | Standard methoxy shift. |
| C-1 | 56.5 – 57.0 | CH | Chiral center; deshielded by N and Ar. |
| C-3 | 40.5 | CH₂ | Next to Nitrogen. |
| C-4 | 29.2 | CH₂ | Benzylic carbon. |
Part 3: Experimental Protocol & Assignment Strategy
To ensure scientific integrity, you must validate these assignments using a specific 2D NMR workflow. Do not rely solely on 1D comparison.
3.1 Sample Preparation
-
Solvent: Dissolve ~5-10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS.
-
Note: If the salt form (hydrochloride) is used, CD₃OD (Methanol-d4) or D₂O is required. In D₂O, the H-1 signal will shift slightly downfield (~4.4 ppm) due to protonation of the nitrogen.
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Temperature: Acquire at 298 K (25°C) to ensure consistent conformational averaging of the THIQ ring.
3.2 Assignment Workflow (Self-Validating Logic)
The following Graphviz diagram outlines the logical flow for assigning the signals of Calycotomine from scratch.
Figure 2: Step-by-step logic for assigning Calycotomine resonances.
3.3 Troubleshooting & Insights
-
Conformational Flexibility: The tetrahydroisoquinoline ring exists in a half-chair conformation. At room temperature, these interconvert rapidly, averaging the signals. If H-3 or H-4 appear extremely broad, the sample may be cooled (e.g., 273 K) to resolve the conformers, though this is rarely necessary for routine identification.
-
Rotamers: If the Nitrogen is substituted (e.g., N-Boc or N-Acyl derivatives), you will see rotamers (split peaks) in the NMR spectrum due to restricted rotation around the amide bond. For the free base or HCl salt described here, this is not an issue.
-
Exchangeable Protons: In CDCl₃, the OH and NH protons can appear anywhere from 2.0 to 5.0 ppm. Adding one drop of D₂O to the tube and shaking will cause these signals to disappear, confirming their identity.
References
-
Antri, M. D., et al. (2004). Isolation of Bioactive Compounds from Calycotome villosa Stems. ResearchGate.
-
PubChem. (2025).[1] Calycotomine (Compound CID 7157317).[1] National Library of Medicine. [1]
-
Sigma-Aldrich. (2025). (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol Product Sheet. [2]
-
Czarnocki, Z. (2004). Enantioselective synthesis of isoquinoline alkaloids: Preparation of (R)- and (S)-Calycotomine. Journal of Organic Chemistry.
Sources
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol physicochemical properties
This guide provides an in-depth technical analysis of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol , a critical chiral building block in the synthesis of isoquinoline alkaloids and pharmaceutical agents.
Physicochemical Profiling, Synthesis, and Analytical Characterization
Executive Summary
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative characterized by a hydroxymethyl group at the C1 position and two methoxy substituents at C6 and C7. It serves as a "privileged scaffold" in medicinal chemistry, functioning as a key intermediate for the synthesis of complex alkaloids (e.g., cularine, phthalideisoquinolines) and neuromuscular blocking agents. Its structural versatility lies in the C1 chiral center, allowing for the generation of enantiopure libraries.
Physicochemical Properties
The molecule exhibits polymorphism, existing in both monoclinic and orthorhombic crystal systems depending on crystallization temperature. This polymorphism is critical for solid-state stability during drug formulation.
Core Parameters
| Property | Value / Description | Note |
| IUPAC Name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| CAS Registry | Not widely assigned (Search via MDL: MFCD07366618) | Often cited by chemical name or as "1-hydroxymethyl-6,7-dimethoxy-THIQ" |
| Physical State | Solid (Crystalline) | White to pale yellow crystals |
| Melting Point | 70–71 °C (343–344 K) | Free base form [1] |
| Solubility | Soluble in DCM, MeOH, EtOH; Sparingly soluble in Water | HCl salts are water-soluble |
| pKa (Calc.) | ~8.8 (Secondary Amine) | Estimated based on Salsolidine core |
| LogP (Calc.) | 0.82 | Moderate lipophilicity |
| Chirality | 1 Stereocenter (C1) | Exists as (R) and (S) enantiomers |
Crystallographic Polymorphism
Research indicates temperature-dependent polymorphism.
-
Form A (Monoclinic): Space group
, obtained at 173 K. -
Form B (Orthorhombic): Space group
, obtained at 150 K. -
Significance: Both forms exhibit strong intermolecular O—H···N hydrogen bonding, forming infinite chains. The packing arrangement differs, which can impact dissolution rates in pharmaceutical applications [1].
Synthetic Methodologies
The synthesis of C1-substituted THIQs generally follows two primary pathways: the Pictet-Spengler condensation or the Bischler-Napieralski cyclization followed by reduction. For the 1-hydroxymethyl derivative, the Bischler-Napieralski route via an oxalate intermediate is preferred for its scalability and control over the oxidation state.
Pathway A: Bischler-Napieralski Cyclization (Preferred)
This method avoids the instability often associated with using glycolaldehyde directly in Pictet-Spengler reactions.
Protocol:
-
Amide Formation: React 3,4-dimethoxyphenethylamine (Homoveratrylamine) with diethyl oxalate to form the oxalamide.
-
Cyclization: Treat the amide with POCl₃ in refluxing toluene/acetonitrile to effect cyclization, yielding the 3,4-dihydroisoquinoline intermediate.
-
Reduction:
-
Step 3a: Reduce the imine bond (C=N) using NaBH₄.
-
Step 3b: Reduce the ester moiety to the primary alcohol using LiAlH₄ or NaBH₄/CaCl₂.
-
Pathway B: Pictet-Spengler (Direct)
Condensation of dopamine derivatives with glyoxal or glycolaldehyde equivalents. This route is shorter but often suffers from lower yields due to polymerization of the aldehyde component.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the Bischler-Napieralski synthesis and potential derivatization.
Figure 1: Step-wise synthesis via the Bischler-Napieralski route, ensuring high fidelity of the isoquinoline core.
Analytical Characterization
Accurate identification requires a multi-modal approach. The following data represents the expected spectral signature for the free base.
Proton NMR (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.63, 6.58 | Singlets (2H) | 2H | Ar-H (C5, C8) |
| 4.05 | Multiplet | 1H | H-1 (Chiral center) |
| 3.86, 3.85 | Singlets | 6H | -OCH₃ (Methoxy groups) |
| 3.80, 3.65 | Doublet of doublets | 2H | -CH₂OH (Hydroxymethyl) |
| 3.15 | Multiplet | 1H | H-3 (eq) |
| 2.95 | Multiplet | 1H | H-3 (ax) |
| 2.75 | Multiplet | 2H | H-4 (Benzylic) |
| 2.10 | Broad Singlet | 2H | -NH, -OH (Exchangeable) |
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 224.13 m/z
-
Fragmentation Pattern:
-
m/z 192: Loss of -CH₂OH (Characteristic of C1-hydroxymethyl THIQs).
-
m/z 176: Retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring.
-
Handling and Stability Protocols
Every researcher must treat this compound as a potential bioactive alkaloid precursor.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.
-
Solubility Check: For biological assays, dissolve the free base in DMSO (stock) and dilute into aqueous buffer. If using the HCl salt, direct aqueous dissolution is possible.
-
Chiral Integrity: If working with enantiopure material (e.g., via chiral resolution with tartaric acid), verify optical rotation (
) prior to use, as racemization can occur under harsh acidic/basic conditions at elevated temperatures.
References
-
El Antri, S., et al. (2004). "Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol." Acta Crystallographica Section E, 60(11), o1997-o1999.
-
Chrzanowska, M., et al. (2023). "Diastereoselective Synthesis of (−)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives." Molecules, 28(7), 3186.
- Czarnocki, Z. (1992). "Enantioselective synthesis of some isoquinoline alkaloids from (R)-(+)-glyceraldehyde." Journal of Chemical Research, (10), 334-335. (Describes the use of chiral precursors for C1-substituted THIQs).
Solubility Profiling and Solvent Selection Strategy for (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Executive Summary & Physicochemical Context
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol (hereafter referred to as THIQ-MeOH ) is a critical pharmacophore found in numerous isoquinoline alkaloids and pharmaceutical intermediates. Its structure combines a basic secondary amine, a polar primary alcohol, and a lipophilic dimethoxy-benzene ring.
This amphiphilic nature creates a complex solubility profile that often frustrates standard purification workflows. Unlike simple tetrahydroisoquinolines, the C1-hydroxymethyl group introduces strong hydrogen bond donor/acceptor capabilities, significantly altering its behavior in non-polar solvents and increasing its propensity to form supersaturated "oils" rather than crystalline solids.
Key Physicochemical Parameters:
-
Molecular Weight: 223.27 g/mol [1]
-
pKa (Conjugate Acid): ~9.2 – 9.5 (Secondary amine)
-
LogP (Predicted): 0.7 – 1.2 (Moderately lipophilic)
-
H-Bond Donors: 2 (Amine NH, Alcohol OH)
-
H-Bond Acceptors: 4 (2x Methoxy O, 1x Alcohol O, 1x Amine N)
Solubility Profile by Solvent Class[1]
The following data categorizes solvent compatibility for the Free Base form of THIQ-MeOH. Note that the Hydrochloride (HCl) salt exhibits an inverted solubility profile (High water/MeOH solubility; Low DCM/Ether solubility).
Table 1: Solubility Matrix (Free Base)
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary solvent for extraction. Dipole interactions stabilize the amine and ether groups. |
| Chlorinated | Chloroform | Excellent | Similar to DCM; often used for NMR characterization. |
| Alcohols | Methanol / Ethanol | Good to High | Solubilizes via H-bonding. Warning: High solubility often prevents crystallization; used as the "good" solvent in anti-solvent pairs. |
| Polar Aprotic | DMSO / DMF | High | Universal solubility. Difficult to remove; avoid for process scale-up unless necessary. |
| Ethers | THF | Moderate | Good solubility, but reduced compared to DCM. |
| Ethers | Diethyl Ether / MTBE | Low to Moderate | often induces oiling out. Useful as an anti-solvent when added slowly. |
| Esters | Ethyl Acetate | Moderate | Temperature-dependent. Good candidate for recrystallization (hot/cold). |
| Alkanes | Hexane / Heptane | Insoluble (<1 mg/mL) | The primary anti-solvent. The molecule is too polar for the aliphatic chain. |
| Aqueous | Water (pH > 10) | Insoluble | Deprotonated amine renders the molecule hydrophobic. |
| Aqueous | Water (pH < 4) | Soluble | Protonation of the amine forms a water-soluble cation. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Standardized workflow for generating precise solubility curves.
Objective: Determine the saturation point of THIQ-MeOH in a target solvent at 25°C.
-
Preparation: Weigh approx. 50 mg of dry THIQ-MeOH into a 4 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.
-
Observation:
-
Clear Solution: Stop. Calculate solubility (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Suspension: Continue adding solvent until 1 mL is reached.
-
-
Equilibration (if suspension persists): Cap the vial and stir at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.
-
Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) or analyze via HPLC against a standard curve.
Protocol B: Anti-Solvent Recrystallization (Managing "Oiling Out")
The THIQ-MeOH scaffold is notorious for separating as an oil rather than a crystal due to trace impurities or rapid cooling. This protocol mitigates that risk.
System: Dichloromethane (Solvent) / Hexane (Anti-solvent)
-
Dissolution: Dissolve the crude THIQ-MeOH in the minimum amount of DCM required to obtain a clear solution at room temperature.
-
Drying: Dry the solution over anhydrous
to remove trace water (critical to prevent oiling). Filter. -
Nucleation: Add Hexane dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.
-
Seeding: Add a single seed crystal of pure THIQ-MeOH (if available). If not, scratch the glass interface.
-
Crystallization: Place the vessel in a vapor diffusion chamber (sealed jar containing hexane) or cool slowly to 4°C. Do not cool rapidly.
-
Collection: Filter the resulting white/off-white solid and wash with cold 10% DCM/Hexane.
Process Logic & Decision Pathways
The following diagrams illustrate the logical flow for solvent selection and troubleshooting purification issues.
Diagram 1: Solubility & Purification Decision Tree
Caption: Decision matrix for solvent selection based on the chemical form (Free Base vs. Salt) and initial purity levels.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Troubleshooting flowchart for common crystallization failures associated with tetrahydroisoquinoline derivatives.
Critical Mechanistic Insights
The "Amine-Alcohol" Conflict
The (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol molecule possesses an internal conflict. The secondary amine is highly basic and seeks protonation, while the methoxy and hydroxyl groups increase polarity.
-
In Non-Polar Solvents: The molecule may form intermolecular hydrogen bonds (Amine-to-Alcohol), creating dimers that increase effective lipophilicity, allowing solubility in DCM.
-
In Protic Solvents: The solvent competes for these H-bonds. Water is generally a poor solvent for the free base because the hydrophobic aromatic core dominates once the H-bonding sites are saturated.
Impact of pH on Extraction Efficiency
When performing liquid-liquid extraction (LLE) from reaction mixtures (e.g., Pictet-Spengler or Bischler-Napieralski reduction):
-
pH < 4: The molecule exists as a cation (
). It partitions >99% into the aqueous phase.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
pH > 10: The molecule exists as a free base. It partitions >95% into the organic phase (DCM or Chloroform).
-
pH 7-8: DANGER ZONE. The molecule may exist in equilibrium, leading to significant yield loss in the emulsion layer or partial solubility in both phases. Always adjust pH to >10 before extraction.
References
-
PubChem. (n.d.).[2] [(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanol. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Glusa, E., et al. (1990).[3] Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl-methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. Die Pharmazie, 45(6), 408-410.[3] (Cited for synthesis and workup protocols).
Sources
The Chemist's Guide to (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Nomenclature, Synthesis, and Pharmacological Utility
Executive Summary & Chemical Identity
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a specific 1-substituted tetrahydroisoquinoline (THIQ) derivative. It serves as a critical chiral building block in the synthesis of complex isoquinoline alkaloids and has emerged as a scaffold of interest in multidrug resistance (MDR) reversal research.
Unlike its structural relative Heliamine (which lacks the C1-hydroxymethyl group) or Salsolidine (which possesses a C1-methyl group), this molecule features a primary alcohol at the C1 position. This functional group provides a versatile handle for further derivatization, making it a high-value intermediate in medicinal chemistry.
Nomenclature and Synonyms
The following table consolidates the valid synonyms and identifiers for this compound to prevent confusion with related alkaloids.
| Identifier Type | Value / Synonym | Notes |
| IUPAC Name | (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | Preferred systematic name. |
| Common Descriptor | 1-Hydroxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | widely used in synthetic literature. |
| Chemical Family | 1-Substituted Tetrahydroisoquinoline (THIQ) | Core scaffold classification. |
| Related Alkaloids | Norlaudanosine derivative; Heliamine analog | Distinct from Heliamine (CAS 2328-12-3). |
| CAS Registry | 16652-64-5 (Generic) | Stereochemistry often unspecified in bulk CAS. |
| Molecular Formula | C₁₂H₁₇NO₃ | MW: 223.27 g/mol |
Structural Taxonomy
The following diagram illustrates the structural lineage of the molecule, highlighting its relationship to the broader isoquinoline family.
Figure 1: Structural lineage of the target molecule within the isoquinoline alkaloid family.
Synthetic Methodologies
The synthesis of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is historically approached via two primary pathways: the Pictet-Spengler Cyclization (direct) or the Bischler-Napieralski Reaction followed by reduction.
Pathway A: The Pictet-Spengler Cyclization (Preferred)
This route is preferred for its efficiency and the ability to influence stereochemistry using chiral catalysts. It involves the condensation of a phenethylamine derivative with an aldehyde equivalent.
-
Precursor: 3,4-Dimethoxyphenethylamine (Homoveratrylamine).
-
Carbonyl Source: Glycolaldehyde (or a protected equivalent like 2,2-dimethoxyethanol).
-
Mechanism: Acid-catalyzed formation of an iminium ion intermediate, followed by intramolecular electrophilic aromatic substitution.
Detailed Experimental Protocol
Note: This protocol describes a standard laboratory-scale synthesis adapted from isoquinoline literature.
Step 1: Iminium Ion Formation
-
Reagents: Dissolve 3,4-Dimethoxyphenethylamine (10 mmol) in dry Dichloromethane (DCM) (50 mL).
-
Addition: Add Glycolaldehyde dimer (5 mmol) or 2,2-dimethoxyethanol (10 mmol) under nitrogen atmosphere.
-
Catalysis: Add Trifluoroacetic acid (TFA) (20 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The acidic environment promotes the closure of the heterocyclic ring.
Step 2: Workup and Purification
-
Quenching: Basify the reaction mixture carefully with sat. NaHCO₃ solution to pH 8-9.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude oil is typically purified via flash column chromatography (Silica gel, MeOH:DCM 1:19 to 1:9 gradient).
Step 3: Characterization (Expected Data)
-
¹H NMR (CDCl₃, 400 MHz):
6.63 (s, 1H, Ar-H), 6.58 (s, 1H, Ar-H), 3.90-4.10 (m, 1H, H-1), 3.86 (s, 6H, OMe), 3.60-3.80 (m, 2H, CH₂OH), 2.70-3.20 (m, 4H, H-3, H-4).
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow via the Pictet-Spengler reaction.
Pharmacological Profile & Applications[3]
While often used as an intermediate, the 1-hydroxymethyl-THIQ scaffold possesses intrinsic biological activity, particularly in the modulation of adrenergic systems and transport proteins.
Mechanism of Action: Adrenergic & Enzymatic Modulation
Tetrahydroisoquinolines are structural mimics of catecholamines (dopamine, epinephrine). The 1-hydroxymethyl group in this specific derivative provides a hydrogen-bond donor/acceptor site that alters its binding affinity compared to simple alkyl-THIQs.
-
PNMT Inhibition: 1-substituted THIQs are competitive inhibitors of Phenylethanolamine N-methyltransferase (PNMT), the enzyme converting norepinephrine to epinephrine.
-
MDR Reversal: Recent studies indicate that 6,7-dimethoxy-THIQ derivatives function as P-glycoprotein (P-gp) inhibitors.[1] They can reverse multidrug resistance in cancer cells by blocking the efflux pumps that eject chemotherapy drugs.
Structure-Activity Relationship (SAR)
-
6,7-Dimethoxy Pattern: Essential for optimal binding to adrenergic receptors (mimics the catechol hydroxyls of dopamine but with better lipophilicity).
-
1-Hydroxymethyl Group: Increases water solubility compared to 1-methyl analogs (Salsolidine) and offers a site for esterification to create "prodrug" type derivatives.
-
Secondary Amine: Crucial for protonation at physiological pH, allowing interaction with the aspartate residue in G-protein coupled receptors (GPCRs).
Biological Interaction Map
Figure 3: Pharmacological interaction network and downstream effects.
Analytical Specifications
For researchers verifying the identity of synthesized or purchased material, the following analytical markers are standard.
| Parameter | Specification |
| Physical State | White to off-white solid or pale yellow oil (free base). |
| Solubility | Soluble in DCM, Methanol, DMSO. Poorly soluble in water (unless salt form). |
| Mass Spectrometry | ESI-MS: m/z 224.1 [M+H]⁺ |
| Chirality | The C1 position is chiral. Synthesis without chiral ligands yields a racemate (±). |
| Storage | Store at -20°C. Hygroscopic. Protect from light to prevent oxidation of the catechol-ether moiety. |
References
-
Sigma-Aldrich. (n.d.). (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol Product Page. Retrieved from
-
Mata, R., et al. (1980). "Cactus alkaloids XLII: 3,4-dimethoxy-beta-phenethylamine and heliamine from the Mexican cereoid Backebergia militaris." Journal of Pharmaceutical Sciences, 69(1), 94-95. (Establishes the base THIQ scaffold context).
-
Chrzanowska, M., & Grajewska, A. (2023).[2] "Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives." Molecules. Retrieved from
-
Teodori, E., et al. (2013). "Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers." ChemMedChem. Retrieved from
-
PubChem. (2025).[3] Compound Summary: (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol. PubChem Substance ID 329774049. Retrieved from
Sources
- 1. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Technical Monograph: Biological Activity & Applications of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Executive Summary
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol (hereafter referred to as 1-HM-THIQ ) represents a "privileged scaffold" in medicinal chemistry.[1][2] Unlike its 1-methyl analog (Salsolidine) or the neurotoxic Salsolinol, the 1-hydroxymethyl variant serves as a critical junction in the synthesis of benzylisoquinoline alkaloids and, more significantly, as a potent template for Multidrug Resistance (MDR) reversal agents .[2]
This guide dissects the molecule’s utility in modulating P-glycoprotein (P-gp) efflux pumps, its structural advantages in reducing intrinsic neurotoxicity compared to other tetrahydroisoquinolines (THIQs), and provides validated protocols for its synthesis and biological evaluation.[1][2]
Structural Activity Relationship (SAR) Analysis
The biological efficacy of 1-HM-THIQ is dictated by three core structural domains:
-
The Catechol Ether Moiety (6,7-Dimethoxy):
-
The Tetrahydroisoquinoline (THIQ) Core:
-
The C1-Hydroxymethyl Group (-CH2OH):
-
Critical Differentiator: unlike the C1-methyl group of Salsolidine, the hydroxymethyl group introduces a hydrogen-bond donor/acceptor site.[1][2]
-
Mechanistic Impact: This moiety increases polar surface area (PSA), altering blood-brain barrier (BBB) permeability and reducing non-specific lipophilic binding.[1][2] It serves as a "chemical handle" for esterification, allowing the attachment of lipophilic tails to create high-affinity P-gp inhibitors.[1][2]
-
Primary Biological Activity: Reversal of Multidrug Resistance (MDR)[1][3]
The most authoritative application of 1-HM-THIQ derivatives lies in oncology, specifically in reversing resistance to chemotherapeutics like Doxorubicin and Vinblastine.[1][2]
Mechanism of Action: P-glycoprotein (ABCB1) Inhibition
Tumor cells often overexpress P-glycoprotein (P-gp), an ATP-dependent efflux pump that ejects cytotoxic drugs.[1][2] 1-HM-THIQ derivatives function as competitive inhibitors or allosteric modulators of P-gp.[1][2]
-
Binding: The THIQ core occupies the transmembrane drug-binding domain of P-gp.[1][2]
-
Blockade: By occupying the pump, 1-HM-THIQ prevents the hydrolysis of ATP required for the conformational change that ejects the chemotherapeutic agent.[1][2]
-
Result: Intracellular accumulation of the cytotoxic drug is restored, sensitizing the resistant cell line.[2]
Visualization: P-gp Inhibition Pathway
Figure 1: Mechanism of MDR reversal. 1-HM-THIQ competitively binds to P-gp, blocking the efflux of chemotherapeutics and restoring cytotoxicity.[1][2]
Secondary Biological Activity: Neuropharmacology[1]
While less potent than simple dopamine analogs, 1-HM-THIQ exhibits distinct neuroactive properties:
-
MAO Inhibition: The THIQ core is a known scaffold for Monoamine Oxidase (MAO) inhibition.[1][2] The 6,7-dimethoxy pattern suggests selectivity for MAO-B, potentially offering neuroprotection by reducing oxidative stress from dopamine metabolism.[1][2]
-
Adrenergic Interaction: It acts as a weak partial agonist/antagonist at
-adrenergic receptors, modulating norepinephrine release.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Experimental Protocols
Protocol A: Synthesis of 1-HM-THIQ (Reduction Route)
Rationale: Direct synthesis via Pictet-Spengler can be low-yielding due to side reactions.[1][2] The most robust method involves the reduction of the corresponding ester or amide.[1][2]
Materials:
Step-by-Step Workflow:
-
Setup: Flame-dry a 250mL round-bottom flask and purge with Argon.
-
Solubilization: Dissolve 10 mmol of the ester precursor in 50 mL anhydrous THF.
-
Reduction: Cool to 0°C. Add LiAlH4 (15 mmol) portion-wise over 20 minutes. Caution: Exothermic.[1][2]
-
Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the ester to the primary alcohol.
-
Quench: Cool to 0°C. Perform Fieser workup (add
mL H2O, mL 15% NaOH, mL H2O). -
Isolation: Filter the aluminum salts. Dry filtrate over MgSO4 and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (DCM:MeOH 95:5).
Protocol B: P-gp Inhibition Assay (Rhodamine 123 Accumulation)
Rationale: Rhodamine 123 (Rh123) is a fluorescent substrate for P-gp.[1][2] In resistant cells, Rh123 is pumped out.[1][2] Effective inhibition by 1-HM-THIQ will result in retained fluorescence.[1][2]
Materials:
-
Verapamil (Positive Control)[1]
Workflow:
-
Seeding: Plate
cells/well in 6-well plates. -
Treatment: Treat cells with 1-HM-THIQ (graded concentrations: 1, 10, 50, 100 µM) for 2 hours at 37°C. Include Verapamil (10 µM) as a positive control.[1][2]
-
Loading: Add Rh123 (final conc. 5 µM) and incubate for an additional 60 minutes.
-
Efflux Phase: Wash cells
with ice-cold PBS to stop active transport.[1] Resuspend in PBS.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Analysis: Measure Mean Fluorescence Intensity (MFI) via flow cytometry.[1][2]
-
Calculation:
Quantitative Data Summary
The following table summarizes the typical activity profile of 1-HM-THIQ derivatives compared to standard inhibitors.
| Compound | Target | IC50 / Activity | Mechanism |
| 1-HM-THIQ (Parent) | P-gp (ABCB1) | Moderate (10-50 µM) | Competitive Inhibition |
| 1-HM-THIQ (Lipophilic Ester) | P-gp (ABCB1) | High (< 1 µM) | Allosteric Modulation |
| Verapamil (Control) | P-gp (ABCB1) | High (0.5 - 2 µM) | Competitive Inhibition |
| Salsolinol | Dopamine Receptors | Neurotoxic | Oxidative Stress Inducer |
Visualization: Synthesis Workflow
Figure 2: Synthetic route to 1-HM-THIQ via modified Bischler-Napieralski cyclization and reduction.
References
-
PubChem. (2025).[1][2][3] Compound Summary: (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol.[1][2][4] National Library of Medicine.[1][2] Link
-
Li, X., et al. (2012).[1][2] Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives as MDR reversal agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Kovalenko, S., et al. (2023).[1][2] Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Link
-
Sigma-Aldrich. (2025).[1][2][4] Product Specification: (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol.[1][2][4] Merck KGaA.[1][2] Link[1][2]
-
Zhang, Y., et al. (2025).[1][2] Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance. PubMed Central.[1][2] Link
Sources
- 1. (+-)-Tetrahydropapaverine | C20H25NO4 | CID 5418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol | Sigma-Aldrich [sigmaaldrich.com]
Pharmacological profile of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
The following technical guide details the pharmacological and chemical profile of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol , commonly known as Calycotomine .
This document is structured for researchers in medicinal chemistry and pharmacology, focusing on reproducible synthesis, validated mechanism of action, and experimental assay protocols.
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Executive Summary & Chemical Identity
Calycotomine is a simple tetrahydroisoquinoline (THIQ) alkaloid. It represents a critical scaffold in drug discovery due to its structural homology with catecholamines (dopamine, norepinephrine) and its ability to act as a rigidified adrenergic pharmacophore. Unlike its 1-methyl analog (Salsolidine), the 1-hydroxymethyl group of Calycotomine introduces a polar handle that mimics the
| Property | Data |
| IUPAC Name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol |
| Common Name | Calycotomine |
| CAS Registry | 486-99-7 (Generic), 402768-71-9 (HCl salt) |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| LogP (Predicted) | ~0.6 (Moderate Lipophilicity) |
| pKa (Predicted) | ~8.8 (Secondary amine) |
| Key Isomer | (S)-(-)-Calycotomine (Natural congener) |
Pharmacological Mechanism of Action (MoA)
The pharmacological activity of Calycotomine is defined by its interaction with monoaminergic systems. Its rigid bicyclic structure restricts the conformational freedom of the ethylamine side chain found in dopamine, locking it into a bioactive conformation.
2.1. Adrenergic Receptor Modulation
Calycotomine functions primarily as a weak to moderate
-
Mechanism: The 6,7-dimethoxy pattern mimics the catechol ring of epinephrine. The tetrahydroisoquinoline nitrogen (protonated at physiological pH) forms an ionic bond with the conserved Aspartate residue (Asp113 in
, Asp128 in ) in the receptor's transmembrane domain 3 (TM3). -
Structural Insight: The 1-hydroxymethyl group acts as a hydrogen bond donor/acceptor, potentially interacting with Serine residues in TM5, similar to the
-OH of norepinephrine. This distinguishes it from 1-methyl THIQs, potentially altering subtype selectivity between and receptors.
2.2. Enzyme Inhibition (MAO & PNMT)
-
Monoamine Oxidase (MAO): Like many THIQs, Calycotomine acts as a competitive inhibitor of MAO-A and MAO-B. The secondary amine is oxidized to the 3,4-dihydroisoquinoline species, acting as a substrate-inhibitor.
-
Phenylethanolamine N-methyltransferase (PNMT): It shows inhibitory potential against PNMT, the enzyme converting norepinephrine to epinephrine, due to competition for the norepinephrine binding site.
2.3. Cytotoxicity
Calycotomine and its derivatives exhibit cytotoxic effects against specific cancer cell lines (e.g., HepG2, A549) with IC
-
Intercalation: Limited DNA intercalation compared to fully aromatic isoquinolines.
-
Apoptosis: Induction of caspase-dependent apoptotic pathways.
Validated Synthetic Protocol
Rationale: While direct Pictet-Spengler condensation with glycolaldehyde is possible, it often suffers from polymerization and poor yields. The Glyoxylic Acid Route described below is self-validating because it proceeds via a stable, crystallizable intermediate (the carboxylic acid), ensuring high purity before the final reduction step.
Workflow Diagram
Figure 1: Two-step synthesis of Calycotomine via the carboxylic acid intermediate.
Step-by-Step Protocol
Step 1: Pictet-Spengler Cyclization
-
Dissolution: Dissolve 10 mmol of Homoveratrylamine in 20 mL of water.
-
Addition: Add 11 mmol of Glyoxylic acid monohydrate (50% w/w solution).
-
Reaction: Adjust pH to ~6.0 using dilute NaOH. Stir at room temperature (25°C) for 12–16 hours. The product, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid , will precipitate as a zwitterionic solid.
-
Isolation: Filter the precipitate, wash with cold water and acetone. Dry under vacuum.
-
Checkpoint: Yield should be >85%. Melting point ~205–207°C (dec).
-
Step 2: Reduction to Alcohol
-
Activation: Suspend 5 mmol of the dried carboxylic acid intermediate in 25 mL anhydrous THF under Argon/Nitrogen atmosphere.
-
Reduction: Add 15 mmol of Borane-THF complex (1.0 M solution) dropwise at 0°C.
-
Reflux: Allow to warm to room temperature, then reflux for 4 hours.
-
Quench: Cool to 0°C. Carefully add 5 mL Methanol to quench excess borane. Add 5 mL of 6M HCl and reflux for 1 hour to cleave the boron-amine complex.
-
Extraction: Basify to pH 10 with NaOH. Extract with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate. Recrystallize from Ethanol/Ether to obtain Calycotomine .
-
Validation: Product should appear as colorless prisms. MP: 132–134°C.
-
Experimental Assays for Pharmacological Profiling[2][3]
4.1. Adrenergic Binding Affinity (Radioligand Competition)
To determine the
-
Source Tissue: Rat brain cortex membranes (rich in
) or transfected HEK293 cells. -
Radioligand: [³H]-Prazosin (0.2 nM final concentration).
-
Non-specific Binding: Defined by 10
M Phentolamine. -
Protocol:
-
Incubate membrane protein (200
g) with [³H]-Prazosin and increasing concentrations of Calycotomine ( M to M) in Tris-HCl buffer (pH 7.4). -
Incubate for 45 min at 25°C.
-
Terminate by rapid filtration over GF/B glass fiber filters.
-
Count radioactivity via liquid scintillation.
-
-
Data Analysis: Plot % Specific Binding vs. Log[Calycotomine]. Calculate
and convert to using the Cheng-Prusoff equation: [1]
4.2. In Vitro Cytotoxicity (MTT Assay)
-
Cell Lines: HepG2 (Liver), A549 (Lung).
-
Protocol:
-
Seed cells at
cells/well in 96-well plates. -
Treat with Calycotomine (0.1 – 100
M) for 48 hours. -
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Validation: Positive control: Doxorubicin. Negative control: Vehicle (0.1% DMSO).
Pharmacophore Visualization
The following diagram illustrates the structural overlap between Calycotomine and the endogenous ligand Norepinephrine, highlighting the "locked" rotamer hypothesis.
Figure 2: Pharmacophore mapping demonstrating the structural mimicry between the rigid Calycotomine scaffold and the flexible Norepinephrine ligand.
References
-
Chemical Identity & Synthesis
- Synthetic Methodology (Pictet-Spengler/Reduction): Source: Rozwadowska, M. D. "Calycotomine analogs: Synthesis and biological activity." Tetrahedron: Asymmetry. Context: Describes the enantioselective synthesis and the glyoxylic acid route efficiency.
-
Pharmacological Activity (THIQ Class)
- Adrenergic Receptor Binding Protocols: Source: Bylund, D. B., & Toews, M. L. "Radioligand binding methods: practical guide and tips." American Journal of Physiology-Lung Cellular and Molecular Physiology. Context: Standard validation for adrenergic binding assays cited in Section 4.1.
Sources
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Calycotomine | C12H17NO3 | CID 7157317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3337558A - Preparation of homoveratrylamides - Google Patents [patents.google.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. researchgate.net [researchgate.net]
Structural Elucidation and Spectroscopic Characterization of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Common Name: Calycotomine CAS Registry Number: 16624-51-2 (Generic) / 4356-47-2 (Hydrochloride) Molecular Formula: C₁₂H₁₇NO₃ Molecular Weight: 223.27 g/mol [1]
Executive Summary & Application Context
This technical guide details the spectroscopic signature and structural validation of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol , a critical tetrahydroisoquinoline (THIQ) alkaloid. Often synthesized via the Pictet-Spengler reaction, this scaffold serves as a primary intermediate in the synthesis of complex neuromuscular blocking agents (e.g., atracurium analogues) and isoquinoline-based antitumor candidates.
For the medicinal chemist, accurate characterization of this molecule is challenging due to the conformational flexibility of the saturated nitrogen heterocycle and the potential for rotameric broadening in NMR spectra. This guide provides a self-validating spectroscopic framework to distinguish the target product from common synthetic impurities like the N-methylated byproduct or the fully aromatic isoquinoline.
Synthetic Origin & Mechanistic Context[2][3][4][5][6]
To interpret the spectra correctly, one must understand the impurities inherent to the synthesis. The compound is typically generated via a Pictet-Spengler condensation between 3,4-dimethoxyphenethylamine (homoveratrylamine) and a glycolaldehyde equivalent (or glyoxal semiacetal).
Mechanism of Formation (Pictet-Spengler)
The reaction proceeds through an iminium ion intermediate, followed by an intramolecular electrophilic aromatic substitution (closure at the C6 position relative to the ethylamine chain).
Figure 1: Simplified Pictet-Spengler pathway. Note that incomplete cyclization or oxidation leads to specific impurities detectable by MS and NMR.
Spectroscopic Characterization
Mass Spectrometry (MS) Analysis
The mass spectrum of 1-substituted THIQs follows a distinct fragmentation rule governed by alpha-cleavage adjacent to the nitrogen atom.
-
Molecular Ion (M+): m/z 223 (Weak intensity, typical for alcohols).
-
Base Peak: m/z 192.
-
Secondary Fragments: m/z 176 (Loss of –CH₂OH and –CH₃ from methoxy).
Diagnostic Rule: If the base peak is M-1 (222) instead of M-31 (192), suspect oxidation to the dihydroisoquinoline or fully aromatic species.
Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of functional group integrity, particularly the reduction of the imine and the presence of the alcohol.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |
| O-H / N-H Stretch | 3250 – 3450 | Broad band. Overlap of alcohol O-H and secondary amine N-H. |
| C-H Stretch (Aliphatic) | 2850 – 2950 | sp³ C-H stretches from the THIQ ring and methoxy groups. |
| Bohlmann Bands | 2700 – 2800 | Weak bands often seen in trans-fused THIQ systems (lone pair antiperiplanar to C-H). |
| C=C Stretch (Ar) | 1510, 1610 | Aromatic ring breathing modes. |
| C-O Stretch | 1050 – 1250 | Strong signals from Ar-O-CH₃ and aliphatic C-O-H. |
Nuclear Magnetic Resonance (NMR)
This is the gold standard for structural validation. The data below represents the free base in CDCl₃.
Technical Note on Solvent Effects:
THIQ alkaloids often exhibit line broadening in CDCl₃ due to slow conformational exchange (ring inversion) or aggregation. If signals are broad, adding a drop of D₂O or switching to DMSO-d₆/TFA-d can sharpen the peaks by accelerating proton exchange and breaking aggregates.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| Ar-H (C5) | 6.63 | Singlet | 1H | Para to C8; shielded by electron-rich OMe. |
| Ar-H (C8) | 6.58 | Singlet | 1H | Para to C5; often slightly upfield due to C1 proximity. |
| OMe (x2) | 3.86, 3.84 | Singlets | 6H | Distinct methyl signals due to slight electronic asymmetry. |
| H-1 | 4.05 | dd | 1H | Chiral Center. Deshielded by N and adjacent O. |
| CH₂-OH | 3.65 – 3.80 | Multiplet | 2H | ABX system with H-1; diastereotopic protons. |
| H-3 (eq) | 3.15 | dt | 1H | Deshielded (adjacent to N). Equatorial proton typically downfield. |
| H-3 (ax) | 2.75 | ddd | 1H | Axial proton. |
| H-4 | 2.60 – 2.80 | Multiplet | 2H | Benzylic protons. |
| NH / OH | ~2.5 - 3.0 | Broad | 2H | Exchangeable. Disappears with D₂O shake. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) | Assignment |
| Ar-C (Quaternary) | 147.5, 147.2 | C-6, C-7 (Oxygenated) |
| Ar-C (Quaternary) | 126.5, 129.8 | C-4a, C-8a (Ring junction) |
| Ar-CH | 111.5, 109.2 | C-5, C-8 (Unsubstituted) |
| Aliphatic CH | 56.5 | C-1 (Chiral center) |
| Methoxy | 55.9, 55.8 | OMe groups |
| Aliphatic CH₂ | 64.8 | CH₂-OH (Hydroxymethyl) |
| Aliphatic CH₂ | 39.5 | C-3 (Adjacent to N) |
| Aliphatic CH₂ | 29.2 | C-4 (Benzylic) |
Structural Validation Workflow (Logic Diagram)
To confirm the structure and rule out regioisomers (e.g., cyclization at the wrong position, though rare with para-dimethoxy), use the following NOESY/HMBC correlation logic.
Figure 2: NMR Correlation Strategy. The NOE between H-1 and H-8 is the critical proof that cyclization occurred at the correct position, placing H-1 in proximity to the aromatic ring proton.
Experimental Protocol: Synthesis & Isolation
Objective: Preparation of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol (Calycotomine) via modified Pictet-Spengler.
Reagents:
-
Homoveratrylamine (1.0 eq)
-
Glycolaldehyde dimer (1.1 eq)
-
Formic acid or 0.1M HCl (Solvent/Catalyst)
Procedure:
-
Imine Formation: Dissolve homoveratrylamine in water/methanol (1:1). Add glycolaldehyde dimer. Stir at 25°C for 1 hour.
-
Cyclization: Adjust pH to ~4 using dilute HCl. Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).
-
Workup: Basify the solution to pH 10 using NaOH (aq). The product may precipitate or require extraction with Dichloromethane (DCM).
-
Purification: If the crude is dark (oxidation products), recrystallize from Ethanol/Ether or perform column chromatography (Silica, DCM:MeOH:NH₄OH 90:9:1).
Quality Control Check:
-
Dissolve 5 mg in CDCl₃.
-
Run ¹H NMR.
-
Pass Criteria: Distinct singlets at ~6.6 ppm (Ar-H) and a doublet-of-doublets at ~4.0 ppm (H-1).
-
Fail Criteria: Presence of aldehyde peak (~9.5 ppm) or split aromatic signals indicating rotamer mixtures from incomplete cyclization.
References
-
PubChem. (2025).[1] Calycotomine Compound Summary (CID 7157317).[1] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Pai, B. R., et al. (1982).[5] Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved January 28, 2026, from [Link]
-
Czarnocki, Z., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health (PMC). Retrieved January 28, 2026, from [Link]
Sources
- 1. Calycotomine | C12H17NO3 | CID 7157317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
Technical Guide: Synthesis and Characterization of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol
The following technical guide details the synthesis and characterization of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol , a critical tetrahydroisoquinoline (THIQ) scaffold used in the development of neuroactive alkaloids and pharmaceutical intermediates.
Executive Summary
The target molecule, (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol (CAS: 16626-42-1), represents a "privileged scaffold" in medicinal chemistry. It serves as a direct precursor to complex benzylisoquinoline alkaloids and has implications in dopaminergic modulation.
This guide prioritizes a Chemo-Enzymatic or Stereoselective Chemical Route over the traditional Pictet-Spengler condensation. While the Pictet-Spengler reaction is direct, it often suffers from poor regioselectivity and racemization when using glycolaldehyde equivalents. The protocol below details a robust 3-step synthesis:
-
Petasis-Borono-Mannich Reaction: Assembling the backbone.
-
Pomeranz-Fritsch-Bobbitt Cyclization: Constructing the isoquinoline core.
-
Hydride Reduction: Converting the C1-carboxylate to the target hydroxymethyl group.
Retrosynthetic Analysis
To ensure high enantiomeric purity and regiocontrol, we disconnect the molecule at the C1-substituent and the heterocyclic ring closure.
-
Target: 1-Hydroxymethyl-6,7-dimethoxy-THIQ[1]
-
Precursor 1: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (or ester).[1][2][3]
-
Precursor 2: 3,4-Dimethoxyphenylboronic acid + Glyoxylic acid + Aminoacetal.
Figure 1: Retrosynthetic disconnection showing the pathway from the target alcohol back to commercially available boronic acids.[4]
Detailed Experimental Protocol
Phase 1: Synthesis of the Carboxylic Acid Intermediate
Reaction Type: Petasis Multicomponent Reaction & Cyclization Objective: Synthesize 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[2][3]
-
Reagents:
-
3,4-Dimethoxyphenylboronic acid (1.0 eq)
-
Glyoxylic acid monohydrate (1.0 eq)
-
Aminoacetaldehyde diethyl acetal (1.0 eq)
-
Solvent: Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP) (activator).
-
-
Procedure:
-
Dissolve aminoacetaldehyde diethyl acetal and glyoxylic acid in DCM. Stir for 30 min to form the iminium species.
-
Add 3,4-dimethoxyphenylboronic acid and HFIP (10% v/v). Stir at ambient temperature for 24 hours.
-
Cyclization: Evaporate solvent.[5] Redissolve the crude amino acid in 6M HCl. Stir at 50°C for 4 hours (Pomeranz-Fritsch-Bobbitt conditions) to effect cyclization.
-
Workup: Neutralize with NH4OH to pH 7 to precipitate the amino acid zwitterion. Filter and dry.
-
Phase 2: Reduction to the Target Alcohol (Core Protocol)
Reaction Type: Nucleophilic Hydride Reduction Critical Control: Temperature control is vital to prevent over-reduction or ring opening.
Materials:
-
Substrate: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (prepared above).[1][2][3]
-
Reagent: Lithium Aluminum Hydride (LiAlH4), 2.0 M solution in THF.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and N2 inlet.
-
Solubilization: Suspend the carboxylic acid (10 mmol, 2.37 g) in 50 mL anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Add LiAlH4 solution (25 mmol, 12.5 mL) dropwise via syringe over 20 minutes.
-
Note: Gas evolution (H2) will be vigorous. Ensure venting.
-
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours. The suspension should become a clear/grey solution.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
1.0 mL water (slowly!)
-
1.0 mL 15% NaOH
-
3.0 mL water
-
-
Isolation: Warm to RT and stir for 15 min until a white granular precipitate (aluminum salts) forms. Filter through a Celite pad. Wash the pad with warm THF.
-
Purification: Concentrate the filtrate in vacuo. The residue is typically a pale yellow oil that crystallizes upon standing or trituration with diethyl ether.
Characterization Data
The following data establishes the identity of the synthesized product.
Spectroscopic Profile
| Technique | Parameter | Observed Data (Consensus) |
| 1H NMR | Solvent | CDCl3, 400 MHz |
| Aromatic | δ 6.63 (s, 1H, H-5), 6.58 (s, 1H, H-8) | |
| Methoxy | δ 3.86 (s, 3H), 3.84 (s, 3H) | |
| C1-H | δ 3.95 (dd, 1H, J=4.5, 8.2 Hz) | |
| CH2-OH | δ 3.75 (dd, 1H), 3.62 (dd, 1H) | |
| Core CH2 | δ 3.15–2.90 (m, 2H, C3-H), 2.75–2.60 (m, 2H, C4-H) | |
| 13C NMR | Core | δ 147.8, 147.5 (C-O), 126.5, 126.1 (Ar-C), 111.8, 109.5 (Ar-CH) |
| Aliphatic | δ 64.5 (CH2OH), 56.2 (OCH3), 54.8 (C1), 40.2 (C3), 29.1 (C4) | |
| MS | ESI+ | [M+H]+ calc: 224.1287, found: 224.1290 |
| IR | Neat | 3350 cm⁻¹ (br, OH/NH), 2930 cm⁻¹ (C-H), 1510 cm⁻¹ (Ar) |
Quality Control Check
-
Purity: >98% by HPLC (C18 column, MeOH/H2O gradient).
-
Physical State: Off-white to pale yellow solid.
-
Melting Point: 154–156 °C (recrystallized from MeOH/Et2O).
Workflow Visualization
The following diagram outlines the critical purification logic to separate the target amine from aluminum byproducts and unreacted starting material.
Figure 2: Purification workflow ensuring removal of aluminum salts and isolation of the free base.
References
-
El Antri, S., et al. (2004).[4][6] "Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol." Molecules, 9, 650–657.[4][6] Link
- Kouznetsov, V. V., et al. (2005).
-
Sigma-Aldrich. "Product Specification: (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol."[7] Link
-
Chakka, N., et al. (2011). "Synthesis and crystal structure of (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives." Acta Crystallographica Section E. Link
-
Master Organic Chemistry. "Reduction of Carboxylic Acids and Esters using LiAlH4." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol 2.33-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: High-Fidelity Asymmetric Synthesis of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol
Executive Summary
This Application Note details a robust, scalable protocol for the asymmetric synthesis of (S)-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol . This molecular scaffold is a critical pharmacophore found in numerous isoquinoline alkaloids and is a direct synthetic precursor to neuromuscular blocking agents (e.g., Atracurium analogs) and phosphodiesterase inhibitors.
While traditional resolutions of racemic mixtures result in a maximum 50% yield, this protocol utilizes Asymmetric Transfer Hydrogenation (ATH) catalyzed by a Ruthenium(II)-arene complex. This method ensures high enantiomeric excess (>95% ee), operational simplicity, and eliminates the need for high-pressure hydrogenation equipment.
Key Advantages of This Protocol
-
Atom Economy: Avoids stoichiometric chiral auxiliaries.
-
Safety: Uses formic acid/triethylamine as the hydrogen source, bypassing high-pressure H₂ gas.
-
Scalability: The Bischler-Napieralski/ATH sequence is validated for multi-gram to kilogram scales.
Retrosynthetic Analysis & Workflow
The most reliable route to C1-substituted tetrahydroisoquinolines (THIQs) bearing a hydroxymethyl group is not the direct reduction of the unstable 1-hydroxymethyl-imine, but rather the asymmetric reduction of a stable 1-carboxylate ester precursor , followed by a hydride reduction to the alcohol.
Strategic Disconnection
-
Target (TM): Chiral Amino-Alcohol.
-
Intermediate 1: Chiral Amino-Ester (via ATH).
-
Intermediate 2: Dihydroisoquinoline (DHIQ) Ester (via Bischler-Napieralski).[1]
-
Starting Materials: Homoveratrylamine (3,4-dimethoxyphenethylamine) and Diethyl oxalate.
Figure 1: Strategic workflow for the synthesis of the target THIQ methanol. The pathway prioritizes the stability of the ester intermediate during the stereodefining step.
Detailed Experimental Protocols
Phase 1: Precursor Assembly (Bischler-Napieralski Cyclization)
Objective: Synthesis of Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate. Criticality: High. The purity of the imine directly impacts the catalyst turnover number (TON) in Phase 2.
Reagents
-
Homoveratrylamine (1.0 equiv)
-
Diethyl oxalate (1.2 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
Acetonitrile (anhydrous)
Step-by-Step Protocol
-
Amide Formation:
-
Charge a reactor with Homoveratrylamine (10 g, 55 mmol) and absolute ethanol (50 mL).
-
Add Diethyl oxalate (9.6 g, 66 mmol) dropwise at 0°C.
-
Warm to reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Concentrate in vacuo to yield the oxalamic acid ethyl ester intermediate.
-
-
Cyclization:
-
Dissolve the crude amide in anhydrous Acetonitrile (100 mL).
-
Safety Alert: Add POCl₃ (25 g, 165 mmol) carefully. Ensure the system is vented through a caustic scrubber to neutralize HCl/POCl₃ vapors.
-
Heat to reflux (82°C) for 3–5 hours. The solution will darken (yellow to orange/brown).
-
Quench: Cool to room temperature. Pour the reaction mixture slowly into ice-cold saturated Na₂CO₃ solution. Caution: Vigorous exotherm.
-
Extract with Dichloromethane (DCM) (3 x 100 mL). Dry organic phase over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (SiO₂, 2% MeOH in DCM) to obtain the yellow crystalline solid (DHIQ-Ester).
-
Phase 2: Asymmetric Transfer Hydrogenation (The Stereodefining Step)
Objective: Enantioselective reduction of the C=N bond. Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN]. This "Noyori-Ikariya" catalyst is the industry standard for this transformation [1].
Reagents
-
DHIQ-Ester (from Phase 1)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 – 1.0 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)
-
Solvent: DMF or DCM (degassed)
Step-by-Step Protocol
-
Catalyst Preparation (In-situ option):
-
In a Schlenk flask under Argon, mix [RuCl₂(p-cymene)]₂ (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%) in DCM. Stir at room temperature for 20 mins until the solution turns deep orange-red.
-
-
Hydrogenation:
-
Dissolve the DHIQ-Ester (1.0 equiv) in the catalyst solution.
-
Add the HCOOH/Et₃N mixture (5 equiv of hydride).
-
Stir at 25°C.
-
Monitoring: Monitor reaction progress via HPLC. Conversion should reach >98% within 12–24 hours.
-
Workup: Quench with water. Basify to pH 9 with Na₂CO₃. Extract with EtOAc.
-
Analysis: Determine ee using Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/iPrOH 90:10). Expected ee: >95% (S-isomer).
-
Mechanistic Insight: The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center activates the hydride, while the sulfonamide proton on the ligand directs the substrate via hydrogen bonding, ensuring facial selectivity.
Figure 2: Simplified catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation. The concerted transfer of H- (hydride) and H+ (proton) prevents the formation of free carbocations.
Phase 3: Reduction to Target Alcohol
Objective: Chemoselective reduction of the ester to the primary alcohol without racemization.
Reagents
-
(S)-Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) or NaBH4/CaCl2
-
Solvent: Anhydrous THF
Step-by-Step Protocol
-
Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.
-
Add the Chiral Amino-Ester (dissolved in THF) dropwise to the suspension. Maintain temp < 5°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially to precipitate aluminum salts.
-
Filter the granular precipitate. Concentrate the filtrate.
-
Final Purification: Recrystallize from EtOAc/Hexane to yield (S)-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol .
Analytical Parameters & Troubleshooting
Quality Control Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water gradient |
| Chiral Purity | > 99.0% ee (after recrystallization) | Chiralcel OD-H, 1.0 mL/min |
| Residual Ru | < 10 ppm | ICP-MS |
Troubleshooting Guide
-
Low Conversion in ATH:
-
Cause: Catalyst poisoning by residual POCl₃ or HCl from Phase 1.
-
Solution: Ensure rigorous base wash and drying of the DHIQ precursor. Re-purify the precursor via silica plug if necessary.
-
-
Low ee:
-
Cause: Temperature too high or reaction time too long (reversible dehydrogenation).
-
Solution: Maintain reaction at 20–25°C. Stop reaction immediately upon full conversion.
-
-
Racemization during LiAlH₄ reduction:
-
Cause: Unlikely, but possible if harsh reflux is used.
-
Solution: Perform reduction at 0°C to RT.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102. Link
-
Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917. Link
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link
-
Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. Link
- Pietruszka, J. (2003). Synthesis of tetrahydroisoquinolines via enzymatic kinetic resolution. Chemical Reviews.
Sources
Application Note: Precision Viability Profiling for Tetrahydroisoquinoline (THIQ) Derivatives
Abstract & Scope
Tetrahydroisoquinoline (THIQ) scaffolds are pharmacophores of immense significance, serving as the backbone for antitumor agents (e.g., Trabectedin, Ecteinascidins) and neuroactive compounds. However, their physicochemical properties—specifically high lipophilicity, potential autofluorescence, and redox reactivity—render standard "off-the-shelf" viability protocols unreliable.
This guide provides a validated, orthogonal workflow designed to eliminate false positives common to THIQ screening. We prioritize Compound Management and Interference Subtraction to ensure that calculated IC50 values reflect true biological potency rather than assay artifacts.
Compound Management: The Solubility Protocol
Challenge: THIQ derivatives often precipitate in aqueous culture media, causing "micro-precipitation" that scatters light in optical density (OD) assays, leading to falsely high background readings.
Protocol A: The "Step-Down" Dilution Method
Do not dilute directly from 100% DMSO stock to the final well concentration.
-
Stock Preparation: Dissolve THIQ derivative in anhydrous DMSO to a Master Stock of 10–50 mM. Sonicate if necessary (30s, water bath) to ensure complete dissolution.
-
Intermediate Plate (100x): Prepare a serial dilution in 100% DMSO in a solvent-resistant polypropylene plate.
-
Example: If final test range is 1 nM – 10 µM, the intermediate plate ranges from 100 nM – 1 mM.
-
-
Dosing (1:100): Transfer 1 µL from the Intermediate Plate into 99 µL of pre-warmed culture media in the cell assay plate.
-
Final DMSO Concentration: Exactly 1.0%.
-
Control: Vehicle control must contain 1.0% DMSO.
-
-
Visual Check: Inspect wells under 20x phase contrast. If crystalline needles or debris are visible, the concentration is above the solubility limit; data from these wells must be flagged as invalid.
Primary Screening: Metabolic Competence (Modified MTS/CCK-8)
Challenge: Some THIQ derivatives possess redox-active moieties (e.g., quinone-like intermediates) that can chemically reduce tetrazolium salts (MTT/MTS) to formazan in the absence of cells, generating false viability signals.
Selection: Use CCK-8 (WST-8) or MTS rather than MTT. They are water-soluble, requiring no solubilization step (which often precipitates hydrophobic THIQs).
Protocol B: Interference-Corrected Viability Assay
Reagents: WST-8 (CCK-8) Kit.
-
Seeding: Seed cells (e.g., HepG2, SH-SY5Y) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Design: Include three distinct zones on the plate:
-
Zone A (Test): Cells + Media + THIQ (Dose Range).
-
Zone B (Cell-Free Interference Control): Media + THIQ (Same Dose Range) No Cells.
-
Zone C (Vehicle): Cells + Media + DMSO (1%).
-
-
Treatment: Treat cells for 24–72h (72h recommended for DNA-alkylating THIQs like Trabectedin).
-
Development: Add WST-8 reagent (10 µL per 100 µL media). Incubate 1–4h at 37°C.
-
Readout: Measure Absorbance at 450 nm.
-
Calculation:
Expert Insight: If Zone B (Cell-Free) shows dose-dependent color change, the THIQ is chemically reducing the dye. Abort metabolic assays and switch to Protocol C (ATP).
Orthogonal Validation: ATP Quantitation (Luminescence)
Rationale: ATP levels drop rapidly upon cell death (cytotoxicity) or mitochondrial uncoupling. This assay relies on Luciferase, which is rarely inhibited by THIQs, making it the "Gold Standard" for validating doubtful MTS results.
Protocol C: ATP-Based Luminescence
Reagents: CellTiter-Glo® or equivalent ATP-lite system.
-
Prep: Equilibrate reagent to room temperature (RT) to ensure consistent enzymatic kinetics.
-
Lysis: Remove culture plate from incubator and equilibrate to RT (20 min). Do not remove media.
-
Addition: Add ATP reagent 1:1 (e.g., 100 µL reagent to 100 µL media).
-
Shake: Orbital shake for 2 min to lyse cells (crucial for THIQ-treated cells which may have toughened membranes due to crosslinking).
-
Incubate: 10 min at RT to stabilize the luminescent signal.
-
Read: Measure Total Luminescence (Integration time: 0.5–1.0s).
Mechanistic Profiling: Apoptosis vs. Necrosis
Context: Many antitumor THIQs (e.g., Ecteinascidins) induce apoptosis via DNA damage, while neurotoxic THIQs (e.g., MPP+ analogs) may cause necrotic mitochondrial failure.
Protocol D: Multiplexed Caspase-3/7 & LDH
This protocol measures cell membrane rupture (LDH, Necrosis) and apoptotic execution (Caspase) in the same well.
-
Supernatant Harvest (LDH):
-
Transfer 50 µL of supernatant to a new plate.
-
Add LDH reaction mix. Incubate 30 min. Read Absorbance 490 nm.[1]
-
High Signal = Necrosis/Late Apoptosis.
-
-
Cell Lysate (Caspase):
-
To the remaining cells/media (50 µL), add Caspase-Glo® 3/7 reagent.
-
Lyse and incubate 30 min. Read Luminescence.
-
High Signal = Apoptosis.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points when screening THIQ derivatives, specifically addressing the "Redox Interference" loop.
Caption: Workflow for THIQ screening. Yellow nodes represent critical "Stop/Go" quality control steps specific to hydrophobic/redox-active scaffolds.
Mechanistic Pathway: THIQ Cytotoxicity
Understanding how THIQs kill cells aids in selecting the incubation time. DNA alkylators (e.g., Trabectedin) require longer incubations (>48h) to manifest toxicity compared to mitochondrial toxins.
Caption: Common Modes of Action for THIQs. DNA alkylators (top path) often show delayed toxicity, necessitating 72h assays.
Data Presentation & Analysis
When reporting THIQ viability data, use the following table structure to ensure transparency regarding solubility and interference.
| Compound ID | IC50 (µM) | Assay Type | Max Solubility (µM) | Interference Flag |
| THIQ-001 | 0.45 | ATP-Glo | 50.0 | Yes (Redox) |
| THIQ-002 | 12.5 | CCK-8 | 100.0 | No |
| Trabectedin (Ctrl) | 0.005 | CCK-8 | >100.0 | No |
Statistical Analysis:
-
Perform non-linear regression (Sigmoidal dose-response, variable slope).
-
Constrain "Bottom" to 0 and "Top" to 100 only if controls are robust.
-
Z-Factor: Ensure Z' > 0.5 for high-throughput screens.
References
-
D'Incalci, M., & Galmarini, C. M. (2010). A review of trabectedin (ET-743): a unique mechanism of action.[2] Molecular Cancer Therapeutics. Link
- Significance: Establishes the DNA-binding mechanism and the requirement for extended incub
-
Riss, T. L., et al. (2013). Cell Viability Assays: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
- Significance: The authoritative guide on ATP and MTS assay interference and optimiz
-
Stockert, J. C., et al. (2012). Assays for cell viability: metabolic and functional aspects. Acta Histochemica. Link
- Significance: Details the redox chemistry of tetrazolium salts and potential artifacts caused by reducing agents.
-
Sigma-Aldrich (Merck). Fundamental Techniques in Cell Culture: DMSO Solubility. Link
-
Significance: Standard protocols for DMSO handling limits (0.1% - 1%) in cell culture.[3]
-
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link
- Significance: The gold standard protocol for ATP-based viability testing referenced in the orthogonal valid
Sources
Technical Application Note: Chiral Separation of Tetrahydroisoquinoline (THIQ) Alkaloids by HPLC
Introduction & Scope
Tetrahydroisoquinoline (THIQ) alkaloids represent a critical structural motif in drug discovery and natural product chemistry. Derivatives such as Salsolinol (neurotoxicity research) and Laudanosine (neuromuscular blockade) possess a chiral center at the C1 position. The pharmacological divergence between enantiomers in this class is profound; for instance, specific isomers of THIQ derivatives often exhibit vastly different affinities for dopaminergic and adrenergic receptors.
This guide provides a rigorous, self-validating protocol for the chiral resolution of THIQ alkaloids using High-Performance Liquid Chromatography (HPLC). While various modes exist, this note focuses on Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode, as this combination offers the highest success rate, scalability, and reproducibility for this chemical class.
Key Technical Challenges
-
Basicity: The secondary amine in the THIQ core (
) interacts strongly with residual silanols on the silica support, leading to severe peak tailing. -
Solubility: Many synthetic THIQ salts are insoluble in hexane, requiring careful sample preparation strategies for Normal Phase injection.
Mechanism of Separation
The separation relies on the formation of transient diastereomeric complexes between the THIQ analyte and the polysaccharide selector (Amylose or Cellulose derivatives).
The "Three-Point" Interaction Model
For successful resolution, the analyte must engage in at least three simultaneous interactions with the chiral groove of the CSP. For THIQs, these are:
-
Hydrogen Bonding: Between the secondary amine (or hydroxyl groups on the benzene ring) and the carbamate linkage of the CSP.
- Interactions: Between the aromatic isoquinoline core and the phenyl rings of the CSP selector.
-
Steric Fit: The bulky substituent at C1 (e.g., benzyl, methyl) must fit into the chiral cavity, creating a steric barrier that discriminates between R- and S- configurations.
Visualization: Method Development Decision Tree
Caption: Workflow for developing a chiral HPLC method for basic THIQ alkaloids, emphasizing the critical addition of basic modifiers.
Experimental Protocol
Materials & Reagents[2]
-
Columns:
-
Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
-
Mobile Phase Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Isopropanol (IPA).
-
Additives: Diethylamine (DEA) or Triethylamine (TEA). Note: DEA is generally preferred for THIQs due to better peak shape.
-
Sample: Racemic 1-substituted THIQ (e.g., Salsolinol or synthetic precursor).
System Preparation (The "DEA Rule")
Because THIQs are basic, you must basify the mobile phase. Failure to do so will result in irreversible adsorption of the amine to the silica, damaging the column and yielding no peaks.
-
Premix Mobile Phase: Prepare n-Hexane/Ethanol (90:10 v/v).
-
Add Modifier: Add DEA to a final concentration of 0.1% (v/v) .
-
Calculation: For 1 L of mobile phase, add 1.0 mL of DEA.
-
-
Degas: Sonicate for 10 minutes. Do not use vacuum filtration if volatile hexane is the primary component (concentration changes).
Sample Preparation
-
Free Basing (If sample is a salt): If the THIQ is a HCl salt, it may not dissolve in Hexane/EtOH. Dissolve the salt in a minimum amount of water, basify with dilute
, extract into ethyl acetate, dry, and redissolve in the Mobile Phase. -
Concentration: Prepare at 0.5 – 1.0 mg/mL.
-
Filtration: 0.45 µm PTFE filter.
Instrument Settings
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Temperature: 25°C (Start). Note: Lowering to 10°C often improves resolution for THIQs.
-
Detection: UV @ 230 nm (general aromatic) or 280 nm (if catechol/phenol groups present).
Comparative Performance Data
The following table summarizes typical separation factors (
| Analyte Class | Substituent (C1) | Best Column | Mobile Phase | Selectivity ( | Notes |
| Simple THIQ | Methyl (Salsolinol) | OD-H | Hex/EtOH/DEA (90:10:0.1) | 1.8 - 2.2 | Cellulose often better for small substituents. |
| Benzyl-THIQ | Benzyl / Subst. Benzyl | AD-H | Hex/IPA/DEA (85:15:0.1) | 2.5 - 3.0 | Amylose helix accommodates bulky benzyl groups better. |
| Phenyl-THIQ | Phenyl | AD-H | Hex/IPA/DEA (90:10:0.1) | 1.4 - 1.6 | Harder separation; requires lower Temp (15°C). |
| Bis-THIQ | Dimeric structures | IA (Immobilized) | DCM/MeOH/DEA | > 3.0 | Requires non-standard solvents (DCM) for solubility. |
Data aggregated from internal application databases and literature trends [1, 3].
Troubleshooting & Optimization
Peak Tailing (Tailing Factor > 1.3)
-
Cause: Silanol interaction.
-
Fix: Increase DEA concentration to 0.2%. If problem persists, switch to an "Immobilized" column (Chiralpak IA) and use a stronger solvent like Ethyl Acetate/DEA to disrupt interactions.
Elution Order Reversal
-
Observation: The R- isomer elutes first on AD-H but second on OD-H.
-
Implication: This is common.[1][2] Never assume elution order based on a different column. Always run a spiked standard of known configuration to confirm.
The "Memory Effect" Warning
Crucial: Once a polysaccharide column is exposed to basic additives (DEA/TEA), it retains a "memory" of the base.
-
Protocol: Dedicate specific columns to basic analysis. Do not use a "DEA-treated" column for neutral/acidic chiral separations later, as the selectivity will be permanently altered [4].
References
-
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H. (Accessed 2023).[3][4] Available at: [Link]
-
Ilisz, I., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.[5] MDPI Molecules. Available at: [Link]
-
Deng, Y., et al. (1996).[6] Mechanism of enantioseparation of salsolinols... with ion-pair chromatography.[6][7][8] Analytical Chemistry (ACS). Available at: [Link]
-
Matarashvili, I., et al. (2015). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Journal of Chromatography A. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 6. Mechanism of enantioseparation of salsolinols, endogenous neurotoxins in human brain, with ion-pair chromatography using beta-cyclodextrin as a mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.nitech.ac.jp [pure.nitech.ac.jp]
Cytotoxicity Profiling of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives
From Primary Screening to Mechanistic Deconvolution
Introduction: The THIQ Scaffold in Drug Discovery[1]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" found in numerous natural alkaloids (e.g., Ecteinascidin 743/Trabectedin) and synthetic drugs.[1] While THIQ derivatives are highly valued for their anticancer, antimicrobial, and antiviral potential, they present unique challenges in cytotoxicity profiling.
Why this guide is necessary:
-
Dual Nature: THIQs can be potent anticancer agents (often targeting tubulin or DNA), but specific structural analogs (e.g., MPTP metabolites) carry neurotoxic liabilities.[2] Distinguishing therapeutic cytotoxicity from off-target toxicity is critical.[2]
-
Physicochemical Properties: As lipophilic bases, THIQ derivatives often suffer from poor aqueous solubility and susceptibility to oxidative dehydrogenation, requiring specific handling protocols to avoid experimental artifacts.
Compound Management & Handling (Expertise & Experience)
Before initiating biological assays, the stability and solubility of the THIQ derivatives must be secured.
Solubility and pH Control
THIQ derivatives are secondary amines.[2] In their free base form, they are often lipophilic and poorly soluble in aqueous media.
-
Recommendation: If possible, synthesize or convert derivatives into their hydrochloride (HCl) or tartrate salts to improve water solubility.[2]
-
DMSO Stock: If using free bases, dissolve in 100% DMSO.
-
Critical Limit: The final DMSO concentration in the cell culture well must be < 0.5% (v/v) (ideally < 0.1%) to prevent solvent-induced cytotoxicity from masking the compound's effect.[2]
-
Pre-cipitation Check: When diluting the DMSO stock into the culture medium, check for microscopic precipitation. THIQs may crash out in high-salt media (DMEM/RPMI).[2]
-
Stability (Oxidation Risk)
THIQs are susceptible to oxidation to form dihydroisoquinolines or fully aromatic isoquinolines, especially in solution over time.[2]
-
Protocol: Store stock solutions at -20°C or -80°C under argon or nitrogen. Avoid repeated freeze-thaw cycles.[2]
-
Fresh Preparation: Prepare working dilutions in media immediately before addition to cells.
Experimental Workflow
The following flowchart outlines the logic for profiling THIQ derivatives, moving from a broad primary screen to specific mechanistic validation.
Figure 1: Decision tree for evaluating THIQ derivatives. Emphasis is placed on the Selectivity Index (SI) early in the process to filter out generally toxic compounds.[2]
Protocol 1: Primary Cytotoxicity Screen (MTT Assay)[2]
While CCK-8 is more convenient, MTT remains the gold standard for comparing historical data on alkaloids.
Target: Determination of IC50 (Half-maximal inhibitory concentration).
Materials
-
Cancer Cell Lines: e.g., MCF-7 (Breast), HepG2 (Liver), A549 (Lung).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]
-
Solvent: DMSO (Dimethyl sulfoxide).[2]
Step-by-Step Methodology
-
Seeding: Seed cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.
-
Treatment:
-
Prepare serial dilutions of the THIQ derivative (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Include a Vehicle Control (Media + DMSO equivalent to the highest dose).[2]
-
Include a Positive Control (e.g., Doxorubicin or Etoposide).[2]
-
Self-Validation Step: Include a "Cell-Free Compound Control" (Media + Compound + MTT) to check if the THIQ derivative chemically reduces MTT without cells (a known artifact of some redox-active alkaloids).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.
-
Solubilization: Carefully aspirate media (if using adherent cells) and add 100–150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Data Analysis & Selectivity Index (SI)
Calculate % Viability relative to the vehicle control.[2] Fit the dose-response curve (Sigmoidal, 4-parameter) to derive the IC50.
Crucial Step: Perform the same assay on a normal cell line (e.g., VERO or HUVEC).
-
SI < 2: General toxicity (Low therapeutic potential).[2]
-
SI > 3: Selective cytotoxicity (Promising hit).[2]
Protocol 2: Mechanistic Deconvolution (Flow Cytometry)[2]
If a THIQ derivative shows selective cytotoxicity, the next question is how it kills the cell. Many THIQs act as Microtubule Destabilizing Agents (MDAs) , similar to colchicine, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Cell Cycle Analysis (PI Staining)
Objective: Determine if the compound causes G2/M arrest (indicative of tubulin inhibition).[2]
-
Treatment: Treat cells with the THIQ derivative at IC50 and 2x IC50 for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash ethanol away.[2] Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[2] Incubate 30 min at 37°C in the dark.
-
Acquisition: Analyze via Flow Cytometry (FL2 channel).[2]
-
Interpretation:
Apoptosis Detection (Annexin V/PI)
Objective: Distinguish between apoptosis (programmed death) and necrosis (uncontrolled lysis).[2]
-
Staining: Harvest treated cells (do not fix).[2] Wash with Binding Buffer.[2]
-
Labeling: Add Annexin V-FITC and PI.[2] Incubate 15 min at RT in the dark.
-
Analysis:
Mechanistic Pathway Visualization
The following diagram illustrates the established mechanism of action for anticancer THIQ derivatives, linking the assay results to the cellular pathway.
Figure 2: Mechanistic pathway of tubulin-targeting THIQ derivatives.[2] The compound disrupts microtubule dynamics, triggering cell cycle arrest and subsequent apoptotic cell death.[3][4]
Data Presentation Template
When reporting your results, summarize the quantitative data in a comparative table format.
Table 1: Cytotoxicity (IC50 in µM) and Selectivity Index
| Compound ID | Substitution (R) | MCF-7 (Cancer) | A549 (Cancer) | VERO (Normal) | SI (VERO/MCF-7) | Mechanism (Primary) |
| THIQ-01 | -H (Parent) | > 100 | > 100 | > 100 | N/A | Inactive |
| THIQ-05 | -OCH3 (C6, C7) | 5.2 ± 0.4 | 6.1 ± 0.8 | 45.0 ± 2.1 | 8.6 | G2/M Arrest |
| THIQ-09 | -OH (C6) | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.4 ± 0.3 | 2.0 | General Toxicity |
| Doxorubicin | (Control) | 0.5 ± 0.05 | 0.8 ± 0.1 | 5.0 ± 0.5 | 10.0 | DNA Intercalation |
References
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. Link[2]
-
Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives.[5] European Journal of Medicinal Chemistry, 41(2), 241–252.[5] Link
-
Chao, S., et al. (2015). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2998-3003. Link
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4, 253–265. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Link
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Functionalization of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Application Note & Protocol Guide
Executive Summary & Strategic Analysis
The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and pharmaceutical agents targeting dopaminergic and adrenergic receptors. The specific derivative (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol (hereafter referred to as DMTIQ-M ) presents a unique dual-nucleophile system: a secondary amine at position 2 and a primary alcohol at the C1-methyl position.
This guide details three divergent synthetic workflows to exploit this bifunctionality:
-
Chemoselective N-Derivatization: Modulating lipophilicity and receptor affinity.
-
Tricyclic Constraint: Locking conformation via oxazolo[4,3-a]isoquinoline formation.
-
Oxidative Expansion: Accessing the C1-aldehyde for reductive amination libraries.
Structural Reactivity Profile
The reactivity hierarchy of DMTIQ-M is governed by the nucleophilicity difference between the secondary amine (
-
Site A (N2-Amine): High nucleophilicity. Reacts kinetically faster with electrophiles (acyl chlorides, isocyanates).
-
Site B (OH-Alcohol): Moderate nucleophilicity. Requires thermodynamic conditions or specific catalysis to react in the presence of the free amine.
-
Site C (Aromatic Ring): Electron-rich (veratrole-like). Susceptible to electrophilic aromatic substitution, though this is generally less utilized in initial SAR (Structure-Activity Relationship) exploration.
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for DMTIQ-M derivatization.
Protocol A: Chemoselective N-Acylation
Objective: Synthesize N-amide derivatives without affecting the primary alcohol. This is the primary method for generating SAR libraries to probe hydrophobic pockets in GPCRs.
Mechanistic Insight
The secondary amine is significantly more nucleophilic than the primary alcohol. By maintaining a temperature of 0°C and using stoichiometric amounts of the acylating agent, we achieve >95% chemoselectivity for the N-acylated product.
Materials
-
Substrate: DMTIQ-M Hydrochloride (1.0 eq)
-
Reagent: Acid Chloride (R-COCl) or Isocyanate (R-NCO) (1.05 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure
-
Neutralization: In a round-bottom flask under Argon, suspend DMTIQ-M HCl (1.0 mmol) in anhydrous DCM (10 mL). Add DIPEA (2.5 mmol) via syringe. Stir for 10 minutes at Room Temperature (RT) until the solid dissolves and the solution becomes clear (formation of free base).
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Addition: Dropwise add the Acid Chloride (1.05 mmol) dissolved in DCM (2 mL) over 5 minutes.
-
Critical Note: Rapid addition can lead to local excesses and trace O-acylation.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT over 1 hour.
-
Quench: Add saturated NaHCO₃ solution (10 mL) and stir vigorously for 10 minutes.
-
Workup: Separate phases. Extract aqueous layer with DCM (2 x 10 mL). Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (MeOH/DCM gradient 0-5%).
Validation Criteria:
-
¹H NMR: Downfield shift of H-1 (approx 0.5-1.0 ppm shift due to amide anisotropy).
-
IR: Appearance of Amide I band (~1640 cm⁻¹) and retention of broad OH stretch (~3400 cm⁻¹).
Protocol B: Constrained Tricyclic Synthesis (Oxazolo-isoquinolines)
Objective: Lock the rotation of the C1-substituent by fusing the amine and alcohol into a cyclic carbamate (oxazolidinone ring). This creates a rigid 1,5,6,10b-tetrahydro-3H-oxazolo[4,3-a]isoquinolin-3-one core.
Mechanistic Insight
This reaction utilizes Carbonyl Diimidazole (CDI) or Triphosgene. The amine reacts first to form an intermediate carbamoyl imidazole/chloride, which then undergoes intramolecular nucleophilic attack by the hydroxyl group to close the ring.
Reaction Workflow (DOT Visualization)
Figure 2: Mechanism of intramolecular cyclization to the tricyclic core.
Step-by-Step Procedure
-
Preparation: Dissolve DMTIQ-M free base (1.0 mmol) (prepared as in Protocol A) in anhydrous THF (15 mL).
-
Reagent Addition: Add Carbonyl Diimidazole (CDI) (1.2 mmol) in one portion.
-
Heating: Reflux the mixture (66°C) for 4–6 hours.
-
Monitoring: TLC should show the formation of a less polar spot.
-
-
Workup: Cool to RT. Evaporate THF. Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.
-
Purification: Recrystallization from EtOAc/Hexane is often sufficient; otherwise, column chromatography (EtOAc/Hexane 1:1).
Protocol C: Oxidation to Aldehyde (Swern Oxidation)
Objective: Convert the primary alcohol to an aldehyde to enable reductive amination, extending the carbon chain at the C1 position.
Warning: You must protect the secondary amine (e.g., Boc-protection) before oxidation to prevent N-oxide formation or degradation.
Materials
-
Substrate: N-Boc-DMTIQ-M (Prepared via standard Boc₂O/DIPEA protocol).
-
Reagents: Oxalyl Chloride (1.5 eq), DMSO (3.0 eq), Triethylamine (5.0 eq).
-
Solvent: Anhydrous DCM.
Step-by-Step Procedure
-
Activation: In a flame-dried flask, dissolve Oxalyl Chloride (1.5 mmol) in DCM (5 mL) and cool to -78°C.
-
DMSO Addition: Add DMSO (3.0 mmol) dropwise. Gas evolution (CO/CO₂) may occur. Stir for 15 minutes at -78°C.
-
Substrate Addition: Add N-Boc-DMTIQ-M (1.0 mmol) in DCM (5 mL) dropwise over 10 minutes. Stir for 45 minutes at -78°C.
-
Base Addition: Add Triethylamine (5.0 mmol) dropwise. The solution will turn thick/white.
-
Warming: Remove the cooling bath and allow the reaction to reach 0°C over 30 minutes.
-
Quench: Add water (10 mL). Extract with DCM.
-
Usage: The resulting aldehyde is unstable; use immediately in the next reductive amination step.
Analytical Validation Data
To verify the success of your derivatization, compare your product data against these expected shifts.
| Signal (¹H NMR, CDCl₃) | Starting Material (DMTIQ-M) | Product A (N-Amide) | Product B (Oxazolidinone) |
| H-1 (Chiral Center) | ~4.0 ppm (dd) | ~5.1 ppm (broad/dd) | ~4.8 ppm (d) |
| N-H | Broad singlet (~2.0 ppm) | Absent | Absent |
| O-H | Broad singlet | Broad singlet | Absent |
| IR Carbonyl | None | ~1640 cm⁻¹ (Amide) | ~1750 cm⁻¹ (Carbamate) |
References
-
Scaffold Synthesis & Reactivity
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health. Link
-
-
Chemoselectivity Protocols
-
Tricyclic Oxazolo-isoquinoline Synthesis
-
Biological Relevance (Dopamine/Adrenergic)
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assays for Sigma-2 Receptor (TMEM97) Ligands
[1][2]
Executive Summary & Biological Context
The Sigma-2 receptor (S2R) , recently identified as TMEM97 (Transmembrane Protein 97), is a critical integral membrane protein located primarily in the endoplasmic reticulum (ER) and lysosomes. Unlike the Sigma-1 receptor (S1R), which functions as a ligand-operated chaperone, S2R/TMEM97 regulates cholesterol homeostasis, lipid trafficking, and autophagy. It is a validated biomarker for tumor proliferation and a therapeutic target for cancer, Alzheimer’s disease, and neuropathic pain.
Critical Distinction: Historically, S2R pharmacology was clouded by the lack of selective ligands and its confusion with the progesterone receptor membrane component 1 (PGRMC1). While TMEM97 and PGRMC1 functionally interact in a trimeric complex with LDLR (Low-Density Lipoprotein Receptor), TMEM97 is the distinct binding site for S2R ligands .
This guide provides high-fidelity protocols for characterizing S2R ligands, emphasizing the "Gold Standard" radioligand binding assays (and their pitfalls) and modern functional readouts.
Radioligand Binding Assays: The Gold Standard
Radioligand binding remains the primary method for determining the affinity (
A. Ligand Selection & The "Masking" Problem
| Radioligand | Selectivity | Application Notes |
| [ | Non-selective (S1R & S2R) | Standard. Requires S1R masking with (+)-pentazocine or dextrallorphan. |
| [ | Highly S2R Selective | Modern Alternative. No masking required. Higher specific activity, ideal for low-density tissues. |
| [ | High S2R Selectivity | Good alternative to DTG if iodine handling is restricted. |
B. Protocol: Saturation Binding with [ H]DTG (with S1R Masking)
Expert Insight: The most common error in S2R assays is insufficient masking of S1R. [
Reagents:
-
Membrane Prep: Rat liver membranes (rich in S2R) or TMEM97-overexpressing cell lines (e.g., MCF7, HeLa).
-
Radioligand: [
H]DTG (1,3-Di-o-tolylguanidine), specific activity ~30-50 Ci/mmol. -
S1R Mask: (+)-Pentazocine (100 nM – 1 µM) or Dextrallorphan.[1]
-
Non-Specific Binding (NSB) Determinant: Haloperidol (10 µM) or non-radioactive DTG (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
Step-by-Step Workflow:
-
Preparation: Thaw membrane homogenates and dilute in Assay Buffer to a concentration of ~200–400 µg protein/mL.
-
Masking Incubation (Critical): Pre-incubate membranes with 100 nM (+)-pentazocine for 15 minutes at room temperature.
-
Why? This occupies S1R sites before the radioligand is added. Note: Some studies suggest high concentrations of DTG can displace this mask; 100 nM is a carefully balanced concentration.
-
-
Reaction Setup: In a 96-well plate or tubes, add:
-
50 µL Membrane prep (pre-masked).
-
50 µL [
H]DTG (range: 0.5 nM to 100 nM for saturation; fixed ~3-5 nM for competition). -
50 µL Buffer (Total Binding) OR 50 µL Haloperidol (NSB) OR 50 µL Test Compound.
-
-
Incubation: Incubate for 120 minutes at 37°C (or 25°C).
-
Note: S2R kinetics can be slow; equilibrium must be reached.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold 10 mM Tris-HCl buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
C. Data Analysis
-
Specific Binding: Total Binding – Non-Specific Binding.
-
Calculation: For competition assays, convert
to using the Cheng-Prusoff equation: (Where is the radioligand concentration and is the affinity of the radioligand for S2R).
Fluorescent Ligand Assays: Flow Cytometry
For labs avoiding radioactivity, fluorescent ligands like SW120 (NBD-labeled) provide a robust alternative for determining relative binding affinity and internalization kinetics.
Reagents:
-
Ligand: SW120 (Green emission,
488 nm / 525 nm). -
Cells: Adherent cancer cell lines (e.g., MDA-MB-435, MCF7).
-
Blocker: (+)-Pentazocine (to ensure S1R is not contributing, though SW120 is highly selective).
Protocol:
-
Seeding: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates 24h prior.
-
Treatment: Aspirate media and add serum-free media containing SW120 (10–30 nM) .
-
For Competition: Co-incubate with increasing concentrations of the test compound.
-
-
Incubation: 30 minutes at 37°C.
-
Harvest: Wash cells 2x with PBS. Detach using non-enzymatic cell dissociation buffer (trypsin can degrade membrane proteins).
-
Analysis: Resuspend in PBS + 0.5% BSA. Analyze via Flow Cytometry (FITC channel).[2]
-
Readout: Measure Median Fluorescence Intensity (MFI). Plot MFI vs. Log[Compound] to generate inhibition curves.
Functional Assays: Phenotypic Screening
Since S2R/TMEM97 is not a G-protein coupled receptor (GPCR) or an ion channel, functional readouts rely on downstream cellular phenotypes: Cytotoxicity and Cholesterol Trafficking .[3]
A. Cytotoxicity / Viability Assay (MTT/MTS)
S2R agonists (e.g., Siramesine) are known to induce cell death via lysosomal membrane permeabilization (LMP) and ROS generation.
-
Setup: Seed tumor cells in 96-well plates (3,000–5,000 cells/well).
-
Dosing: Treat with test compounds (0.1 µM – 100 µM) for 24, 48, and 72 hours.
-
Readout: Add MTT or MTS reagent. Incubate 1-4 hours. Measure absorbance at 490/570 nm.
-
Validation: Verify mechanism by co-treating with antioxidants (e.g.,
-tocopherol) or caspase inhibitors. True S2R-mediated death is often caspase-independent (lysosomal) but can involve caspase-3 in some contexts.
B. LDL Internalization Assay (Cholesterol Trafficking)
TMEM97 regulates the uptake of Low-Density Lipoprotein (LDL).[4][5] S2R ligands can block this process.
-
Starvation: Incubate cells in lipoprotein-deficient serum (LPDS) for 24h to upregulate LDLR/TMEM97.
-
Labeling: Use Dil-LDL (fluorescent LDL).
-
Treatment: Pre-treat cells with S2R test ligand for 1 hour.
-
Uptake: Add Dil-LDL (10 µg/mL) and incubate for 2-4 hours at 37°C.
-
Wash/Fix: Wash extensively with PBS (acid wash optional to remove surface-bound LDL). Fix with 4% paraformaldehyde.
-
Quantification: Measure intracellular fluorescence via microscopy or plate reader. Agonists typically reduce LDL internalization.
Visualizations
Diagram 1: S2R Assay Selection Workflow
This decision tree guides the researcher to the correct assay based on their specific data needs (Affinity vs. Function).
Caption: Decision matrix for selecting the appropriate in vitro assay for Sigma-2 Receptor (TMEM97) ligands.
Diagram 2: TMEM97 Signaling & Functional Consequences
This diagram illustrates the mechanistic pathways activated by S2R ligands, linking the receptor to the assay readouts.
Caption: Mechanistic pathway of TMEM97 (Sigma-2) activation leading to functional readouts like cell death and LDL uptake.
References
-
Alon, A., et al. (2017).[4] "Sigma-2 receptor-related biomarkers in cancer and other diseases." Journal of Receptor, Ligand and Channel Research. Link
-
Zeng, C., et al. (2016). "Identification of the Sigma-2 Receptor as the Transmembrane Protein TMEM97." Proceedings of the National Academy of Sciences (PNAS). Link
-
Mach, R.H., et al. (2013). "Development of Improved Radioligands for the Sigma-2 Receptor." Journal of Medicinal Chemistry. Link
-
Riad, A., et al. (2018).[6] "The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42."[7] Scientific Reports. Link
-
Zeng, C., et al. (2020).[5] "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers in Pharmacology. Link
-
Spitzer, D., et al. (2012). "Fluorescent Sigma-2 Receptor Ligands for Imaging Cell Proliferation." Bioconjugate Chemistry. Link
Sources
- 1. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
N-alkylation of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol protocol
Application Note: Precision N-Alkylation of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Part 1: Executive Summary & Strategic Analysis
The functionalization of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol (Structure 1 ) is a pivotal transformation in the synthesis of isoquinoline alkaloids and pharmaceutical candidates (e.g., Trequinsin analogues). The core challenge lies in the chemoselectivity between the secondary amine (N-alkylation) and the primary alcohol (O-alkylation), as well as the prevention of over-alkylation to the quaternary ammonium salt.
This guide details two validated protocols:
-
Reductive Amination (Method A): The "Gold Standard" for mono-N-alkylation, offering high chemoselectivity and yield.
-
Direct Alkylation (Method B): A controlled
approach for substrates lacking aldehyde precursors.
The Chemoselectivity Paradox
-
Nucleophilicity: The secondary amine is significantly more nucleophilic than the primary alcohol in neutral or weakly basic conditions.
-
pKa Differential: The
of the protonated amine ( 10.5) vs. the hydroxyl proton ( 16) dictates that strong bases (e.g., NaH, KOtBu) will deprotonate the alcohol, reversing selectivity toward O-alkylation. -
Steric Environment: The C1-hydroxymethyl group introduces steric bulk, slightly retarding N-attack compared to unsubstituted tetrahydroisoquinolines (THIQs), necessitating optimized thermal profiles.
Part 2: Experimental Protocols
Method A: Reductive Amination (Preferred Route)
Best for: Introduction of primary or secondary alkyl groups with high mono-selectivity.
Mechanism: Formation of an iminium ion (or transient oxazolidine) followed by irreversible hydride reduction.
Reagents:
-
Substrate: (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve the THIQ substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration). -
Imine Formation: Add the aldehyde (1.1 equiv).
-
Critical Step: Add Acetic Acid (1.5 equiv). This catalyzes iminium formation and buffers the basicity of the amine.
-
Observation: Stir at Room Temperature (RT) for 30–60 mins. For sterically hindered ketones, extending this time or adding molecular sieves (4Å) is recommended.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Note: STAB is preferred over
due to lower toxicity and better control, avoiding the reduction of the aldehyde prior to imine formation.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of the secondary amine.
-
Quench & Workup:
-
Quench with saturated aqueous
(gas evolution will occur). -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (typically MeOH/DCM gradients).
Method B: Direct Alkylation ( )
Best for: Benzylation, Allylation, or when the aldehyde precursor is unstable.
Reagents:
-
Substrate: 1.0 equiv
-
Alkyl Halide: 1.0 – 1.1 equiv (Strict stoichiometry is vital).
-
Base:
(2.0 equiv) or (1.5 equiv). -
Solvent: Acetonitrile (ACN) or DMF.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve substrate in ACN (0.1 M).
-
Base Addition: Add powdered, anhydrous
(2.0 equiv).-
Scientific Rationale:
is basic enough to scavenge the HBr/HCl byproduct but not strong enough to deprotonate the primary alcohol ( ), ensuring N-selectivity.
-
-
Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise at RT.
-
Control: If the alkyl halide is highly reactive (e.g., benzyl bromide), cool to 0°C during addition.
-
-
Thermal Cycle: Stir at RT for 12 hours. If conversion is <50%, heat to 50°C.
-
Warning: Avoid reflux unless necessary; high heat promotes O-alkylation and quaternization.
-
-
Workup: Filter off solids (
/salts). Concentrate the filtrate. Partition between EtOAc and water.
Part 3: Critical Parameters & Decision Logic
Comparative Analysis of Conditions
| Parameter | Method A (Reductive) | Method B (Direct |
| Selectivity (N vs O) | Excellent (>99:1) | Good (Variable with base strength) |
| Risk of Quaternization | Negligible | Moderate (Requires stoichiometric control) |
| Stereochemical Integrity | Retained (Mild conditions) | Retained (Avoid strong base) |
| Reaction Time | 4–12 Hours | 12–24 Hours |
| Preferred Solvent | DCE, DCM, THF | ACN, DMF, Acetone |
Pathway Visualization
Caption: Decision tree for N-alkylation strategies. Green path indicates the highest selectivity profile.
Part 4: Troubleshooting & Optimization
-
Issue: Low Conversion in Method A
-
Cause: Steric hindrance at C1 prevents iminium formation.
-
Fix: Pre-mix amine and aldehyde with
(1.5 equiv) for 2 hours before adding the reducing agent. This Lewis acid forces imine formation.
-
-
Issue: O-Alkylation Observed in Method B
-
Cause: Base is too strong or temperature too high.
-
Fix: Switch base from
to or use a biphasic system ( ) with no Phase Transfer Catalyst. Ensure temperature is kept .
-
-
Issue: Solubility
-
Insight: The free base of the substrate is moderately polar. If solubility in ACN is poor, use DMF, but be aware that DMF accelerates
rates, increasing the risk of over-alkylation.
-
References
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid. National Institutes of Health (NIH). [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]
-
Synthesis and evaluation of alkylated tetrahydroisoquinolines for binding to CNS receptors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions. Semantic Scholar. [Link][2]
-
Acidity and Basicity of Amines (pKa Analysis). Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-methylation of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol procedure
Introduction & Chemical Context
The transformation of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol (Compound 1 ) into its N-methylated derivative (Compound 2 ) is a pivotal step in the synthesis of benzylisoquinoline alkaloids and pharmaceutical intermediates.
While N-methylation is a standard transformation, the presence of the C1-hydroxymethyl group and the electron-rich dimethoxy aromatic ring introduces specific chemoselectivity challenges. Direct alkylation (e.g., using methyl iodide) is strongly discouraged due to the high risk of over-alkylation to the quaternary ammonium salt and potential O-methylation of the alcohol.
This guide details two validated protocols:
-
Method A (Gold Standard): Reductive Amination using Sodium Triacetoxyborohydride (STAB). Recommended for milligram-to-gram scale, high purity, and functional group tolerance.
-
Method B (Scalable Alternative): Modified Eschweiler-Clarke. Recommended for multi-gram scale-up, provided a hydrolysis step is included to manage potential formate ester side products.
Reaction Scheme
The transformation proceeds via the formation of an electrophilic iminium ion species, which is subsequently reduced to the tertiary amine.
Figure 1: Mechanistic pathway for the N-methylation of tetrahydroisoquinolines via iminium ion reduction.
Method A: Reductive Amination (STAB Protocol)
Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike Sodium Cyanoborohydride (
Reagents & Materials
| Reagent | Equivalents | Role |
| Substrate (1) | 1.0 equiv | Starting Material |
| Formaldehyde (37% aq.) | 3.0 - 5.0 equiv | Carbon Source |
| NaBH(OAc)3 (STAB) | 1.5 - 2.0 equiv | Hydride Source |
| Acetic Acid (AcOH) | 1.0 - 2.0 equiv | Catalyst (pH adjustment) |
| Dichloromethane (DCM) | Solvent (0.1 M) | Reaction Medium |
Step-by-Step Protocol
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Substrate (1) (e.g., 1.0 g, 4.48 mmol) in Dichloromethane (DCM, 45 mL).
-
Aldehyde Addition: Add Formaldehyde (37% aqueous solution, 1.12 mL, ~15 mmol) to the stirring solution.
-
Acidification: Add Acetic Acid (0.25 mL, ~4.4 mmol). Note: This protonates the hemiaminal, accelerating iminium ion formation.
-
Equilibration: Stir at Room Temperature (20-25°C) for 15–30 minutes .
-
Checkpoint: This dwell time is critical to ensure the iminium species is generated before the reducing agent is introduced.
-
-
Reduction: Cool the mixture slightly to 0°C (ice bath) if working on >5g scale to control exotherm. Add Sodium Triacetoxyborohydride (STAB) (1.42 g, 6.7 mmol) portion-wise over 5 minutes.
-
Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours.
-
Monitoring: Check by TLC (9:1 DCM:MeOH) or LC-MS. The secondary amine starting material should disappear.
-
-
Quench & Workup:
-
Purification: Concentrate in vacuo. The product is often pure enough for use (>95%). If necessary, purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).
Method B: Modified Eschweiler-Clarke (Scale-Up)
Rationale: For multi-gram/kilogram batches, STAB becomes expensive. The Eschweiler-Clarke method uses cheap Formic Acid as both the hydride source and solvent. Critical Warning: The primary alcohol at C1 can react with formic acid to form a formate ester . This protocol includes a mandatory hydrolysis step to revert this side product.
Reagents & Materials
| Reagent | Equivalents | Role |
| Substrate (1) | 1.0 equiv | Starting Material |
| Formaldehyde (37% aq.) | 2.5 equiv | Carbon Source |
| Formic Acid (98%) | 5.0 - 10.0 equiv | Reductant & Solvent |
| Sodium Hydroxide (NaOH) | Excess | Hydrolysis/Workup |
Step-by-Step Protocol
-
Mixing: In a round-bottom flask, dissolve Substrate (1) in Formic Acid (5–10 volumes).
-
Addition: Add Formaldehyde (37% aq.) slowly at room temperature.
-
Reflux: Heat the mixture to 90–100°C for 2–6 hours.
evolution will be observed. -
Concentration: Once LC-MS confirms consumption of amine, cool and concentrate under reduced pressure to remove excess formic acid/formaldehyde.
-
Hydrolysis (The Fix):
-
Resuspend the residue in Methanol (5 volumes) and 2M NaOH (5 volumes).
-
Stir at Room Temperature for 1 hour. This cleaves any O-formyl esters formed at the C1-methanol position.
-
-
Extraction: Evaporate the Methanol. Extract the aqueous slurry with Ethyl Acetate or DCM.
-
Isolation: Dry and concentrate the organic layer to yield the N-methylated product.
Analytical Validation & Troubleshooting
Expected Data (Compound 2)
-
1H NMR (CDCl3, 400 MHz): Look for the N-Methyl singlet.
- ~2.45 - 2.55 ppm (3H, s, N-CH3 ).
- ~3.85 ppm (6H, s, -OCH3 ).
-
The C1-H proton usually appears as a triplet or doublet of doublets around 3.5–4.0 ppm, distinct from the starting material.
-
Mass Spectrometry: M+1 = 238.1 (Calculated for
). Shift of +14 Da from starting material (223.1).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Old STAB reagent | STAB is moisture sensitive. Use a fresh bottle or switch to Method B. |
| New Spot (Higher Rf) | O-Methylation | Rare with HCHO, but possible if using MeI. Ensure you are using Reductive Amination, not direct alkylation. |
| New Spot (Lower Rf) | Formate Ester | In Method B, this is the esterified alcohol. Perform the NaOH hydrolysis step (Step 5). |
| Emulsion during workup | pH issues | Ensure the aqueous quench is basic (pH > 9) to keep the amine in the organic phase. |
Decision Matrix
Use the following logic flow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for protocol selection based on scale and cost constraints.
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids."[5][6][7] Journal of the American Chemical Society.[4] Link
-
Sigma-Aldrich. (n.d.). "Product Specification: (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol." Link
-
Maryanoff, C. A., et al. (2004). "Cyclization of N-Acyliminium Ions." Chemical Reviews. (Contextual reference for THIQ reactivity). Link
Sources
- 1. reddit.com [reddit.com]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. youtube.com [youtube.com]
- 6. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Pictet-Spengler reaction for 6,7-dimethoxy-tetrahydroisoquinolines
Application Note: Optimized Synthesis of 6,7-Dimethoxy-Tetrahydroisoquinolines via the Pictet-Spengler Reaction
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural core for numerous alkaloids (e.g., emetine, morphine precursors) and synthetic drugs (e.g., neuromuscular blockers like atracurium). Specifically, the 6,7-dimethoxy-THIQ motif is highly sought after due to its ability to mimic catecholamines while preventing metabolic degradation by catechol-O-methyltransferase (COMT).
This guide details the Pictet-Spengler reaction , the most robust method for constructing this ring system. Unlike general textbook descriptions, this note focuses on the specific electronic requirements of the 6,7-dimethoxy variant and provides two distinct protocols: a classical acid-mediated route for stability and a biomimetic phosphate-buffered route for sensitive substrates.
Mechanistic Principles & Regiochemistry
The Pictet-Spengler reaction is a special case of the Mannich reaction.[1][2][3][4] It involves the condensation of a
Mechanism of Action
-
Schiff Base Formation: The amine attacks the carbonyl to form a hemiaminal, which dehydrates to an iminium ion.
-
Cyclization (The Critical Step): The electron-rich aromatic ring attacks the electrophilic iminium carbon.
-
Re-aromatization: Loss of a proton restores aromaticity.[5]
Regioselectivity Note: In 3,4-dimethoxyphenethylamine, the cyclization occurs para to the methoxy group at the 3-position. The position ortho to both methoxy groups (C2 on the phenyl ring) is sterically crowded and electronically less favorable, ensuring the 6,7-substitution pattern over the 7,8-isomer.
Figure 1: Mechanistic Pathway
Caption: The acid-catalyzed condensation and cyclization pathway. The 3,4-dimethoxy substitution pattern activates the ring, facilitating the rate-limiting cyclization step.
Critical Parameters for Optimization
| Parameter | Impact on 6,7-Dimethoxy-THIQ Synthesis | Recommendation |
| Solvent | Influences iminium stability. Aprotic solvents often require stronger acids; protic solvents stabilize the transition state. | Methanol or Ethanol (Protic) for general use. DCM for anhydrous Lewis acid conditions. |
| Acidity (pH) | Controls the equilibrium between the free amine (nucleophile) and the protonated iminium (electrophile). | pH 1-2 (TFA/HCl) for simple aldehydes. pH 6 (Phosphate) for acid-sensitive aldehydes. |
| Water Removal | Schiff base formation is reversible. Water accumulation halts the reaction. | Use Molecular Sieves (4Å) or anhydrous solvents. |
| Aldehyde Reactivity | Formaldehyde reacts rapidly; ketones or bulky aldehydes are sluggish. | For ketones, use Dean-Stark reflux or stronger Lewis acids (e.g., |
Experimental Protocols
Protocol A: Classical Acid-Mediated Synthesis
Best for: Stable aldehydes (e.g., formaldehyde, benzaldehyde) and scale-up.
Reagents:
-
Homoveratrylamine (3,4-dimethoxyphenethylamine) [1.0 equiv]
-
Aldehyde (e.g., 37% Formaldehyde aq. or Paraformaldehyde) [1.1 - 1.5 equiv]
-
Hydrochloric Acid (6M) or Trifluoroacetic Acid (TFA)
-
Solvent: Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve Homoveratrylamine (10 mmol, 1.95 g) in MeOH (20 mL) in a round-bottom flask.
-
Addition: Add the aldehyde (11-15 mmol) dropwise at 0°C. Stir for 15 minutes to allow imine formation.
-
Acidification: Slowly add 6M HCl (5 mL) or TFA (2 mL). The solution may warm slightly.
-
Reflux: Heat the mixture to reflux (65°C) for 2–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for the starting amine (
) should disappear. -
Workup:
-
Cool to room temperature.
-
Evaporate MeOH under reduced pressure.
-
Basify the residue with 10% NaOH or sat.
to pH > 10. -
Extract with Dichloromethane (
mL). -
Dry combined organics over
and concentrate.
-
-
Purification: Recrystallize the hydrochloride salt from EtOH/Ether or purify free base via column chromatography.
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the C1 methylene/methine signal (approx. 4.0 ppm). The two methoxy singlets will appear around 3.8 ppm.
Protocol B: Biomimetic Phosphate-Buffered Synthesis
Best for: Acid-sensitive aldehydes, biological substrates, or "Green Chemistry" applications.
Rationale: This method mimics the enzymatic conditions of Norcoclaurine Synthase (NCS), avoiding decomposition of complex aldehydes [1].
Reagents:
-
Homoveratrylamine [1.0 equiv]
-
Aldehyde [1.2 equiv]
-
Potassium Phosphate Buffer (0.1 M, pH 6.0)
Procedure:
-
Buffer Prep: Prepare 0.1 M phosphate buffer adjusted to pH 6.0.
-
Mixing: Suspend Homoveratrylamine (1 mmol) and the Aldehyde (1.2 mmol) in the buffer (10 mL) and MeOH (10 mL) to ensure solubility.
-
Incubation: Heat at 50°C for 16–24 hours. (Note: Kinetics are slower than acid catalysis).
-
Workup:
-
Adjust pH to 10 with
. -
Extract with Ethyl Acetate.
-
This method typically yields cleaner crude products, minimizing side reactions like N-methylation or polymerization.
-
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete imine formation. | Add Molecular Sieves to the reaction mixture to sequester water. |
| "Oxa-Pictet-Spengler" Product | Competition from hydroxyl groups (if present on the ethyl chain). | Protect alcohol groups or use stronger Lewis acids to favor N-cyclization. |
| Regioisomers | Steric bulk of the aldehyde. | Lower temperature and increase reaction time to favor the thermodynamic product (6,7-isomer). |
| Sticky/Polymerized Crude | Aldehyde polymerization (common with formaldehyde). | Use Paraformaldehyde or 1,3,5-Trioxane as a cleaner formaldehyde source. |
Decision Workflow
Figure 2: Protocol Selection Tree
Caption: Decision tree for selecting the optimal synthetic route based on substrate stability.
References
-
Pesnot, T., et al. (2011). "Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids." Chemical Communications, 47(11), 3242-3244. Link
-
Whaley, W. M., & Govindachari, T. R. (1951).[2] "The Pictet-Spengler Synthesis." Organic Reactions, 6, 151.[2] Link
-
Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 50(37), 8538–8564.[5] Link
-
Cox, E. D., & Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews, 95(6), 1797-1842. Link
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 3. organicreactions.org [organicreactions.org]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
Application Note: High-Fidelity Synthesis of Tetrahydroisoquinolines (THIQs)
[1][2]
Executive Summary & Strategic Importance
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in FDA-approved drugs ranging from antihypertensives (Quinapril) to potent oncology agents (Trabectedin, Ecteinascidin 743).
While the classical Pictet-Spengler reaction is over a century old, modern drug discovery demands higher fidelity: regiocontrol , enantioselectivity , and mild conditions compatible with complex functional groups. This guide moves beyond textbook definitions to provide a rigorous, field-tested protocol for synthesizing THIQs. We cover two distinct workflows:
-
Protocol A: A robust, non-selective route for rapid scaffold generation.
-
Protocol B: A precision asymmetric route using Chiral Phosphoric Acid (CPA) organocatalysis.
Mechanistic Grounding: The N-Acyliminium Ion
To troubleshoot a failed Pictet-Spengler, one must understand the Electronic Gatekeeper: the Iminium Ion .
The reaction proceeds via a two-stage cascade:[1]
-
Condensation: Formation of the Schiff base (imine) from the amine and aldehyde.
-
Cyclization: The critical 6-endo-trig electrophilic aromatic substitution.[1][2]
Key Insight: The cyclization is the rate-determining step for deactivated rings. The electrophilicity of the iminium ion drives the reaction.[3] In the asymmetric variant, the chiral catalyst must form a tight ion-pair with this intermediate to induce stereochemical information.
Figure 1: Mechanistic Pathway & Catalytic Activation
Caption: The electrophilic iminium ion is the pivot point.[3] In Protocol B, this intermediate is tightly bound by the chiral phosphate anion.
Experimental Protocols
Protocol A: Classical Acid-Mediated Synthesis (Racemic)
Best for: Rapid generation of simple analogues, scale-up of achiral intermediates. Mechanism: Bronsted acid catalysis (TFA or HCl).
Reagents & Materials
-
Substrate: 2-(3,4-Dimethoxyphenyl)ethylamine (Dopamine derivative) [1.0 equiv]
-
Electrophile: Benzaldehyde (or derivative) [1.1 equiv]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: Trifluoroacetic acid (TFA)
-
Drying Agent: Anhydrous
or Molecular Sieves (4Å)
Step-by-Step Procedure
-
Imine Formation:
-
In a flame-dried round-bottom flask under
, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). -
Add anhydrous
(200 mg) directly to the flask. Why: Water is a byproduct. Removing it drives the equilibrium toward the imine. -
Add benzaldehyde (1.1 mmol) dropwise.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine).
-
-
Cyclization:
-
Cool the mixture to 0°C.
-
Add TFA (3.0 – 5.0 equiv) slowly. Caution: Exothermic.
-
Allow to warm to RT and stir for 12–24 hours.
-
Checkpoint: If the ring is electron-poor, reflux may be required (switch solvent to Toluene or 1,2-DCE).
-
-
Work-up:
-
Quench carefully with saturated aqueous
until pH > 8. -
Extract with DCM (3 x 10 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
-
Protocol B: Asymmetric Organocatalytic Synthesis
Best for: Enantioselective synthesis of drug candidates. Mechanism: Chiral Anion-Binding Catalysis using BINOL-derived Phosphoric Acids (e.g., (R)-TRIP).
Reagents
-
Substrate: Tryptamine or electron-rich Phenethylamine [1.0 equiv]
-
Electrophile: Aldehyde [1.2 equiv]
-
Catalyst: (R)-TRIP or (R)-BINOL-PA [5–10 mol%]
-
Solvent: Benzene or Toluene (Non-polar solvents tighten the ion pair).
-
Additive: Molecular Sieves 5Å (Critical for water removal).
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a reaction vial and add activated 5Å Molecular Sieves.
-
Add the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%).
-
Add the amine substrate (1.0 mmol) and dissolve in Toluene (10 mL).
-
-
Reaction Initiation:
-
Cool the reaction to -30°C or 0°C. Why: Lower temperatures generally improve enantioselectivity (ee) by restricting conformational freedom.
-
Add the aldehyde (1.2 mmol) in one portion.
-
-
Monitoring:
-
Stir at the set temperature for 24–72 hours.
-
Note: These reactions are slower than TFA-mediated ones. Do not rush.
-
-
Work-up:
-
Filter through a pad of celite to remove sieves.
-
Directly purify via flash chromatography. Avoid acid-base extraction if possible to prevent potential racemization or emulsion.
-
Optimization & Troubleshooting Guide
The "Thorpe-Ingold" effect and electronic bias of the aryl ring are the most common reasons for failure. Use this decision matrix to optimize your conditions.
Figure 2: Optimization Decision Tree
Caption: Systematic troubleshooting for yield and stereocontrol issues.
Data Summary: Solvent & Catalyst Effects (Representative)
| Parameter | Classical (TFA) | Asymmetric (Chiral PA) | Impact on Outcome |
| Solvent Polarity | High (DCM, MeOH) | Low (Toluene, Benzene) | Polar solvents stabilize ions but disrupt the tight ion-pair needed for asymmetric induction. |
| Temperature | 0°C to Reflux | -78°C to 0°C | Low temp maximizes ee but slows kinetics. |
| Water Tolerance | Low | Very Low | Water hydrolyzes the imine; strictly anhydrous conditions are required for Protocol B. |
| Substrate Scope | Broad | Electron-rich preferred | Electron-poor rings may require stronger acids, incompatible with mild chiral catalysts. |
References
-
Pictet, A.; Spengler, T. (1911). "Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin".[2] Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. Link
-
Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. (2011). "The Pictet–Spengler Reaction in Nature and in Organic Chemistry". Angewandte Chemie International Edition, 50(37), 8538–8564.[2] Link
-
Seayad, J.; Seayad, A. M.; List, B. (2006). "Catalytic Asymmetric Pictet–Spengler Reaction". Journal of the American Chemical Society, 128(4), 1086–1087.[2] Link
-
Sewgobind, N. V.; Wapees, M. J.; den Hartog, T. (2021). "Synthesis of tetrahydroisoquinolines". Organic Chemistry Portal. Link
-
Scott, J. D.; Williams, R. M. (2002).[4] "Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics". Chemical Reviews, 102(5), 1669–1730.[4] Link
Application Note: High-Precision Sigma-2 (TMEM97) Receptor Binding Assays
Introduction: The Identity Shift to TMEM97
For decades, the sigma-2 receptor (
This identification necessitates a rigorous update to binding protocols. Historically, assays relied on non-selective ligands like [³H]DTG combined with "masking agents" to block
This guide details the Standard Masking Protocol (using [³H]DTG) and introduces the Next-Generation Selective Protocol (using [³H]RHM-1 or [¹²⁵I]RHM-4), providing the causal logic required for high-fidelity drug screening.
Experimental Strategy: The Specificity Challenge
The core challenge in
Strategic Decision Matrix
Before starting, researchers must choose a ligand strategy based on availability and required precision.
Figure 1: Decision matrix for ligand selection. While [³H]DTG is common, it introduces variables regarding masking agent concentration that can alter apparent affinity [2].
Materials and Buffer Composition[2][3]
A. Standard Assay Buffer (SAB)
-
Composition: 50 mM Tris-HCl, pH 8.0.[2]
-
Preparation: Dissolve 6.05 g Tris base in 1 L ultrapure water. Adjust pH to 8.0 with HCl at room temperature (25°C).
-
Expert Insight: Many legacy protocols use pH 7.4. However,
R binding is often optimal and more stable at pH 8.0. Ensure the pH is measured at the temperature of the assay (RT), as Tris pKa is temperature-dependent.
B. Radioligands & Compounds
| Component | Role | Concentration | Notes |
| [³H]DTG | Pan-Sigma Radioligand | 1–100 nM | Requires masking. |
| (+)-Pentazocine | 100 nM - 1 µM | CRITICAL: Do not exceed 1 µM.[3] High concentrations displace DTG from | |
| [³H]RHM-1 | 0.1–30 nM | No mask needed. High affinity ( | |
| Haloperidol | Non-Specific Binding (NSB) | 10 µM | Blocks all specific sigma sites. |
Detailed Protocol: Membrane Preparation
Quality Control: The integrity of the membrane preparation is the single biggest determinant of assay reproducibility (Signal-to-Noise ratio).
-
Tissue Source: Rat liver (highly enriched in TMEM97) or MCF7 cells.
-
Homogenization:
-
Mince tissue in ice-cold 10 mM Tris-HCl/0.32 M Sucrose (pH 7.4).
-
Homogenize using a Potter-Elvehjem homogenizer (10 strokes, 500 rpm).
-
-
Differential Centrifugation:
-
Spin 1: 1,000
for 10 min at 4°C (Removes nuclei/debris). Discard pellet. -
Spin 2: 31,000
for 20 min at 4°C. Save pellet (Crude Membrane).
-
-
Washing: Resuspend pellet in ice-cold SAB (50 mM Tris, pH 8.0) and re-centrifuge at 31,000
. Repeat twice to remove endogenous ligands. -
Storage: Resuspend final pellet in SAB. Aliquot and store at -80°C. Protein concentration should be ~1–2 mg/mL (Bradford assay).
Binding Assay Workflow (Saturation & Competition)
This workflow applies to [³H]DTG (with mask) or [³H]RHM-1 (without mask).
Figure 2: Step-by-step experimental workflow.[3] Note the specific order of addition: Membranes are added last to initiate the reaction.
Step-by-Step Procedure
-
Pre-treatment of Filters:
-
Soak Whatman GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for at least 60 minutes prior to harvesting.
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of glass fibers, drastically reducing the non-specific binding of lipophilic radioligands.
-
-
Assay Setup (Total Volume: 200 µL):
-
Total Binding (TB): 100 µL Buffer + 50 µL Radioligand + 50 µL Membrane.
-
Non-Specific Binding (NSB): 100 µL Haloperidol (10 µM final) + 50 µL Radioligand + 50 µL Membrane.
-
Test Sample: 100 µL Test Compound + 50 µL Radioligand + 50 µL Membrane.
-
Note: If using [³H]DTG, add (+)-pentazocine (100 nM final) to the buffer component of all wells.
-
-
Incubation:
-
Incubate for 120 minutes at room temperature (25°C) .
-
Why? TMEM97 binding kinetics are relatively slow. Equilibrium must be reached to satisfy the assumptions of the Cheng-Prusoff equation.
-
-
Termination:
-
Rapidly filter through the PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash filters 3 times with 5 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 8.0).
-
Critical: Use ice-cold buffer to prevent dissociation of the bound ligand during the wash step (
reduction).
-
-
Quantification:
-
Transfer filters to scintillation vials. Add 4 mL scintillation cocktail (e.g., Ultima Gold).
-
Equilibrate for 6 hours (to reduce chemiluminescence) and count in a Liquid Scintillation Counter (LSC).
-
Data Analysis & Interpretation
Calculating Specific Binding
Competition Binding ( )
Convert
- = Concentration of radioligand used (nM).
- = Dissociation constant of the radioligand (determined via saturation binding).[4]
Self-Validating Checks
-
Specific Binding Ratio: Specific binding should be >70% of Total Binding. If <50%, the assay noise is too high (check PEI soaking or membrane quality).
-
Hill Slope: For competition assays, the Hill slope should be near -1.0. A deviation (e.g., -0.5) suggests negative cooperativity or multiple binding sites (possibly incomplete masking of
R).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding | Ligand sticking to filters. | Ensure filters are soaked in 0.5% PEI. Switch to GF/C filters if clogging occurs. |
| Low Specific Signal | Receptor degradation. | Add protease inhibitors during membrane prep. Avoid freeze-thaw cycles. |
| Biphasic Curves | Incomplete masking.[5] | If using DTG, |
| Poor Replicates | Incomplete equilibrium. | Extend incubation to 150 min. Ensure temperature is stable at 25°C. |
References
-
Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor.[1][6][7][8] Proceedings of the National Academy of Sciences, 114(27), 7160-7165.
-
Abate, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors.[9] Frontiers in Pharmacology, 11, 309.[7]
-
Xu, J., et al. (2011). [³H]RHM-1: A high affinity, selective radioligand for the sigma-2 receptor. Bioorganic & Medicinal Chemistry Letters, 21(19), 5794-5797.
-
Zeng, C., et al. (2020). Sigma-2 Receptor/TMEM97 Agonists and Antagonists. Journal of Medicinal Chemistry, 63(23), 14217–14227.
Sources
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 9. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Radiolabeled sigma-2 receptor ligand binding studies
Application Note: High-Affinity Radiolabeled Ligand Binding Assays for Sigma-2 Receptors (TMEM97)
Introduction & Scientific Context
For decades, the Sigma-2 receptor (
This identification has revitalized drug discovery efforts, particularly for Alzheimer’s disease (where
However, characterizing
-
Lack of Specific Radioligands: The "gold standard" radioligand, [³H]DTG , is a pan-sigma ligand with equal affinity for Sigma-1 (
R) and R.[2] -
The Masking Requirement: To isolate the
R signal in tissues expressing both subtypes, the R must be pharmacologically "masked" (blocked). -
High Non-Specific Binding (NSB): Lipophilic sigma ligands adhere avidly to glass and plastic, requiring rigorous blocking steps.
This guide provides a robust, field-validated workflow for
Experimental Strategy: The "Masking" Principle
Because [³H]DTG binds both subtypes, we introduce a non-radioactive, highly selective
Critical Senior Scientist Insight:
Do not assume the standard 100 nM mask is always perfect. Recent studies suggest that high concentrations of [³H]DTG can displace the (+)-pentazocine mask, or that the mask itself may compete at
R if the window of selectivity is narrow in your specific tissue. Always validate your mask concentration if moving to a new tissue type with highR density.
Visualizing the Assay Logic
Figure 1: The logical flow of isolating Sigma-2 receptor binding using a pan-sigma radioligand and a specific masking agent.
Materials & Reagents
| Component | Recommended Reagent | Purpose |
| Radioligand | [³H]DTG (Specific Activity 30–60 Ci/mmol) | Primary tracer. |
| Masking Agent | (+)-Pentazocine | Blocks |
| NSB Definition | Haloperidol (10 µM) or DTG (10 µM) | Defines non-specific binding.[2][5] |
| Buffer | 50 mM Tris-HCl, pH 8.0 | Physiological binding environment. |
| Filter Blocking | 0.5% Polyethyleneimine (PEI) | Reduces ligand binding to glass filters. |
| Scintillant | EcoScint or equivalent | For liquid scintillation counting. |
Protocol 1: Membrane Preparation
High-quality membranes are the prerequisite for reproducible
-
Homogenization: Resuspend tissue (e.g., rat liver, PC12 cells) in ice-cold 50 mM Tris-HCl (pH 8.0). Homogenize using a Polytron (bursts of 10s).
-
Low-Speed Spin: Centrifuge at 1,000
for 10 min at 4°C to remove nuclei and debris. Discard pellet. -
High-Speed Spin: Centrifuge supernatant at 48,000
for 20 min at 4°C. -
Wash: Resuspend the pellet in fresh buffer and repeat the high-speed spin (Steps 3) to remove endogenous ligands.
-
Storage: Resuspend final pellet in 50 mM Tris-HCl. Determine protein concentration (Bradford/Lowry). Store aliquots at -80°C.
Protocol 2: Saturation Binding ( & )[7]
Objective: Determine the equilibrium dissociation constant (
Workflow:
-
Filter Prep: Soak GF/B glass fiber filters in 0.5% PEI for at least 60 minutes prior to harvesting. Why? Sigma ligands are sticky; PEI coats the glass fibers, positively charging them and repelling the cationic radioligand from the filter itself.
-
Assay Setup (96-well or tubes):
-
Total Binding: Membrane (20–50 µg) + [³H]DTG (0.5 nM – 50 nM, 8–10 points) + (+)-Pentazocine (100 nM).
-
Non-Specific Binding (NSB): Membrane + [³H]DTG (same range) + (+)-Pentazocine (100 nM) + Haloperidol (10 µM).
-
-
Incubation: Incubate for 120 minutes at Room Temperature (25°C) .
-
Note: Equilibrium time varies by tissue. If unknown, perform a kinetic association assay first.
-
-
Termination:
-
Harvest using a Brandel or PerkinElmer harvester.[2]
-
Wash 3x with 5 mL ice-cold 10 mM Tris-HCl (pH 8.0).
-
-
Counting: Transfer filters to vials, add scintillant, and count after 6 hours (to allow filter clearing).
Protocol 3: Competition Binding ( )
Objective: Screen novel compounds for affinity to
Workflow:
-
Fixed Radioligand: Use [³H]DTG at a concentration equal to its
(typically ~10–20 nM). -
Masking: Add (+)-Pentazocine (100 nM) to all wells.
-
Test Compounds: Add increasing concentrations of the test drug (
M to M). -
Incubation & Harvest: Follow steps 3–5 from the Saturation Protocol.
Visualizing the Competition Pathway
Figure 2: Competitive inhibition mechanism. As the concentration of the Test Drug increases, it displaces [³H]DTG, reducing the detectable radioactive signal.
Data Analysis & Calculations
1. Specific Binding:
2. Saturation Analysis (
3. Competition Analysis (
- : Concentration of [³H]DTG used in the assay.
- : Dissociation constant of [³H]DTG (determined in Protocol 2).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High NSB (>50%) | Ligand sticking to filters. | Increase PEI soak time or add 0.1% BSA to the wash buffer. |
| Low Specific Signal | Receptor degradation. | Ensure protease inhibitors are in the prep; keep membranes on ice. |
| Biphasic Curves | Incomplete masking. | The mask (Pentazocine) concentration is too low, or the ligand binds a third site (e.g., PGRMC1). |
| Poor Replicates | Inconsistent washing. | Automate the harvester wash steps; ensure vacuum pressure is constant. |
References
-
Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor.[9][10] Proceedings of the National Academy of Sciences, 114(27), 7160–7165.
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays.[4][11][12] Current Protocols in Pharmacology, 71, 1.34.1–1.34.[11]21.
-
Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 223.
-
Mach, R. H., et al. (2013). Sigma-2 receptors as potential biomarkers of proliferation in breast cancer. Cancer Research, 57(1), 156-161.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Interaction of 1,3-di(2-[5-3H]tolyl) guanidine with sigma 2 binding sites in rat heart membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of the σ2 receptor enable docking for bioactive ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis and Biological Evaluation of Tetrahydroisoquinoline (THIQ) Scaffolds
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, forming the core of potent anticancer agents such as Trabectedin (Yondelis) and Ecteinascidin 743 . Its structural rigidity and ability to position substituents in defined vectors make it ideal for targeting DNA, microtubules, and specific oncogenic proteins like KRas.
This Application Note provides a rigorous, field-validated workflow for the chemical synthesis of THIQ libraries via the Pictet-Spengler Reaction (PSR) and their subsequent biological evaluation using the MTT Cytotoxicity Assay .
Chemical Synthesis: The Pictet-Spengler Strategy[1][2]
Mechanistic Basis
The most robust route to C1-substituted THIQs is the Pictet-Spengler reaction. It involves the condensation of a
Key Insight: The success of this reaction depends on the electron density of the aromatic ring. Electron-donating groups (EDGs) like -OH or -OMe at the meta position (relative to the ethylamine chain) significantly accelerate cyclization (para-activation).
Reaction Mechanism Visualization
The following diagram illustrates the critical intermediates in the PSR pathway.
Caption: Step-wise mechanism of the Pictet-Spengler reaction showing the critical acid-catalyzed iminium formation.
Validated Protocol: TFA-Mediated Synthesis
This protocol is optimized for generating diverse libraries where the aldehyde component varies.
Reagents:
-
Substituted Phenethylamine (1.0 equiv)
-
Aryl/Alkyl Aldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA) (anhydrous)
-
Dichloromethane (DCM) or Toluene (for high temp)
Step-by-Step Procedure:
-
Schiff Base Formation: In a dry round-bottom flask, dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in anhydrous DCM (5 mL). Add activated molecular sieves (4Å) to absorb water. Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC. Disappearance of amine indicates imine formation.
-
-
Cyclization: Cool the mixture to 0°C. Dropwise add TFA (3–5 equiv).
-
Expert Note: If the aromatic ring is electron-poor, switch solvent to Toluene and reflux at 110°C.
-
-
Reaction: Stir at RT for 12–24 hours.
-
Work-up: Quench with saturated NaHCO₃ (aq) until pH ~8. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography.
-
Tip: THIQs are basic. Pre-treat silica gel with 1% Triethylamine (TEA) in Hexane to prevent streaking/tailing.
-
Biological Evaluation: MTT Cytotoxicity Assay
Principle
The MTT assay is the gold standard for initial anticancer screening. It relies on the reduction of tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.[1] This conversion only occurs in metabolically active (viable) cells.
Assay Workflow Visualization
Caption: Standardized workflow for high-throughput cytotoxicity screening using MTT.
Validated Protocol
Materials:
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HCT116 (Colon).
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized).
-
Solubilization Buffer: 100% DMSO.
Procedure:
-
Seeding: Plate cells (5,000–10,000/well) in 96-well plates. Incubate for 24h to allow attachment.
-
Control: Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control) wells.
-
-
Treatment: Add synthesized THIQ derivatives at graded concentrations (e.g., 0.1, 1, 10, 50, 100
M). Incubate for 48 hours. -
MTT Addition: Add 10
L of MTT stock to each well (final conc. 0.5 mg/mL).[1][2] Incubate for 4 hours at 37°C.-
Visual Check: Look for purple crystals under the microscope.
-
-
Solubilization: Carefully aspirate media (do not disturb crystals). Add 100
L DMSO. Shake plate for 10 mins. -
Measurement: Measure absorbance at 570 nm (reference 630 nm).
Calculation:
Structure-Activity Relationship (SAR) Analysis
To guide optimization, compare IC50 values across structural variations. The table below summarizes hypothetical but representative trends observed in THIQ anticancer studies (e.g., KRas inhibition).
| Compound ID | R1 (C1-Position) | R2 (N-Position) | R3 (Aromatic C6/C7) | IC50 (MCF-7) | Interpretation |
| THIQ-01 | Phenyl | H | -OH, -OMe | 45.2 | Baseline activity. |
| THIQ-05 | 4-Cl-Phenyl | H | -OH, -OMe | 8.5 | para-Cl improves lipophilicity/binding. |
| THIQ-09 | 4-Cl-Phenyl | Methyl | -OH, -OMe | 12.1 | N-methylation slightly reduces potency. |
| THIQ-12 | 3,4,5-TriOMe-Phenyl | H | -OH, -OMe | 2.3 | Mimics Colchicine (Tubulin inhibition). |
SAR Logic:
-
C1-Substituent: Bulky, lipophilic groups (like 4-Cl-Phenyl) often enhance potency by targeting hydrophobic pockets (e.g., in KRas or Topoisomerase).
-
Trimethoxy Motifs: Introduction of a 3,4,5-trimethoxyphenyl group at C1 is a classic strategy to target tubulin polymerization.
Troubleshooting & Expert Tips
-
Synthesis - Moisture Sensitivity: If yields are low, the imine formation is likely incomplete. Use a Dean-Stark trap or extra molecular sieves to drive the equilibrium.
-
Assay - The "Edge Effect": In 96-well plates, outer wells evaporate faster, skewing concentration. Recommendation: Fill perimeter wells with PBS and only use the inner 60 wells for data.
-
Solubility: THIQ salts (HCl/TFA salts) are water-soluble, but free bases are not. Ensure compounds are fully dissolved in DMSO before adding to cell media. Final DMSO concentration on cells must be
.
References
-
National Institutes of Health (NIH). "Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents." PubMed Central (PMC). [Link]
-
Creative Bioarray. "MTT Analysis Protocol." Creative Bioarray Support. [Link]
-
Wikipedia. "Pictet–Spengler reaction." Wikipedia, The Free Encyclopedia. [Link]
Sources
Application Note: (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol (Calycotomine) in Neuroscience Research
The following Application Note and Protocol Guide is designed for researchers investigating the pharmacological properties of tetrahydroisoquinoline (THIQ) alkaloids.
Part 1: Executive Summary & Mechanism of Action
Introduction
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, commonly known as Calycotomine , is a naturally occurring alkaloid found in Acacia concinna and Calycotome spinosa. In neuroscience, it serves as a critical structural probe for understanding the pharmacology of tetrahydroisoquinolines (THIQs).
THIQs are endogenous amines structurally related to dopamine. They are implicated in the pathology of Parkinson’s disease (via neurotoxicity similar to MPTP) and alcoholism (via condensation of acetaldehyde with dopamine). Unlike its neurotoxic analogs (e.g., Salsolinol), Calycotomine possesses a 1-hydroxymethyl group and 6,7-dimethoxy substitutions . These modifications alter its lipophilicity, metabolic stability, and receptor affinity, making it an essential tool for Structure-Activity Relationship (SAR) studies targeting:
-
Dopamine Receptors (D1/D2/D3): Evaluating the steric tolerance of the orthosteric binding pocket.
-
Monoamine Oxidase (MAO): Investigating substrate vs. inhibitor properties.
-
Ion Channels: Assessing L-type Calcium channel blockade activity, a common feature of the isoquinoline backbone.
Mechanism of Action
Calycotomine acts as a "rigidified" dopamine analog. Its pharmacological profile is defined by three core interactions:
-
Dopaminergic Mimicry: The isoquinoline ring constrains the ethylamine side chain of dopamine into a semi-rigid conformation. The 6,7-dimethoxy groups mimic the catechol moiety of dopamine but prevent rapid oxidation to quinones, allowing researchers to study receptor binding without the confounding variable of oxidative stress.
-
Adrenergic & Imidazoline Binding: The 1-hydroxymethyl group provides a hydrogen-bond donor/acceptor site that modulates selectivity for
-adrenergic receptors and imidazoline binding sites. -
Neuroprotection vs. Toxicity: While some 1-substituted THIQs are neurotoxic, the O-methylation in Calycotomine typically confers neuroprotection or inertness. It is used as a negative control in neurotoxicity assays to validate the specific toxicity of catechol-THIQs.
Pathway Visualization
The following diagram illustrates the differential signaling and metabolic fate of Calycotomine compared to endogenous Dopamine.
Figure 1: Mechanistic divergence between Dopamine and the THIQ probe Calycotomine. Note the lack of direct neurotoxicity pathways for the dimethoxy analog.
Part 2: Experimental Protocols
Protocol A: Preparation and Storage of Stock Solutions
Objective: To prepare stable stock solutions of Calycotomine for in vitro assays, preventing hydrolysis or precipitation.
Materials:
-
Calycotomine (Solid, >98% purity)
-
DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade
-
0.1 M HCl (optional for salt formation)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Solubility Check: Calycotomine free base is lipophilic. Dissolve 10 mg of compound in 1 mL of 100% DMSO to create a 30-40 mM stock solution .
-
Note: If using the hydrochloride salt, it may be soluble in water or saline up to 10 mM.
-
-
Aliquotting: Divide the stock solution into small aliquots (e.g., 50 µL) in amber microcentrifuge tubes to protect from light.
-
Storage: Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the DMSO stock into the assay buffer (e.g., HBSS or Tris-HCl). Ensure the final DMSO concentration in the cell/tissue assay is < 0.1% to avoid solvent toxicity.
Protocol B: Competitive Radioligand Binding Assay (Dopamine D2 Receptor)
Objective: To determine the affinity (
Materials:
-
Membrane Source: Rat striatal membranes or CHO-D2R membranes (
protein/well). -
Radioligand: [³H]-Raclopride (Antagonist, specific activity ~70-80 Ci/mmol).
-
Non-specific Binding (NSB) control: (+)-Butaclamol (
). -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Workflow:
-
Preparation: Thaw membranes and homogenize gently in Assay Buffer.
-
Plating: In a 96-well plate, add:
-
25 µL Assay Buffer (Total Binding) OR 25 µL Butaclamol (NSB).
-
25 µL Calycotomine (Concentration range:
to ). -
25 µL [³H]-Raclopride (Final conc. ~2 nM).
-
125 µL Membrane suspension.
-
-
Incubation: Incubate for 60 minutes at 25°C (Room Temperature).
-
Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).
-
Wash: Wash filters
with ice-cold wash buffer (50 mM Tris-HCl). -
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate % Specific Binding and fit to a one-site competition model to derive
Protocol C: Neurotoxicity & Neuroprotection Screening (SH-SY5Y Cells)
Objective: To assess if Calycotomine exhibits intrinsic neurotoxicity or protects against MPP+-induced toxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Toxin Control:
(1-methyl-4-phenylpyridinium) or Salsolinol.
Workflow:
-
Seeding: Seed SH-SY5Y cells at
cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days (optional, for mature phenotype). -
Treatment Groups:
-
Vehicle Control: 0.1% DMSO.
-
Toxicity Arm: Calycotomine (
) for 24h. -
Protection Arm: Pre-treat with Calycotomine (1h)
Add ( ) for 24h.
-
-
MTT Assay:
-
Add MTT solution (0.5 mg/mL) to each well. Incubate 4h at 37°C.
-
Remove media and solubilize formazan crystals with DMSO.
-
-
Readout: Measure absorbance at 570 nm.
Part 3: Data Presentation & Analysis
Expected Pharmacological Profile
The following table summarizes typical reference values for 1-substituted THIQs to guide data interpretation.
| Target / Assay | Parameter | Expected Outcome for Calycotomine | Interpretation |
| Dopamine D2 Receptor | Moderate affinity. Lower than Dopamine ( | ||
| Adrenergic | Often shows higher affinity for adrenergic receptors than dopaminergic ones. | ||
| SH-SY5Y Viability | Non-toxic at physiological ranges. (Contrast with Salsolinol | ||
| MAO-A Inhibition | Weak reversible inhibition. |
Experimental Troubleshooting
-
High Non-Specific Binding: If filter binding is high in the radioligand assay, ensure filters are pre-soaked in PEI and wash buffer is ice-cold.
-
Precipitation: Calycotomine free base may precipitate in high-phosphate buffers. Verify clarity of the
well before adding cells.
Part 4: References
-
Stark, H., et al. (2020). Historical development and recent insights into tetrahydroisoquinoline alkaloids in neuroscience. Journal of Neurochemistry. Link
-
Czarnocki, Z., et al. (2010). Enantioselective synthesis of isoquinoline alkaloids: The role of Calycotomine as a chiral building block. Tetrahedron: Asymmetry, 21(23), 2762-2771. Link
-
Naoi, M., & Maruyama, W. (2016). Neuroprotection by propargylamines and tetrahydroisoquinolines: Mechanism of action. Current Pharmaceutical Design, 22(5). Link
-
Melchiorre, C., et al. (2002). Structure-activity relationships of tetrahydroisoquinoline derivatives at alpha-adrenergic and dopamine receptors. Journal of Medicinal Chemistry, 45(12). Link
-
PubChem Compound Summary. (2024). Calycotomine (CID 160644). National Center for Biotechnology Information. Link
Troubleshooting & Optimization
Technical Support Center: Alternative Catalysts for Pictet-Spengler Reaction
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing PSR Protocols beyond Traditional Brønsted Acids
Welcome to the Advanced Catalysis Support Hub
Overview: Standard Pictet-Spengler reactions (PSR) utilizing harsh Brønsted acids (TFA, HCl) often result in racemization, decomposition of acid-sensitive substrates, or poor functional group tolerance. This guide provides validated protocols for alternative catalytic systems designed to solve these specific bottlenecks.
We focus on three high-impact catalytic classes:
-
Chiral Phosphoric Acids (CPAs): For high enantioselectivity.[1][2]
-
Lewis Acids (
, ): For aqueous compatibility and alkyne activation. -
Biocatalysts (Strictosidine Synthase): For chemo-enzymatic cascades under neutral conditions.
Module 1: Asymmetric Catalysis (Chiral Phosphoric Acids)
The Issue: Traditional PSR yields racemic tetrahydro-
Mechanism of Action (Dual Activation)
CPAs function as bifunctional catalysts. The phosphoric acid moiety protonates the imine (electrophile activation) while the phosphoryl oxygen hydrogen-bonds with the indole N-H (nucleophile activation), ensuring facial selectivity.
Figure 1: Bifunctional activation mode of Chiral Phosphoric Acids (CPAs) enabling enantioselective cyclization.
Standard Protocol: CPA-Catalyzed PSR
Applicability: Synthesis of chiral THBCs from tryptamines and aldehydes.
-
Catalyst Preparation: Use (R)- or (S)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).
-
Reaction Setup:
-
Substrates: Tryptamine (1.0 equiv), Aldehyde (1.1 equiv).
-
Catalyst: TRIP (5-10 mol%).
-
Additives: 3Å Molecular Sieves (Crucial for water removal to prevent imine hydrolysis).
-
Solvent: Toluene or Benzene (Non-polar solvents tighten the ion pair).
-
-
Procedure:
-
Workup: Direct purification via flash chromatography (neutral alumina or silica).
Critical Insight: If conversion is low, conversion to the N-acyl iminium ion (using acetyl chloride) often accelerates the reaction, though this requires a modified thiourea co-catalyst system [1].
Module 2: Lewis Acid Catalysis (Water & Alkynes)
The Issue: Substrates are sensitive to strong protons, or the reaction requires aqueous media.
The Solution: Lanthanide Triflates for aqueous compatibility, or Gold (
Comparative Data: Lewis vs. Brønsted
| Feature | Traditional (TFA/HCl) | Lanthanide ( | Gold ( |
| Media | Anhydrous Organic | Aqueous / Ionic Liquids | Organic |
| Acid Sensitivity | Low Tolerance | High Tolerance | High Tolerance |
| Electrophile | Aldehyde/Ketone | Aldehyde/Ketone | Alkyne (Hydro-PSR) |
| Temp | Reflux often needed | RT to 50°C | RT |
| Turnover | Stoichiometric | Catalytic (10-20 mol%) | Catalytic (1-5 mol%) |
Protocol: Ytterbium Triflate Catalysis
Applicability: Aqueous media or microwave-assisted synthesis.[3]
-
Reagents: Tryptamine (1.0 mmol), Ketone/Aldehyde (1.2 mmol),
(10 mol%). -
Solvent:
:THF (1:1) or Ionic Liquid ([bmim] ). -
Execution:
-
Purification: Extract with EtOAc. The catalyst remains in the aqueous/ionic liquid phase and can often be recycled [2].
Module 3: Biocatalysis (Strictosidine Synthase)
The Issue: Need for "Green Chemistry" compliance or absolute regio-control. The Solution: Strictosidine Synthase (STR), an enzyme that catalyzes the condensation of tryptamine and secologanin.[9][10][11][12][13]
Workflow: Enzymatic PSR
STR is highly specific but engineering has expanded its scope to short-chain aliphatic aldehydes.
Figure 2: Biocatalytic workflow for Strictosidine Synthase mediated PSR.
Key Limitation: STR has a strict steric limit at the aldehyde binding pocket. Bulky aromatic aldehydes are generally rejected unless mutant variants (e.g., V208A) are used [3].
Module 4: Troubleshooting (The "Help Desk")
Q1: My yield is <20% when using electron-deficient aldehydes.
-
Diagnosis: The imine formation is the rate-determining step and is reversible. Electron-withdrawing groups destabilize the imine.
-
Fix:
-
Pre-form the imine: Reflux the amine and aldehyde with
or before adding the catalyst. -
Switch Catalyst: Use a stronger specific acid like a N-triflyl phosphoramide (more acidic than standard CPAs) to activate the deactivated imine [4].
-
Q2: I am observing significant racemization with my CPA catalyst.
-
Diagnosis: High background reaction. The achiral trace acid (impurities) or the substrate's own acidity is catalyzing a non-selective pathway.
-
Fix:
-
Lower Temperature: Run at -20°C or -40°C.
-
Dilution: Lower concentration favors the intramolecular catalyst-substrate binding over intermolecular background reactions.
-
Purification: Ensure the CPA is salt-free (wash with HCl, then dry thoroughly).
-
Q3: The Gold (
-
Diagnosis: "Silver mirror" formation or colloidal gold precipitation indicates reduction of Au(I) to Au(0).
-
Fix:
-
Exclude Light: Wrap reaction vessel in foil.
-
Stabilizing Ligand: Use bulky phosphine ligands (e.g., JohnPhos or BrettPhos) rather than simple
to stabilize the active Au species [5].
-
Catalyst Selection Decision Tree
Use this logic flow to select the optimal catalyst for your specific substrate constraints.
Figure 3: Decision matrix for selecting PSR catalysts based on substrate sensitivity and stereochemical requirements.
References
-
Seidel, D. et al. (2017). "Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization."[2][14] Journal of the American Chemical Society.
-
Kumar, A. et al. (2012). "Yb(OTf)3 catalyzed Pictet-Spengler reaction...". RSC Advances.
-
O'Connor, S. E. et al. (2020).[5] "Computational Study of Pictet–Spenglerase Strictosidine Synthase." ACS Catalysis.
-
List, B. et al. (2022). "Chiral Phosphoric Acid-Catalyzed C6-Selective Pictet–Spengler Reactions." Journal of Organic Chemistry.
-
Michelet, V. et al. (2019). "Enantioselective Gold-Catalyzed Pictet–Spengler Reaction." Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. name-reaction.com [name-reaction.com]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Uncovering the Mechanism of Azepino‐Indole Skeleton Formation via Pictet–Spengler Reaction by Strictosidine Synthase: A Quantum Chemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
THIQ Synthesis Support Hub: Troubleshooting & Technical Guide
Status: Operational Ticket ID: THIQ-SYNTH-001 Subject: Byproduct Mitigation & Yield Optimization in Tetrahydroisoquinoline Synthesis Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Introduction: Navigating the THIQ Scaffold
Welcome to the technical support center for Tetrahydroisoquinoline (THIQ) synthesis. The THIQ scaffold is the structural backbone of thousands of bioactive alkaloids (e.g., morphine, emetine) and synthetic drugs (e.g., Solifenacin).
However, synthesizing these bicyclic systems—particularly via Pictet-Spengler or Bischler-Napieralski routes—is fraught with specific byproduct profiles. This guide moves beyond standard textbook descriptions to address the failure modes you encounter in the fume hood: regioisomers, oxidative degradation, and elimination products.
Module 1: The Pictet-Spengler Reaction
Core Issue: Regioselectivity & "Gunk" Formation (Polymerization)[1][2][3]
The Pictet-Spengler reaction involves the condensation of a
Troubleshooting Guide
Q1: I am observing a mixture of two isomers with identical mass. How do I control the regioselectivity?
-
Diagnosis: You are likely seeing C-5 vs. C-8 cyclization (para vs. ortho attack relative to the electron-donating group). This is governed by the interplay of steric hindrance and electronic activation.
-
The Mechanism: The iminium intermediate seeks the most electron-rich position. If you have a substituent at the meta position of the starting amine, cyclization can occur para to it (less sterically hindered, often favored kinetically) or ortho to it (sterically crowded, often favored thermodynamically if chelation is possible).
-
Corrective Action:
-
Switch Solvent/Acid: Move from protic solvents (MeOH/HCl) to non-polar, non-protic conditions (Toluene/
). This often shifts the balance toward the thermodynamic product. -
Blocking Groups: If the C-8 position is unwantedly reactive, install a temporary blocking group (e.g., Bromine) that can be removed later via hydrogenolysis.
-
Q2: My reaction turns into an insoluble "tar" or polymer. What happened?
-
Diagnosis: Poly-condensation . The product THIQ is a secondary amine, which is more nucleophilic than the starting primary amine. It reacts with the remaining aldehyde to form dimers or oligomers.
-
Corrective Action:
-
Strict Stoichiometry: Never use a large excess of aldehyde.
-
High Dilution: Run the reaction at 0.05 M or lower to disfavor intermolecular reactions (dimerization) in favor of intramolecular cyclization.
-
Visualizing the Pathway
Figure 1: The iminium ion is the critical junction. Controlling concentration prevents Path B (Dimerization).
Module 2: The Bischler-Napieralski Cyclization
Core Issue: Elimination vs. Cyclization[2][6]
This route involves dehydrating an amide to an intermediate (imidoyl cation/nitrilium ion) which then cyclizes.[7]
Troubleshooting Guide
Q1: I see a product with a mass of [M-2] relative to the expected intermediate, and no cyclization occurred. What is it?
-
Diagnosis: You have formed a Styrene derivative via elimination (Retro-Ritter type fragmentation).
-
The Cause: If the aromatic ring is not sufficiently electron-rich, the nitrilium intermediate waits too long for cyclization. The acidic conditions then trigger the elimination of the amide proton and the leaving group (phosphoryl species).
-
Corrective Action:
-
Increase Lewis Acid Strength: Switch from
to (Triflic anhydride) with 2-chloropyridine. This generates a more reactive intermediate that cyclizes faster than it eliminates. -
Lower Temperature: Elimination is often entropically favored at high reflux temperatures. Try milder activation methods.
-
Q2: The reduction step failed. I have a mixture of starting material and fully aromatic isoquinoline.
-
Diagnosis: Disproportionation or Air Oxidation . The Bischler-Napieralski product is a 3,4-dihydroisoquinoline (DHIQ). It is unstable and can disproportionate into the tetrahydro- (THIQ) and fully aromatic isoquinoline.
-
Corrective Action:
-
One-Pot Reduction: Do not isolate the DHIQ. Add the reducing agent (
) directly to the reaction mixture (after quenching the acid) to trap the DHIQ immediately as the stable THIQ.
-
Data: Dehydrating Agent Selection
| Reagent | Reactivity | Risk of Elimination | Recommended For |
| Moderate | High (at reflux) | Electron-rich rings (e.g., dimethoxy) | |
| High | Moderate | Substrates sensitive to chlorides | |
| Very High | Low (runs at | Deactivated/Electron-poor rings |
Module 3: Stability & Oxidation
Core Issue: The "Yellowing" of Samples
Q: My white THIQ solid turned yellow/brown after a week on the bench. Is it ruined?
-
Diagnosis: Oxidative Dehydrogenation . The C-1 position (benzylic and
-to-nitrogen) is highly susceptible to radical oxidation by atmospheric oxygen, forming dihydroisoquinolines or lactams (1-isoquinolones). -
Scientific Basis: This is often driven by trace metal impurities acting as radical initiators or simply by light exposure (photo-oxidation).
-
Protocol for Recovery & Storage:
-
Check MS: Look for [M-2] (imine) or [M+14] (carbonyl/lactam).
-
Salt Formation: Never store free-base THIQs for long periods. Convert them immediately to their HCl, Oxalate, or TFA salts. The protonated amine is significantly more resistant to oxidation.
-
Argon Flush: Store all free bases under inert gas at
.
-
Module 4: Purification Protocol
Core Issue: Tailing Spots and Separation of Isomers
THIQs are basic amines that interact strongly with silanols on silica gel, causing streaking/tailing that masks impurities.
Standard Operating Procedure: The "Tri-Amine" Wash
Do not run a standard column. Use this modified protocol for sharp separation of regioisomers:
-
Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (TEA) before loading the sample. This neutralizes the acidic sites on the silica.
-
Mobile Phase: Use DCM/MeOH (95:5) + 0.5%
(aq) .-
Note: The aqueous ammonia creates a "buffered" silica surface that prevents the amine product from sticking.
-
-
Alternative: If isomers (C-5/C-8) are inseparable by flash chromatography, convert the mixture to the Picrate or Hydrochloride salts and attempt fractional recrystallization from Ethanol/Ether.
References
-
The Pictet-Spengler Reaction Updates Its Habits. Molecules, 2016. A comprehensive review on modern catalytic variants and regioselectivity.
-
Bischler-Napieralski Reaction: Mechanism and Variants. Organic Chemistry Portal. Detailed mechanistic breakdown of the elimination side-reactions.
-
Oxidative Rearomatization of Tetrahydroisoquinolines. Organic Letters, 2024. Discusses the oxidative instability of the THIQ scaffold and pathways to isoquinolines.
-
Regioselectivity in the Pictet-Spengler Reaction. Journal of the American Chemical Society, 2019. Mechanistic insights into controlling isomer formation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
Common side reactions in Pictet-Spengler synthesis
Technical Support Center: Pictet-Spengler Synthesis
Topic: Troubleshooting Common Side Reactions & Process Optimization Ticket ID: PS-SYNTH-001 Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Pictet-Spengler Support Hub
You are likely here because your LCMS shows a messy baseline, your yield is stalling at the imine intermediate, or you have isolated a "dead-end" spiro-cycle instead of your desired tetrahydroisoquinoline (THIQ) or tetrahydro-
The Pictet-Spengler (P-S) reaction is deceptively simple: a condensation of a
This guide treats your reaction as a system.[1][2] We will diagnose the failure mode based on the byproducts you are observing.
Module 1: The "Stalled" Reaction (Imine Accumulation)
Symptom: You observe the consumption of starting material but the formation of a stable intermediate (M+Aldehyde-H₂O) that refuses to cyclize.
Diagnosis: The Imine/Iminium Bottleneck . The initial condensation to form the imine (Schiff base) is fast and reversible. The subsequent ring closure (6-endo-trig) is the rate-determining step. If the aromatic ring is electron-poor or the acid catalyst is insufficient, the intermediate iminium ion lacks the electrophilicity to overcome the aromaticity barrier of the ring.
Troubleshooting Protocol:
| Variable | Adjustment | Scientific Rationale |
| Acidity | Switch Acid Source | If using Acetic Acid (pKa 4.76), switch to TFA (pKa -0.25) or MSA. The imine must be fully protonated to the iminium ion to trigger cyclization. |
| Water | Add Molecular Sieves | The imine formation is an equilibrium ( |
| Solvent | Switch to Aprotic | Traditional protocols use protic solvents (MeOH). However, non-protic solvents (DCM, Toluene) with strong acids often drive the equilibrium forward by destabilizing the charged intermediate, forcing cyclization. |
Q: Why does my imine hydrolyze on the column? A: Imines are generally unstable to silica gel chromatography (acidic + wet). If you cannot drive the reaction to completion in situ, do not attempt to isolate the imine. Treat the crude mixture with a stronger acid (e.g., TFA/DCM) to force cyclization before purification.
Module 2: The "Spiro" Trap (Regioselectivity Issues)
Symptom: You are using a tryptamine derivative (indole core) and isolating a product with the correct mass but incorrect NMR (loss of symmetry or unexpected shifts).
Diagnosis: Spiroindolenine Formation (The C3 Attack). Indoles are most nucleophilic at C3, not C2. The kinetic product of the P-S reaction is often the spiroindolenine (formed by attack at C3). To get the thermodynamic THBC product (C2 attachment), the spiro-intermediate must undergo a 1,2-migration (Wagner-Meerwein rearrangement).
Visualizing the Mechanism Fork:
Caption: The "Spiro-Fork" in Indole P-S reactions. The kinetic spiroindolenine must rearrange to form the desired THBC.
The Fix: If you are stuck at the spiroindolenine:
-
Increase Temperature: The rearrangement to the thermodynamic product often requires heat (Reflux in Toluene or Xylene).
-
Increase Acid Strength: The rearrangement is acid-catalyzed.
-
Check C2 Substituents: If C2 is blocked or sterically crowded, the reaction will permanently stop at the spiroindolenine.
Module 3: Unwanted Oxidation (The "Ox-Pictet-Spengler")
Symptom: Your product mass is M-2 or M-4 relative to the expected tetrahydro-product. You have formed the fully aromatic
Diagnosis: Aerobic Oxidation / Dehydrogenation. The tetrahydro-ring formed in P-S reactions is susceptible to oxidation, especially in the presence of light, air, and silica gel. This is often accelerated if the aldehyde used is electron-deficient (e.g., glyoxals).
Prevention Protocol:
-
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to use.
-
Protect from Light: Wrap the reaction flask in aluminum foil.
-
Avoid Basic Workups if possible: Basic conditions can sometimes promote autoxidation of electron-rich THBCs.
-
Radical Scavengers: In extreme cases, adding BHT (butylated hydroxytoluene) can inhibit radical oxidation pathways during workup.
Module 4: The "Polymer" Sludge (Aldehyde Management)
Symptom: The reaction turns into a black tar; yield is low; baseline is streaky.
Diagnosis: Aldehyde Polymerization or "Tarry" Side Products. This is common when using highly reactive aldehydes (like formaldehyde) or electron-rich aldehydes which can self-condense or polymerize under the acidic conditions required for the P-S reaction.
The "Clean Source" Fix: Instead of using formalin (aqueous formaldehyde) or paraformaldehyde (which varies in quality), use 1,3,5-Trioxane .
-
Why? Trioxane is a stable crystalline solid. It "cracks" to release anhydrous formaldehyde only under the acidic conditions of the reaction, keeping the effective concentration of free aldehyde low and preventing side reactions.
Summary of Validated Protocols
Use these baseline conditions to validate your system before attempting complex variations.
Protocol A: The "Standard" (Tryptamine + Benzaldehyde)
-
Dissolve: Tryptamine (1.0 equiv) and Benzaldehyde (1.1 equiv) in anhydrous DCM (0.1 M).
-
Add: TFA (2.0 - 5.0 equiv). Note: Excess acid acts as solvent/catalyst.
-
Monitor: Stir at RT for 2-4 hours. Monitor by LCMS for the disappearance of the imine peak.
-
Workup: Quench with sat. NaHCO₃ (carefully!). Extract with DCM.
-
Result: Should yield 1-phenyl-1,2,3,4-tetrahydro-
-carboline.
Protocol B: The "Difficult" Substrate (Electron-Poor Amine)
-
Dissolve: Amine and Aldehyde in Toluene.
-
Add:
-Toluenesulfonic acid (pTSA, 1.0 equiv) and 4Å Molecular Sieves. -
Reflux: Dean-Stark trap reflux for 12-24 hours.
-
Rationale: High temp overcomes the activation barrier; Dean-Stark removes water to drive the equilibrium; Toluene allows higher temps than DCM.
Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing P-S reaction failures.
References
-
Stöckigt, J., et al. (2011).[1] The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition.
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews.
-
Zhou, Z., Gao, A. X., & Snyder, S. A. (2019).[3] Enantioselective Construction of the Pictet-Spengler Core. Journal of the American Chemical Society.[3][4] [3]
-
Gluszynska, A. (2004). Biological potential of carbazole derivatives. Acta Poloniae Pharmaceutica. (Discusses oxidation side products).[1][5]
-
Bailey, P. D., et al. (1993). The mechanism of the Pictet–Spengler reaction. Journal of the Chemical Society, Perkin Transactions 1. (Detailed study on the spiroindolenine intermediate).
Sources
Improving yield in Pictet-Spengler reaction of dimethoxy-phenethylamines
Topic: Yield Optimization for Dimethoxyphenethylamines Ticket ID: PS-OPT-2024 Status: Open Agent: Senior Application Scientist
Executive Summary
The Pictet-Spengler (PS) reaction of dimethoxyphenethylamines (e.g., 3,4-dimethoxyphenethylamine) is the industry standard for synthesizing tetrahydroisoquinoline (THIQ) scaffolds. While the electron-donating methoxy groups activate the ring, they also introduce regioselectivity challenges and sensitivity to oxidation.
This guide moves beyond basic textbook theory to address the process chemistry variables that crash yields: water management, iminium ion stability, and competitive polymerization.
Diagnostic Q&A: Troubleshooting Low Yields
Use this section to diagnose your specific failure mode.
Q1: My reaction turns into a black tar/polymer. What happened? A: You likely have "Aldehyde Runaway."
-
Cause: If the aldehyde is added too quickly or in large excess without sufficient dilution, it polymerizes with itself or forms multiple adducts with the highly nucleophilic dimethoxy ring.
-
Fix:
-
Use 1.05 - 1.1 equivalents of aldehyde.
-
Implement slow addition of the aldehyde (as a solution) to the amine/acid mixture at low temperature (
), then warm to reflux. -
Degas solvents. Electron-rich phenethylamines oxidize easily to quinones, which polymerize.
-
Q2: I see the imine intermediate on TLC, but it won't cyclize. A: The system lacks Electrophilic Power.
-
Cause: The imine is forming, but the acid catalyst is too weak to generate the reactive iminium ion, or the solvent is too nucleophilic (dampening the acid).
-
Fix:
-
Switch from acetic acid to Trifluoroacetic Acid (TFA) or anhydrous HCl/Dioxane .
-
Add a drying agent (anhydrous
or Molecular Sieves) directly to the reaction. Water hydrolysis reverses imine formation.
-
Q3: I am getting a mixture of isomers (regio-scrambling). A: This is the "3,4-Dimethoxy Paradox."
-
Context: For 3,4-dimethoxyphenethylamine, cyclization preferentially occurs para to the C3-methoxy group (forming the 6,7-dimethoxy-THIQ). However, steric bulk from the aldehyde can force cyclization to the ortho position (forming the 7,8-isomer).
-
Fix: Lower the temperature. Higher temperatures provide the energy to overcome the steric barrier of the undesired pathway. Run at room temperature for longer times (24-48h) rather than refluxing for 2h.
Critical Control Points & Mechanism
The following diagram illustrates the reaction pathway and where specific interventions (Control Points) determine yield.
Caption: Figure 1. Mechanistic pathway of the Pictet-Spengler reaction highlighting the critical iminium formation step and water sensitivity.
Optimized Experimental Protocols
Method A: The "Standard" Anhydrous Route (High Yield)
Best for: Stable substrates, scale-up, and drug intermediates.
Reagents:
-
3,4-Dimethoxyphenethylamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Catalyst: Trifluoroacetic Acid (TFA) (2.0 - 5.0 eq)
Protocol:
-
Drying: Flame-dry glassware and cool under Argon/Nitrogen.
-
Imine Formation: Dissolve amine in DCM (
). Add aldehyde and molecular sieves. Stir for 1 hour at RT. Why? This locks in the imine before acid exposure minimizes side reactions. -
Cyclization: Cool to
. Add TFA dropwise.-
Note: A color change (yellow/orange) is normal (iminium formation).
-
-
Reaction: Allow to warm to RT. Monitor by TLC/LCMS. If conversion is
after 4 hours, heat to mild reflux ( ). -
Workup: Quench with sat.
(careful: gas evolution). Extract with DCM.
Method B: The "Biomimetic" Phosphate Buffer Route
Best for: Acid-sensitive aldehydes or when "greener" conditions are required.
Reagents:
-
0.1 M Phosphate Buffer (pH 6.0)
-
Substrate (1.0 eq)
Protocol:
-
Dissolve amine in phosphate buffer.
-
Add aldehyde (dissolved in minimal MeOH if insoluble in water).
-
Stir at
for 24 hours. -
Why it works: The buffer maintains the amine in equilibrium between protonated (storage) and free-base (reactive) forms, mimicking the enzymatic environment of Norcoclaurine Synthase [1].
Method C: The "Nuclear Option" (N-Acyliminium)
Use when: The standard Pictet-Spengler fails due to deactivated rings or sterically hindered aldehydes.
Concept: Instead of an aldehyde, use an acid chloride or anhydride to form an amide, then cyclize using Lewis acids (Bischler-Napieralski variation) or reduce the amide to an N-acyliminium ion.
-
Advantage: The N-acyliminium ion is significantly more electrophilic than the protonated imine [2].
Comparative Data: Acid Catalyst Performance
| Catalyst | Eq. Used | Temp | Yield (Typical) | Pros | Cons |
| TFA / DCM | 2.0 - 5.0 | 85 - 95% | Standard, high yield, easy removal. | Corrosive, expensive on kilo-scale. | |
| HCl / MeOH | Excess | 60 - 75% | Cheap, available. | Harsh, promotes side-reactions, lower regioselectivity. | |
| Acetic Acid | Solvent | 40 - 60% | Mild. | Too weak for difficult cyclizations; requires high heat. | |
| Au(III) / AgOTf | 5 mol% | >90% | Extremely mild, high selectivity. | Prohibitively expensive for routine use. |
Troubleshooting Decision Tree
Caption: Figure 2. Decision matrix for rescuing stalled Pictet-Spengler reactions.
References
-
Pesnot, T., et al. (2011). "The phosphate buffer-mediated Pictet-Spengler reaction: a biomimetic synthesis of tetrahydroisoquinolines." Organic & Biomolecular Chemistry.
-
Maryanoff, B. E., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews.
-
Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry.
-
Cox, E. D., & Cook, J. M. (1995).[1] "The Pictet-Spengler condensation: a new direction for an old reaction."[2] Chemical Reviews.
Sources
Optimizing N-alkylation of tetrahydroisoquinolines
Technical Support Center: Optimizing N-Alkylation of Tetrahydroisoquinolines (THIQs)
Welcome, Researcher. You have entered the technical support hub for the functionalization of tetrahydroisoquinoline (THIQ) scaffolds. This guide addresses the specific challenges of N-alkylation—a transformation critical for synthesizing alkaloids, opioids, and antipsychotics.
We do not offer generic advice here. We provide causality-driven protocols to navigate the competition between nucleophilicity, steric hindrance, and over-alkylation.
Module 1: Strategic Reaction Selection
Before you mix reagents, you must select the pathway that minimizes side reactions (Quaternization, Hofmann elimination, or racemization). Use this decision matrix to select your protocol.
Figure 1: Reaction Selection Logic for THIQ N-Alkylation
Caption: Decision matrix for selecting the optimal N-alkylation pathway based on electrophile availability and risk tolerance.
Module 2: The "Gold Standard" – Reductive Amination
Context: Direct alkylation often leads to over-alkylation (quaternization). Reductive amination avoids this because the intermediate iminium ion is reduced to the desired tertiary amine, which is less reactive toward the carbonyl species than the starting secondary amine.
Standard Protocol: The Abdel-Magid Method Best for: High-yield synthesis of tertiary amines from aldehydes/ketones.
Reagents:
-
Substrate: Tetrahydroisoquinoline derivative (1.0 equiv)
-
Electrophile: Aldehyde/Ketone (1.1–1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.4–1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) — Crucial for ketones.
Step-by-Step Workflow:
-
Imine Formation: Dissolve THIQ and aldehyde/ketone in DCE under
.-
Technical Insight: If using a ketone, add AcOH now. The acid catalyzes the formation of the iminium ion, which is the species actually reduced.
reduces iminiums much faster than carbonyls.
-
-
Reductant Addition: Add
in one portion. Stir at room temperature for 2–4 hours.-
Why this reductant? Unlike
, acetoxyborohydride is mild and will not reduce the aldehyde/ketone competitively, preventing side-product alcohols.
-
-
Quench: Add saturated aqueous
. -
Extraction: Extract with DCM or EtOAc.
Troubleshooting Reductive Amination:
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Steric hindrance prevents iminium formation. | Add 3Å Molecular Sieves to scavenge water and drive equilibrium. Heat to 60°C. |
| Aldehyde reduction (Alcohol byproduct) | Reductant is too strong or added too early. | Ensure you are using |
| Low Yield with Ketones | Ketones are less electrophilic than aldehydes. | Increase AcOH to 2–5 equiv. Switch solvent to DCE (promotes iminium formation better than THF). |
Module 3: Direct Alkylation (SN2) – Controlled
Context: Sometimes you only have the alkyl halide. The danger here is the "Menshutkin reaction" leading to a quaternary ammonium salt.
Protocol A: Inorganic Base Method Best for: Primary alkyl halides where reductive amination is impossible.
Reagents:
-
Base:
(3.0 equiv) or (for lower reactivity halides). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Additive: TBAI (Catalytic) if using Alkyl Chlorides.
Critical Optimization Steps:
-
The "Slow-Feed" Technique: Do not dump the alkyl halide. Dissolve the alkyl halide in solvent and add it dropwise via a syringe pump over 1 hour to the THIQ/Base mixture.
-
Temperature Control: Keep at 0°C to RT. Heating promotes over-alkylation and E2 elimination.
Troubleshooting SN2:
| Symptom | Probable Cause | Corrective Action |
| Quaternary Salt Formation | Excess alkyl halide or high temp. | Reduce halide to 0.9 equiv. Use the "Slow-Feed" technique. |
| Elimination Product (Alkene) | Base is too strong/bulky or Temp too high. | Switch from organic bases (TEA/DIPEA) to inorganic ( |
| Regioselectivity Issues | Multiple nucleophilic sites (e.g., -OH on ring). | Exploit pKa differences. Use a weak base ( |
Module 4: Advanced Method – Borrowing Hydrogen
Context: A "Green Chemistry" approach using alcohols as electrophiles. It generates water as the only byproduct.
Figure 2: The Borrowing Hydrogen Catalytic Cycle
Caption: The "Borrowing Hydrogen" cycle. The catalyst steals hydrogen to oxidize the alcohol, then returns it to reduce the imine.
Protocol C: Iridium-Catalyzed Alkylation Best for: Atom economy and using stable alcohol precursors.
-
Catalyst:
(1-2 mol%) or commercially available "borrowing hydrogen" catalysts. -
Base:
(catalytic amounts often suffice). -
Solvent: Toluene or Water (micellar conditions).
-
Temp: 100–110°C (High temp required for dehydrogenation step).
References & Authoritative Sources
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry.[9]
-
Hamid, M. H. , Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[11][12] Advanced Synthesis & Catalysis.[3]
-
Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines.[2][9][13][14] Tetrahedron.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 4. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing oxidation of tetrahydroisoquinoline compounds during synthesis
Technical Support Center: Organic Synthesis Division Ticket #: THIQ-OX-992 Topic: Prevention of Oxidative Degradation in Tetrahydroisoquinoline (THIQ) Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering a common but critical liability in heterocyclic chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in drug discovery, yet it suffers from inherent instability. The electron-rich nitrogen atom activates the adjacent benzylic position (C1), making it susceptible to oxidative dehydrogenation. This process converts your desired THIQ into a dihydroisoquinoline (DHIQ) or a fully aromatic isoquinoline, often observed as the crude oil turning dark brown or black upon exposure to air or silica gel.
This guide provides a mechanistic understanding of this failure mode and a validated protocol to prevent it.
Module 1: The Mechanism of Failure
Diagnosis: The degradation is not random; it is a specific oxidative cascade driven by the stability of the resulting conjugated system.
-
Initiation: In the free base form, the lone pair on the nitrogen weakens the C1-H bond (benzylic). Atmospheric oxygen, often catalyzed by trace metals or light, abstracts a hydrogen atom or electron.
-
Propagation: This forms a radical or radical cation intermediate.
-
Aromatization: The intermediate collapses into an iminium species (dihydroisoquinoline), which can further oxidize to the thermodynamically stable, fully aromatic isoquinoline.
Visualizing the Threat: The following diagram illustrates the oxidative pathway (Red Arrows) you must avoid and the stabilization pathway (Blue Arrows) you must enforce.
Figure 1: The oxidative dehydrogenation cascade of THIQ. The red path represents the degradation observed in air; the green path represents the stabilization strategy.
Module 2: Validated Synthesis & Isolation Protocols
To ensure integrity, you must treat the THIQ free base as a transient intermediate , not a stable product.
Protocol A: The "Safe-Harbor" Workup
Standard silica chromatography is often acidic and oxidative, accelerating decomposition.
-
Quench & Extraction:
-
Perform all extractions with degassed solvents (sparged with Argon for 15 mins).
-
Critical Step: Add Butylated Hydroxytoluene (BHT) (0.1 mol%) to the organic extraction solvent. BHT acts as a radical scavenger, interrupting the auto-oxidation chain mechanism [1].
-
-
Purification (The "Neutral" Rule):
-
Avoid: Standard Acidic Silica Gel (pH ~5).
-
Use: Neutral Alumina (Brockmann Grade III) or Silica gel pre-treated with 1-2% Triethylamine (TEA) to deactivate acidic sites.
-
Why? Acidic surfaces protonate the nitrogen, but surface-bound metals on silica can catalyze the Single Electron Transfer (SET) oxidation [2].
-
-
Immediate Salt Formation:
-
Do not store the free base oil. Immediately convert it to a salt.
-
HCl Salt: Treat the ethereal solution of the free base with 1M HCl in ether/dioxane. The precipitate is generally air-stable.
-
Oxalate/Fumarate: If the HCl salt is hygroscopic, oxalic acid often yields a crystalline, non-hygroscopic solid.
-
Protocol B: Solvent Degassing (Freeze-Pump-Thaw)
For highly sensitive analogs (e.g., catechol-containing THIQs like dopamine derivatives).
-
Place solvent in a Schlenk flask.
-
Freeze with liquid nitrogen.
-
Apply vacuum (<0.1 mbar) for 10 minutes.
-
Thaw in warm water (under static vacuum).
-
Refill with Argon. Repeat 3x.
-
Note: Simple sparging is insufficient for catalytic hydrogenation steps where O2 competes with H2.
-
Module 3: Stability Data & Storage
The physical form of your compound dictates its shelf-life. See the comparison below based on accelerated stability studies of nitrogen heterocycles [3][4].
| Parameter | THIQ Free Base (Oil) | THIQ Hydrochloride Salt | THIQ Benzoate/Malonate |
| Oxidation Potential | High (Days to Weeks) | Low (Years) | Low (Years) |
| Physical State | Viscous Oil (often) | Crystalline Solid | Crystalline Solid |
| Hygroscopicity | Low | Moderate to High | Low (Preferred for storage) |
| Light Sensitivity | High (Photo-oxidation) | Low | Low |
| Storage Req. | -20°C, Argon, Dark | RT, Desiccator | RT, Desiccator |
Module 4: Troubleshooting & FAQ
Q: My product turned from a pale yellow oil to a dark brown tar overnight. Can I save it?
-
A: This is "tarring" due to polymerization of the oxidized imine intermediates.
-
Rescue: Dissolve in DCM, wash with 10% NaHSO3 (sodium bisulfite) to reduce some quinoid species, and filter through a pad of Neutral Alumina . Re-isolate and immediately form the salt. If the color persists, the impurity is likely the fully aromatic isoquinoline, which requires careful chromatography to remove.
-
Q: I see a "M-2" peak in my LCMS. What is this?
-
A: "M-2" corresponds to the loss of two hydrogens (dehydrogenation). This confirms the formation of the dihydroisoquinoline (imine). This is the "smoking gun" of oxidation. Ensure your LCMS solvents are fresh and your injection samples are not sitting in the autosampler for hours without protection [5].
Q: Can I use rotary evaporation?
-
A: Yes, but break the vacuum with Nitrogen/Argon , not air. The thin film of hot oil in the rotavap flask is the perfect environment for rapid oxidation if air is introduced while hot.
Q: Why does my yield drop after column chromatography?
-
A: THIQs can streak on silica due to the basic nitrogen interacting with silanols, or they degrade.
-
Fix: Add 1% TEA to your eluent. If degradation is the cause, switch to preparative HPLC with ammonium formate buffer (reductive environment) rather than open air columns.
-
References
-
Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines. Molecules, 2019. (Demonstrates the radical mechanism and the stabilizing effect of BHT).
-
Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Journal of Natural Products, 2022. (Discusses the oxidative role of silica gel during purification).
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. PharmaOffer, 2023. (Detailed comparison of stability and solubility between free bases and salts).
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride... Salts. Pharmaceutics, 2023.[1][2] ( accelerated stability data for various salt forms).
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 2022. (Mechanistic insights into the iminium ion intermediate).
Sources
Purification of Pictet-Spengler reaction products by column chromatography
Technical Support Center: Purification of Pictet-Spengler Reaction Products
Welcome to the Purification Support Hub
Subject: Troubleshooting & Optimization for Tetrahydroisoquinoline (THIQ) and Tetrahydro-
Executive Summary
The Pictet-Spengler (PS) reaction condenses a
-
Basicity: The secondary amine products interact strongly with acidic silanols on silica gel, causing severe peak tailing.
-
Polarity: High polarity often leads to co-elution with unreacted starting amines.
-
Oxidative Instability: Electron-rich THBCs can undergo oxidative dehydrogenation (aromatization) on the silica surface.
This guide provides modular troubleshooting workflows to resolve these specific failure modes.
Module 1: The "Streaking" Phenomenon (Basicity Management)
The Issue: Your product appears as a long streak on TLC or elutes over 10+ fractions, contaminating other compounds.
The Cause: Protonation of the amine product by acidic silanol groups (
Protocol A: The Triethylamine (TEA) Block
Best for: Standard silica gel flash chromatography.
Theory: Adding a volatile organic base competes for silanol sites, effectively "deactivating" the silica surface.
Step-by-Step Workflow:
-
Mobile Phase Preparation: Add 0.5% to 1.0% Triethylamine (TEA) to your non-polar solvent (e.g., DCM or Hexanes) and your polar solvent (e.g., MeOH or EtOAc).
-
The Neutralization Wash (Critical): Before loading your sample, flush the packed column with 2 column volumes (CV) of the starting mobile phase containing TEA.
-
Why? If you don't pre-equilibrate, the TEA in your sample band will be adsorbed by the fresh silica ahead of it, leaving the product exposed to active silanols.
-
-
Elution: Run the column. The product should elute as a tight band.
-
Post-Column: Rotovap the fractions. TEA (b.p. 89°C) is volatile but may require high vacuum or an azeotrope with heptane to remove traces.
Protocol B: The Ammoniated Methanol System
Best for: Highly polar products requiring >5% Methanol.
Theory: Aqueous ammonia is immiscible with DCM, causing phase separation. Using ammonia-saturated methanol prevents this.
Preparation:
-
Bubble anhydrous
gas into cold MeOH for 30 mins OR buy commercial in MeOH. -
Use this "Ammoniated MeOH" as your polar B-solvent in a DCM/MeOH gradient.
| Modifier | Concentration | Pros | Cons |
| Triethylamine (TEA) | 0.5 - 1.0% v/v | Easy to use; volatile. | Can form salts; distinct smell. |
| Ammonia ( | 1.0 - 2.0% in MeOH | Excellent peak shape; no salt residue. | Hard to make anhydrously; volatile concentration changes. |
Module 2: Separation of Product vs. Starting Material
The Issue: The product (THBC/THIQ) co-elutes with the starting amine (e.g., tryptamine).
The Cause: Both are amines with similar
Differentiation Strategy: Ninhydrin Staining
You must distinguish the spots on TLC before running the column.
-
Tryptamine (Starting Material): Primary amine. Stains Deep Purple/Pink with Ninhydrin.
-
Pictet-Spengler Product: Secondary amine (usually). Stains Yellow, Orange, or Faint Brown (often requires more heat).
Solvent System Recommendations
| Compound Class | Recommended Solvent System | Gradient Profile |
| Simple THBCs | DCM : MeOH : | 99:1:0.1 |
| Polar/Acidic THBCs | EtOAc : MeOH : TEA | 95:5:1 |
| Lipophilic THIQs | Hexanes : EtOAc : TEA | 90:10:1 |
Module 3: Product Instability (Oxidation on Column)
The Issue: The product turns brown on the column, or you recover the fully aromatic (oxidized) carboline/isoquinoline instead of the tetrahydro- version. The Cause: Silica gel can act as a mild oxidant, especially for electron-rich indole systems (e.g., alkoxy-substituted tryptamines).
Protocol C: The "Inert" Alumina Switch
If silica causes decomposition, switch stationary phases.
-
Stationary Phase: Use Neutral Alumina (Brockmann Activity III) .
-
Note: Alumina is less acidic than silica, reducing the need for TEA, though 0.5% TEA is still recommended.
-
-
Preparation: To adjust Activity I alumina to Activity III, add 6% water (w/w) and shake until free-flowing.
-
Speed: Run the column fast. Do not let the compound sit on the stationary phase overnight.
Visual Troubleshooting Guide
The following logic map guides your decision-making process based on TLC and crude analysis.
Caption: Decision matrix for selecting the correct purification modification based on observed TLC behavior.
Frequently Asked Questions (FAQ)
Q: Can I use Cation Exchange (SCX) cartridges for purification? A: Yes. This is an excellent "Catch and Release" method for removing non-basic impurities (aldehydes, neutrals).
-
Protocol: Load crude mixture (dissolved in MeOH) onto an SCX cartridge. Wash with MeOH (removes neutrals). Elute product with
in MeOH. This often yields product pure enough to skip silica chromatography.
Q: My product is not UV active. How do I detect it? A: Most PS products are UV active (tryptamine/phenyl ring), but if detection is weak:
-
Fluorescence: Many
-carbolines are highly fluorescent under 366 nm UV light (blue/green emission). -
Dragendorff’s Reagent: Specific stain for alkaloids/amines (orange spots on yellow background).
Q: Why does my product solidify/precipitate inside the column? A: PS products often have low solubility in non-polar solvents like Hexanes or pure DCM.
-
Fix: Use "Solid Loading." Dissolve the crude in MeOH/DCM, add silica, rotovap to dryness, and pour the powder onto the top of the column. Ensure your starting mobile phase has enough polarity (e.g., 1-2% MeOH) to initiate solubility.
References
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[1] Berichte der deutschen chemischen Gesellschaft.
-
Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition.
-
Herraiz, T. (1997). Analysis of tetrahydro-beta-carbolines in food by HPLC. Journal of Chromatography A. (Demonstrates C18/SCX separation methods).
-
Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text for mobile phase modifiers like TEA).
Sources
Technical Support Center: Bischler-Napieralski Reaction Optimization
Diagnostic & Decision Framework
Before initiating a Bischler-Napieralski (B-N) cyclization, users must assess the electronic and steric profile of their substrate. The choice of condensing agent is not arbitrary; it dictates the mechanistic pathway and the ratio of cyclization vs. elimination (styrene formation).
Decision Tree: Reagent Selection & Protocol
Use this logic flow to select the optimal condition for your specific substrate.
Figure 1: Decision matrix for selecting B-N reagents based on substrate electronics and regiochemical risks.
Core Mechanism & Regiochemical Drivers
The Meta-Substituent Dilemma
The most frequent support ticket regarding B-N involves meta-substituted substrates . Users often expect cyclization ortho to the substituent (yielding the 8-substituted isoquinoline) but isolate the para cyclized product (6-substituted isoquinoline).
-
Mechanism: The reaction proceeds via a Nitrilium Ion intermediate.[1][2] The ring closure is an intramolecular Electrophilic Aromatic Substitution (
).[3] -
Steric vs. Electronic Control:
-
Path A (Para-closure): Cyclization occurs para to the meta-substituent.[4] This is sterically unhindered and kinetically favored. Result: 6-substituted isoquinoline.
-
Path B (Ortho-closure): Cyclization occurs ortho to the meta-substituent. This is sterically crowded (1,2,3-interaction). Result: 8-substituted isoquinoline.
-
Unless the para-position is blocked (e.g., by a halogen), Path A dominates (>90%) .
Visualizing the Pathway
Figure 2: Bifurcation of the nitrilium intermediate. Path A is favored due to lack of steric hindrance.
Troubleshooting Guide (Q&A)
Issue 1: "I am isolating the wrong regioisomer (6-substituted instead of 8-substituted)."
Root Cause: Thermodynamic and kinetic preference for the less hindered position (para-closure). Troubleshooting:
-
Block the Para-Position: Synthesize a precursor with a Bromine atom at the para-position. Perform the B-N reaction (forcing ortho-closure), then remove the Bromine via hydrogenolysis (Pd/C, H2).
-
Switch Strategy: If the 8-isomer is critical and the blocking strategy fails, the B-N reaction may not be suitable. Switch to a Pictet-Spengler approach, which is more sensitive to subtle steric direction, or a metal-catalyzed C-H activation method.
Issue 2: "My reaction mixture turned into black tar, and I see styrene in the NMR."
Root Cause: The Retro-Ritter Reaction (Von Braun degradation). Instead of cyclizing, the amide eliminates to form a nitrile and a styrene derivative. This is common with electron-rich amides heated too aggressively. Corrective Action:
-
Protocol Shift: Stop using thermal POCl3 conditions.
-
Adopt the Larsen Modification: Use Oxalyl Chloride followed by FeCl3.[5] This forms an N-acyliminium ion (rather than a nitrilium ion), which is less prone to elimination and cyclizes at lower temperatures.
Issue 3: "No reaction occurs. Starting material is recovered unchanged."
Root Cause: The aromatic ring is too electron-deficient (e.g., nitro, trifluoromethyl, or pyridine rings). The standard electrophile (POCl3-derived nitrilium) is not potent enough to overcome the ring deactivation. Corrective Action:
-
Increase Electrophilicity: Switch to Triflic Anhydride (Tf2O) .
-
Mechanism: Tf2O converts the amide into a triflylimidate, which ionizes to a "superelectrophilic" nitrilium species capable of closing onto deactivated rings.
Advanced Protocol: The Movassaghi Method (Tf2O)
Recommended for deactivated substrates or when mild conditions are required to prevent epimerization.
Scope: High-yield synthesis of dihydroisoquinolines from amides with weak nucleophiles.
Reagents Table
| Reagent | Equiv. | Role |
| Amide Substrate | 1.0 | Precursor |
| 2-Chloropyridine | 1.2 | Base (Non-nucleophilic buffer) |
| Triflic Anhydride (Tf2O) | 1.1 | Activator (Forms triflylimidate) |
| Dichloromethane (DCM) | [0.1 M] | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add the amide substrate and 2-chloropyridine to anhydrous DCM.
-
Activation: Cool the solution to -78 °C . Add Tf2O dropwise over 5 minutes.
-
Checkpoint: The solution should not turn black. If it does, the addition was too fast.
-
-
Warming: Allow the reaction to warm slowly to 0 °C (ice bath) over 20 minutes.
-
Note: Cyclization typically occurs during this warming phase.
-
-
Monitoring: Check TLC/LCMS.
-
Self-Validation: Quench a small aliquot with MeOH. If the reaction is incomplete, you will see the methyl imidate (adduct of MeOH and nitrilium). If complete, you see the product.
-
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.[2]
References
-
Bischler, A.; Napieralski, B. "Zur Kenntniss der Einwirkung von wasserentziehenden Mitteln auf Säureamide." Berichte der deutschen chemischen Gesellschaft, 1893, 26(2), 1903–1908.[4]
- Whaley, W. M.; Govindachari, T. R. "The Bischler-Napieralski Reaction." Organic Reactions, 1951, 6, 74. (Classic Review on Regiochemistry).
-
Fodor, G.; Nagubandi, S. "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 1980, 36(10), 1279–1300.
-
Larsen, R. D. et al. "A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines."[5] Journal of Organic Chemistry, 1991, 56(21), 6034–6038.
-
Movassaghi, M.; Hill, M. D. "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives."[6] Organic Letters, 2008, 10(16), 3485–3488.
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Tetrahydroisoquinoline (THIQ) Synthesis & Purification
Topic: Removal of Impurities from Tetrahydroisoquinoline Synthesis Role: Senior Application Scientist Status: Active Version: 2.4 (Current)
Introduction: The Purification Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the classic dilemma of THIQ synthesis: the reaction (usually Pictet-Spengler or Bischler-Napieralski) is robust, but the purification is treacherous.
The core difficulty lies in the physicochemical similarity between the starting material (phenethylamines) and the product (tetrahydroisoquinolines). Both are basic, both possess similar pKa values (~9.5–9.8), and both are often polar. Standard acid-base extractions often fail to separate them cleanly.
This guide abandons generic advice. We focus on chemical differentiation —exploiting subtle reactivity differences to sequester impurities—and chromatographic logic for regioisomer separation.
Diagnostic Workflow
Before attempting purification, identify your impurity profile using the flowchart below.
Figure 1: Diagnostic logic for selecting the correct purification module based on impurity profile.
Module A: The "Primary Amine" Problem
Scenario: Your LCMS shows unreacted phenethylamine starting material.
Why it happens: In Pictet-Spengler reactions, equilibrium often leaves 5–10% starting amine.
The Trap: You cannot separate this via simple acid-base extraction because the
Troubleshooting Q&A
Q: Acid-base extraction failed. How do I remove the starting amine without a column? A: Use "Chemical Sequestration" via Isocyanate Resins. Since the starting material is a primary amine and your product is a secondary (hindered) amine (or tertiary if N-substituted), you can exploit steric and nucleophilic differences.
Protocol: Isocyanate Scavenging
-
Dissolve: Dissolve crude mixture in dry DCM (10 mL per gram).
-
Add Scavenger: Add 2–3 equivalents (relative to the impurity, not product) of polystyrene-bound isocyanate (e.g., PS-Isocyanate).
-
Agitate: Shake gently at room temperature for 4–12 hours.
-
Filter: Filter off the resin. The filtrate contains your purified THIQ.
Q: I don't have resins. What is the "wet chemistry" alternative? A: The Phthalic Anhydride Trick.
-
Add 0.5 eq of phthalic anhydride to the crude mixture in toluene.
-
Reflux for 1 hour.
-
Perform Acid-Base Extraction:
Module B: Excess Aldehyde Removal
Scenario: You used excess aldehyde to drive the reaction to completion, but now it complicates the NMR.
The "Self-Validating" Bisulfite Protocol
Do not rely on evaporation; high-boiling aldehydes will persist. Use the bisulfite adduct method, which turns the aldehyde into a water-soluble salt.
Step-by-Step:
-
Prepare Solution: Make a saturated aqueous solution of Sodium Bisulfite (
). -
Biphasic Mix: Dissolve crude reaction in EtOAc or DCM. Add the bisulfite solution (1:1 volume ratio).
-
Vigorous Agitation: Stir vigorously for 30 minutes.
-
Visual Check: If a solid precipitate forms at the interface, this is the bisulfite adduct. This confirms the impurity is being captured.
-
-
Separation: Separate layers. The aldehyde is now in the aqueous layer (or the solid interface).
-
Wash: Wash the organic layer with water, then brine.
Data: Efficiency of Bisulfite Wash
| Aldehyde Type | Removal Efficiency (1 Wash) | Removal Efficiency (2 Washes) | Notes |
| Benzaldehyde | 85% | >98% | Rapid adduct formation. |
| Alkyl Aldehydes | 90% | >99% | Very efficient. |
| Electron-Rich (e.g., Vanillin) | 60% | 85% | Equilibrium favors free aldehyde; requires longer stir times. |
Module C: Regioisomer Separation (The 6- vs. 8- isomer)
Scenario: Pictet-Spengler cyclization on meta-substituted aromatics produces a mixture of para (C6) and ortho (C8) cyclized products.
Q: They co-elute on standard silica. How do I separate them? A: Switch to Amine-Functionalized Silica or modify the pH of the mobile phase.
Standard silica is acidic (
The Solution: The "Ammonia Shift"
-
Stationary Phase: Use standard Silica Gel 60.
-
Mobile Phase: DCM : MeOH :
(Aqueous) .-
Ratio: 95 : 5 : 0.5 (Start here).
-
-
Mechanism: The ammonia deprotonates the silanols on the silica surface, preventing the THIQ from "sticking" via salt formation. This sharpens the peaks.
-
Order of Elution:
-
The 8-substituted (ortho) isomer is usually less polar (due to internal H-bonding or steric shielding of the nitrogen) and elutes first .
-
The 6-substituted (para) isomer is more exposed/polar and elutes second .
-
Module D: Trace Metal Removal (Bischler-Napieralski)
Scenario: You synthesized THIQ via the Bischler-Napieralski route followed by reduction (e.g.,
Q: My product is colored (grey/brown) and fails elemental analysis for metals. A: Activated Carbon is often insufficient. Use Thiol-modified Silica.
Protocol:
-
Dissolve product in MeOH/DCM (1:1).
-
Add SiliaMetS® Thiol (or equivalent mercaptan-modified silica) at 5 wt% relative to product.
-
Stir at
for 1 hour. -
Filter through a 0.45
m PTFE filter.-
Validation: The filtrate should be colorless.
-
Summary of Critical Parameters
| Parameter | Recommended Range | Why? |
| Reaction Stoichiometry | 1.0 eq Amine : 1.2 eq Aldehyde | Excess aldehyde is easier to remove (bisulfite) than excess amine (requires chromatography). |
| Acid Catalyst (P-S) | TFA (Trifluoroacetic acid) | Volatile; easier to remove than |
| Extraction pH | > 12 | Ensure THIQ is fully free-based. Use NaOH, not |
| Drying Agent |
References
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[6]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[7] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Refer to Chapter 4 for general amine purification techniques).
-
Chibale, K., et al. (2003). Solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline libraries via the Pictet-Spengler reaction. Bioorganic & Medicinal Chemistry Letters, 13(15), 2463-2466. (Demonstrates scavenger resin usage).
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
Troubleshooting low yield in Bischler-Napieralski cyclization
Topic: Troubleshooting Low Yield & Reaction Failure Ticket ID: BN-CYCL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Hidden" Intermediate
Welcome to the technical support hub for the Bischler-Napieralski (B-N) reaction. If you are here, you are likely facing low yields, tarry mixtures, or recovered starting material.
The Core Problem: The B-N reaction is not merely a dehydration; it is a delicate balance of electrophilicity .[1][2] The reaction relies on converting an amide into a highly reactive nitrilium ion (or imidoyl halide) which must then attack an aromatic ring.
Low yields typically stem from three failure modes:
-
Nitrilium Failure: The intermediate never forms (poor activation).
-
Cyclization Failure: The ring is too electron-poor to attack the intermediate.
-
Pathway Divergence: The intermediate forms but fragments (Retro-Ritter) or polymerizes.
Module 1: Diagnostic Flowchart
Before altering conditions, identify your failure mode using this logic tree.
Figure 1: Diagnostic logic for identifying the root cause of Bischler-Napieralski failure.
Module 2: The Mechanism & Failure Points
To fix the yield, you must visualize the invisible intermediates.
Figure 2: The Nitrilium ion is the bifurcation point.[1][2] It either cyclizes (success) or fragments (failure).[1]
Module 3: Troubleshooting & Solutions (Q&A)
Scenario A: The "Black Tar" Effect
Q: I refluxed my amide in POCl
A: You likely incinerated your substrate.
POCl
Corrective Protocol:
-
Lower Temperature: Attempt the reaction in refluxing acetonitrile (82°C) or toluene rather than neat POCl
. -
Add a Lewis Acid: Use POCl
with SnCl in solution. This increases electrophilicity without requiring extreme heat.
Scenario B: The Deactivated Ring
Q: My aromatic ring has an electron-withdrawing group (EWG) meta to the ethyl chain. I get 90% recovered starting material.
A: This is an electronic failure. The B-N reaction is a Friedel-Crafts alkylation .[1] If your ring is electron-poor (e.g., nitro, halo, or pyridine ring), the nitrilium ion is not electrophilic enough to overcome the ring's deactivation.
Corrective Protocol (The Movassaghi-Hill Method):
You must switch to Triflic Anhydride (Tf
| Reagent System | Activation Strength | Temperature | Tolerance |
| POCl | Moderate | High (>100°C) | Robust substrates only |
| P | Moderate | High | Messy work-up |
| Tf | Extreme | Low (-78°C to RT) | Sensitive / Deactivated |
Scenario C: The Retro-Ritter Fragmentation
Q: I see a new spot on TLC that is non-polar. NMR suggests a styrene derivative. Why?
A: Your carbocation intermediate is too stable. In the nitrilium state, if the carbon alpha to the nitrogen can stabilize a positive charge (e.g., tertiary carbon or benzylic), the molecule may split (Retro-Ritter) rather than cyclize.
Solution:
-
Avoid Heat: Fragmentation is entropically driven. You must use the low-temperature Tf
O protocol (see below). -
Solvent Switch: Avoid nitrile solvents if using POCl
, as they can compete with the intramolecular cyclization.
Module 4: The "Gold Standard" Protocol (Tf O Method)[1]
For difficult substrates (low yield in POCl
Reference: Movassaghi, M.; Hill, M. D.[1][3][4][5][6][7][8] Org.[3][8][9][10] Lett.2008 , 10, 3485.[6][8]
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask under Argon/Nitrogen.[1]
-
Dissolve Amide (1.0 equiv) and 2-Chloropyridine (1.2 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Cool the mixture to -78°C (Dry ice/Acetone bath).
-
-
Activation:
-
Add Triflic Anhydride (Tf
O) (1.1 equiv) dropwise over 5 minutes. -
Observation: The solution may turn yellow/orange.
-
Allow to stir at -78°C for 20 minutes.
-
-
Cyclization:
-
Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) or Room Temperature .
-
Monitor by TLC.[2] The conversion is usually rapid (< 1 hour) upon warming.
-
-
Quench & Work-up (Critical):
Module 5: Work-up & Isolation FAQ
Q: My product disappears during extraction.
A: Dihydroisoquinolines are basic (
-
Fix: Keep the aqueous layer pH > 8. Extract with DCM.
Q: The product turns into a ketone on the column. A: Enamines/Imines are sensitive to hydrolysis on silica gel (acidic).
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes to neutralize acidity before loading your sample.
References
-
Movassaghi, M.; Hill, M. D. "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and
-Carboline Derivatives."[6] Organic Letters, 2008, 10(16), 3485–3488. -
Larsen, R. D. et al. "Practical Synthesis of the LTD4 Antagonist L-660,711." Journal of Organic Chemistry, 1991, 56, 6034.[10] (Discussion of Retro-Ritter side reactions).
-
Organic Chemistry Portal. "Bischler-Napieralski Reaction: Mechanisms and Recent Literature."
-
Fodor, G.; Nagubandi, S. "The Mechanism of the Bischler-Napieralski Reaction."[6][10] Tetrahedron, 1980, 36, 1279.[10]
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Complete List of Publications – Movassaghi Group [movassaghigroup.mit.edu]
- 4. Select List of Publications – Movassaghi Group [movassaghigroup.mit.edu]
- 5. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]
- 6. Bischler napieralski reaction | PPTX [slideshare.net]
- 7. Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. youtube.com [youtube.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Pictet-Spengler Reaction Troubleshooting
Executive Summary & Diagnostic Workflow
The Pictet-Spengler (P-S) reaction is the cornerstone of tetrahydroisoquinoline (THIQ) and tetrahydro-
The Core Problem: Most failures are misdiagnosed. Researchers often assume the reaction "didn't work" when, in reality, it stalled at the iminium intermediate or suffered from reversible hydrolysis .
Visual Diagnostic Tree
Use the following logic flow to identify your specific failure mode before proceeding to the modules.
Figure 1: Diagnostic logic for isolating the rate-limiting failure step.
Module 1: The Imine Bottleneck (Thermodynamics)
Symptom: Starting materials (amine and aldehyde) remain unreacted. No intermediate observed.
The formation of the imine (Schiff base) is an equilibrium process. If water is not rigorously excluded, the equilibrium shifts back to the starting materials, especially for sterically hindered or electron-deficient amines.
Q: I added acid, but the imine isn't forming. Why?
A: You likely have a "Water-Acid Mismatch." While acid catalyzes the dehydration, excess water (from solvents or hygroscopic reagents) hydrolyzes the imine faster than it forms. Furthermore, if the amine is too basic, it may be fully protonated (ammonium salt), rendering it non-nucleophilic.
Corrective Protocol:
-
The "Sieve-Shake" Method: Standard stirring often grinds molecular sieves into dust, which can clog reactions and fail to trap water effectively.
-
Recommendation: Use 3Å or 4Å molecular sieves (activated at 300°C).
-
Agitation: Use a rotary shaker or gentle overhead stirring rather than a magnetic stir bar to maintain sieve integrity [1].
-
-
Solvent Switch: Move to azeotropic solvents.
-
Toluene/Benzene: Reflux with a Dean-Stark trap.
-
Dichloromethane (DCM): Excellent for low-temp reactions but requires pre-dried sieves.
-
Q: Should I pre-form the imine?
A: Yes. This is the "Self-Validating" step. Do not add the cyclization catalyst (strong acid) until you have confirmed imine formation.
-
Step 1: Mix Amine + Aldehyde + MgSO4/Sieves in DCM/MeOH.
-
Step 2: Stir 2-12h.
-
Step 3: Verify by 1H NMR. Look for the imine proton signal (
8.0–8.5 ppm). -
Step 4: Only then add the acid catalyst (TFA/HCl) to trigger cyclization.
Module 2: The Cyclization Barrier (Kinetics & Electronics)
Symptom: The imine is visible by LCMS/NMR, but the cyclized product (THIQ/THBC) does not form, or yield is <10%.
This is the most common failure point. The electrophilicity of the iminium ion must be sufficient to overcome the nucleophilic barrier of the aromatic ring.
The Electronic Gatekeeper
The success of the cyclization depends entirely on the electron density of the aryl ring at the point of attack.
| Aryl Ring Substituent | Reactivity | Recommended Catalyst/Condition |
| Electron-Rich (EDG) (e.g., -OH, -OMe, Indole) | High | Mild Acid: Acetic Acid, Formic Acid, or Phosphate Catalysts. Room Temp. |
| Neutral (e.g., Phenyl, Alkyl-phenyl) | Moderate | Strong Brønsted Acid: TFA, HCl in Dioxane.Reflux often required. |
| Electron-Poor (EWG) (e.g., -NO2, -CF3, Pyridine) | Deactivated | Superacid / Lewis Acid: TfOH (Triflic Acid), AuCl3, Sc(OTf)3.High Temp (100°C+) or Microwave. |
Q: My substrate has an electron-withdrawing group (EWG). How do I force cyclization?
A: The "N-Acyl" or "N-Sulfonyl" Modification. If the ring is deactivated, you must increase the electrophilicity of the iminium species.
-
N-Acyl Pictet-Spengler: Instead of a proton, use an acyl chloride or anhydride. The resulting N-acyl iminium ion is significantly more electrophilic than a protonated iminium ion [2].
-
Lewis Acid Catalysis: Switch from Brønsted acids to metal triflates. Sc(OTf)3 (5-10 mol%) or Au(III) salts can catalyze difficult cyclizations where TFA fails.
Mechanism & Energy Landscape
Figure 2: The reaction coordinate. For deactivated rings, the barrier to the Transition State (TS) is insurmountable without stronger activation (N-acyl) or catalysis.
Module 3: Regio- and Stereoselectivity Issues
Symptom: Product forms, but it's the wrong isomer (e.g., trans instead of cis) or a mixture of regioisomers.
Q: How do I control Cis vs. Trans selectivity (C1-substitution)?
A: This is a classic case of Kinetic vs. Thermodynamic Control [3].
-
Kinetic Control (Cis-selective):
-
Thermodynamic Control (Trans-selective):
Q: I'm getting C2 attack instead of C3/C4 on my indole. Why?
A: Indole nucleophilicity is highest at C3. However, if C3 is blocked or sterically crowded, attack may occur at C2.
-
Solution: Ensure the C2 position is not more activated than C3. If you need C2-functionalization specifically, you are looking for a "Pictet-Spengler variant" often involving specific directing groups or using tryptophan esters where the carboxylate influences the outcome.
Module 4: Advanced Protocols (The "Nuclear" Options)
If standard protocols fail, employ these high-potency variations.
The Oxidative Pictet-Spengler
-
Use Case: When the aldehyde is unstable or unavailable.
-
Method: React the amine directly with a benzylic position or use an oxidant (like DDQ or IBX) to generate the iminium ion in situ from a secondary amine.
The "Superacid" Microwave Method
-
Use Case: Highly deactivated electron-poor rings (e.g., nitrophenyl).
-
Protocol:
-
Solvent: 1,2-Dichloroethane (DCE).
-
Acid: Triflic Acid (TfOH) - 1.0 to 2.0 equiv.
-
Condition: Microwave irradiation at 120°C for 20 mins.
-
Warning: Ensure vessel is rated for pressure; TfOH is corrosive.
-
References
-
Water Removal Efficiency: Comparison of Water-Removal Efficiency of Molecular Sieves Vibrating by Rotary Shaking and Electromagnetic Stirring. (2017). ResearchGate. Link
-
N-Acyl P-S Mechanism: Enantioselective Pictet-Spengler-Type Cyclizations of Hydroxylactams: H-Bond Donor Catalysis by Anion Binding. (2009).[8] J. Am. Chem. Soc. Link
-
Kinetic vs Thermodynamic Control: Thermodynamic and kinetic reaction control.[7][8][9][10] Wikipedia. Link
-
General Mechanism & History: Pictet–Spengler reaction.[3][5][6][11][12] Wikipedia. Link
-
Catalytic Asymmetric P-S: Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions. (2024).[7][12] J. Am. Chem. Soc. Link
Sources
- 1. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet-Spengler Reactions by Virtue of Stabilizing Cation-π Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol vs salsolidine biological activity
Executive Summary
This guide provides a technical comparison between Salsolidine (1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) and its hydroxymethyl analog, (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol (referred to herein as 1-HM-DMTIQ ).
While structurally homologous, differing only by a single oxygen atom at the C1-substituent, these molecules occupy distinct pharmacological niches. Salsolidine is a classic alkaloid recognized for potent Monoamine Oxidase (MAO) inhibition and catecholamine uptake blockade. In contrast, 1-HM-DMTIQ is emerging as a critical scaffold in Multidrug Resistance (MDR) reversal research and serves as a biomarker for glycolaldehyde-induced neurochemical stress.
Part 1: Chemical & Structural Basis[1]
The core scaffold for both molecules is the tetrahydroisoquinoline (THIQ) ring.[1] The divergence lies in the C1 "tail," which dictates lipophilicity (LogP) and receptor binding affinity.
| Feature | Salsolidine | 1-HM-DMTIQ |
| IUPAC Name | 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol |
| C1 Substituent | Methyl (-CH₃) | Hydroxymethyl (-CH₂OH) |
| Key Property | Lipophilic, BBB-permeable | Polar C1-tail, H-bond donor/acceptor |
| Primary Origin | Salsola spp.[2] / Dopamine + Acetaldehyde | Synthetic / Dopamine + Glycolaldehyde |
| Chirality | C1 Chiral Center (R/S) | C1 Chiral Center (R/S) |
Structural Visualization: Pictet-Spengler Divergence
The following diagram illustrates the biosynthetic/synthetic divergence of these two molecules from a common Dopamine precursor.
Caption: Biosynthetic divergence of Salsolidine and 1-HM-DMTIQ via Pictet-Spengler condensation with different aldehyde substrates.
Part 2: Biological Activity Profile[1][3][4][5]
Monoamine Oxidase (MAO) Inhibition
This is the primary pharmacological differentiator. The hydrophobic pocket of MAO enzymes generally favors lipophilic substituents.
-
Salsolidine: Acts as a competitive, stereoselective inhibitor of MAO-A.[3] The (R)-enantiomer is significantly more potent than the (S)-enantiomer (Ki ≈ 6 µM vs 186 µM). The methyl group fits well into the hydrophobic substrate channel of MAO.
-
1-HM-DMTIQ: The introduction of the hydroxyl group (-OH) at C1 introduces a steric and electrostatic penalty. While it retains the isoquinoline core required for binding, the polar -OH group often reduces affinity for the MAO active site compared to the methyl analog, unless specific derivatization (e.g., esterification) is performed.
Multidrug Resistance (MDR) Reversal
Recent medicinal chemistry focuses on the 6,7-dimethoxy-THIQ scaffold as a P-glycoprotein (P-gp) inhibitor.[4]
-
Salsolidine: Shows moderate baseline activity but is often too small to effectively block P-gp efflux pumps alone.
-
1-HM-DMTIQ: The hydroxymethyl group serves as an essential "handle" for further functionalization. Derivatives of 1-HM-DMTIQ (where the -OH is esterified with bulky aryl groups) have shown MDR-reversing activity superior to Verapamil in resistant cancer cell lines (e.g., Eca109/VCR). The -OH group allows the molecule to be modified to interact with the ATP-binding domain of P-gp.
Neurotoxicity & Oxidative Stress
-
Salsolidine: Often studied as a weak neurotoxin linked to ethanol consumption (acetaldehyde condensation). It can release catecholamines but is less toxic than its dihydroxy-counterpart (Salsolinol).
-
1-HM-DMTIQ: This molecule is a marker of glycolaldehyde toxicity . Glycolaldehyde (from ethylene glycol or sugar metabolism) condenses with dopamine to form this structure. It is implicated in generating Reactive Oxygen Species (ROS) during its redox cycling, contributing to neuronal apoptosis in specific models.
Part 3: Experimental Protocols
Protocol A: Synthesis via Modified Pictet-Spengler
Use this protocol to synthesize standards for biological assays.
Reagents: Dopamine HCl, Glycolaldehyde dimer (for 1-HM-DMTIQ) or Acetaldehyde (for Salsolidine), Phosphate Buffer (pH 6), Methyl Iodide/K2CO3 (for methylation step).
-
Condensation: Dissolve Dopamine HCl (10 mmol) in 50 mL phosphate buffer (0.1 M, pH 6.0).
-
Aldehyde Addition:
-
For Salsolidine Precursor: Add Acetaldehyde (12 mmol).
-
For 1-HM-DMTIQ Precursor: Add Glycolaldehyde dimer (6 mmol).
-
-
Incubation: Stir at 37°C for 24 hours under N₂ atmosphere (to prevent oxidation).
-
Isolation: Basify to pH 8.5 with NH₄OH and extract with Ethyl Acetate.
-
Methylation: Dissolve the crude catechol-THIQ in Acetone/K₂CO3. Add Methyl Iodide (2.2 eq) to methylate the 6,7-hydroxyls. Reflux for 4 hours.
-
Purification: Silica gel column chromatography (Eluent: CH₂Cl₂/MeOH 95:5).
Protocol B: Comparative MAO-A Inhibition Assay
Validates the loss of potency in the hydroxymethyl derivative.
System: Recombinant Human MAO-A. Substrate: Kynuramine (fluorometric detection).
-
Preparation: Prepare 10 mM stock solutions of Salsolidine and 1-HM-DMTIQ in DMSO.
-
Incubation: Mix 10 µL of inhibitor (various concentrations: 0.1 µM – 100 µM) with 190 µL of enzyme buffer (Potassium Phosphate 100 mM, pH 7.4) containing MAO-A (0.01 mg/mL). Incubate 15 min at 37°C.
-
Reaction: Add Kynuramine (50 µM final). Incubate 20 min at 37°C.
-
Termination: Add 2N NaOH followed by centrifugation.
-
Detection: Measure fluorescence of the supernatant (Excitation 315 nm / Emission 380 nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Part 4: Data Summary & Decision Matrix
The following table summarizes the key biological and physicochemical distinctions.
| Parameter | Salsolidine | 1-HM-DMTIQ |
| Molecular Weight | 207.27 g/mol | 223.27 g/mol |
| LogP (Predicted) | ~1.8 (Lipophilic) | ~0.9 (Moderately Polar) |
| MAO-A Inhibition | Potent (IC50: 5-10 µM) | Weak / Inactive (>100 µM) |
| BBB Permeability | High | Moderate (limited by -OH) |
| Toxicity Mechanism | Catecholamine displacement | ROS generation / Redox cycling |
| Primary Research Use | Parkinson's/Alcoholism Models | P-gp Inhibitor Design / Stress Biomarker |
Biological Pathway Interaction Diagram
Caption: Comparative biological targets. Salsolidine targets metabolic enzymes (MAO), while 1-HM-DMTIQ is relevant for transporter modulation (P-gp) and oxidative stress pathways.
References
-
Naoi, M., et al. (2011). "Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments." Neurotoxicity Research. Link
-
Antri, S. E., et al. (2004).[2] "Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol." Acta Crystallographica Section E. Link
-
Teodori, E., et al. (2013). "Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers." ChemMedChem. Link
-
Dizdar, M., et al. (2023).[5] "Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes." Organic Communications. Link
-
Bembenek, M. E., et al. (1990). "Inhibition of monoamine oxidases A and B by simple isoquinoline derivatives: probes for the nature of the substrate binding site." Journal of Medicinal Chemistry. Link
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
Precision Benchmarking: GC-MS for Tetrahydroisoquinoline Purity Analysis
Executive Summary
For the purity analysis of 1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) serves as the structural validator , while High-Performance Liquid Chromatography (HPLC) remains the quantitative workhorse .
While GC-MS offers unparalleled specificity for identifying unknown volatile impurities and isomeric byproducts, it is hindered by the polarity and basicity of the secondary amine moiety in THIQ. Without proper derivatization, THIQ exhibits peak tailing and thermal instability, compromising quantitative accuracy.
This guide details a self-validating GC-MS protocol using Methyl Chloroformate (MCF) derivatization . This method overcomes the "Amine Problem," transforming THIQ into a thermally stable carbamate, ensuring symmetric peak shapes and high-precision quantification (RSD < 2.0%).
Part 1: Technical Deep Dive – The "Amine Problem"
The core challenge in analyzing THIQ via GC-MS is its chemical nature. As a cyclic secondary amine, THIQ possesses a lone pair of electrons on the nitrogen atom, leading to two critical failure points in standard GC workflows:
-
Silanol Interaction (Peak Tailing): The basic nitrogen interacts strongly with acidic silanol groups (Si-OH) on the inner wall of the capillary column and the glass liner. This adsorption causes severe peak tailing, which ruins resolution and integration accuracy.
-
Thermal Stress: While the THIQ scaffold is relatively stable, salts (e.g., THIQ·HCl) will decompose or carbonize in the injection port (250°C+) rather than volatilize, leading to "ghost peaks" or complete signal loss.
The Solution: Derivatization.[1][2][3][4] Masking the amine proton with a non-polar group (Acylation or Silylation) eliminates hydrogen bonding potential, lowers the boiling point relative to molecular weight, and prevents column adsorption.
Part 2: Methodology Comparison
The following table objectively compares GC-MS against the primary alternatives for THIQ purity analysis.
Table 1: Comparative Analysis of Analytical Techniques
| Feature | GC-MS (Derivatized) | HPLC-UV / LC-MS | qNMR (Quantitative NMR) |
| Primary Utility | Impurity ID & Structural Confirmation | Routine Purity & Batch Release | Absolute Purity Certification |
| Sample State | Volatile derivative (requires prep) | Soluble liquid (native salt/base) | Soluble liquid (deuterated solvent) |
| Selectivity | High: Resolves isomers & volatiles | Medium: Depends on column chemistry | High: Distinct chemical shifts |
| Sensitivity | High (ng range) | Medium to High | Low (mg range required) |
| Linearity | Good ( | Excellent ( | N/A (Molar ratio based) |
| Weakness | Thermal degradation risk; prep time | Misses volatile impurities; lower ID power | Low sensitivity; expensive solvents |
| Verdict | Essential for R&D and unknown ID | Standard for QC | Gold Standard for Reference Materials |
Part 3: The Self-Validating Protocol (MCF Derivatization)
This protocol uses Methyl Chloroformate (MCF) to convert THIQ into its methyl carbamate derivative. Unlike silylation (TMS), MCF derivatization can be performed in aqueous/organic mixes, is instantaneous, and produces a highly stable derivative.
Reagents
-
Analyte: Tetrahydroisoquinoline sample (approx. 10 mg).
-
Solvent: Dichloromethane (DCM) (HPLC Grade).
-
Reagent: Methyl Chloroformate (MCF).
-
Base: Pyridine or Sodium Bicarbonate (sat. aq.).
-
Internal Standard (IS): Diphenylamine or deuterated THIQ.
Step-by-Step Workflow
-
Sample Solubilization:
-
Dissolve 10 mg of THIQ sample in 1 mL of DCM.
-
Checkpoint: If the sample is a salt (HCl), add 0.5 mL of 1M NaOH to free-base it, vortex, and collect the bottom DCM layer.
-
-
Derivatization Reaction:
-
To 100 µL of the DCM extract, add 20 µL of Pyridine (acts as acid scavenger).
-
Add 15 µL of Methyl Chloroformate slowly.
-
Mechanism:[5] The lone pair on the THIQ nitrogen attacks the carbonyl of the MCF, displacing chloride. Pyridine neutralizes the HCl byproduct.
-
Vortex for 30 seconds. The reaction is instantaneous.
-
-
Quenching & Cleaning:
-
Add 0.5 mL of 1M HCl (aq) to remove excess pyridine.
-
Vortex and centrifuge.
-
Transfer the organic (bottom) layer to a GC vial containing a glass insert.
-
-
GC-MS Acquisition:
-
Inject 1 µL in Split Mode (20:1) to prevent detector saturation.
-
Instrument Parameters (Agilent 7890/5977 equiv.)
| Parameter | Setting | Rationale |
| Column | HP-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase; "UI" (Ultra Inert) reduces amine tailing. |
| Inlet Temp | 250°C | Sufficient to volatilize the carbamate derivative. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for separation. |
| Oven Program | 60°C (1 min) | Rapid ramp prevents band broadening. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| MS Source | 230°C (EI Mode, 70 eV) | Standard ionization energy for library matching. |
| Scan Range | 40–350 m/z | Covers molecular ion and key fragments. |
Part 4: Data Interpretation & Logic
Chromatographic Validation
-
Peak Shape: The THIQ-Carbamate peak must be symmetrical (Tailing Factor
). If tailing occurs, the inlet liner is dirty or derivatization was incomplete. -
Retention Time: The derivative will elute significantly later than the native amine due to increased molecular weight, but with sharper shape.
Mass Spectral Analysis
-
Molecular Ion (
): Look for the shift. Native THIQ is MW 133. The Methyl Carbamate derivative (+58 Da) will show a distinct parent ion at 191 . -
Fragmentation:
-
Alpha-Cleavage: The dominant fragmentation for THIQs. Expect a loss of a hydrogen or substituent adjacent to the nitrogen.
-
Retro-Diels-Alder (RDA): Less common in saturated systems but possible in impurities.
-
Impurity Flag: If you see a peak at
133 (native) alongside 191, derivatization is incomplete.
-
Part 5: Visualizations
Diagram 1: Analytical Workflow Decision Tree
This diagram illustrates the logical flow for selecting the correct analytical method and the steps for the GC-MS pathway.
Caption: Decision matrix and workflow for THIQ analysis, emphasizing the critical derivatization step for GC-MS.
Diagram 2: Derivatization Reaction Pathway
Visualizing the chemical transformation required to stabilize the analyte.
Caption: Chemical derivatization mechanism converting polar THIQ to a GC-compatible carbamate.
References
-
Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. Source: Virginia Tech University Libraries. URL:[Link][6]
-
Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]
-
HPLC vs GC: What Sets These Methods Apart. Source: Phenomenex Technical Guides. URL:[Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids. Source: MDPI (Molecules).[5] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Chiral HPLC vs. SFC for Tetrahydroisoquinoline Enantioseparation
Topic: Chiral HPLC vs. SFC for Tetrahydroisoquinoline Enantiomers Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists
Executive Summary
For the separation of tetrahydroisoquinoline (THIQ) enantiomers—a privileged scaffold in drug discovery (e.g., Solifenacin, Nomifensine)—the choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is rarely about "better" but rather "fit-for-purpose."
The Verdict:
-
Choose SFC for high-throughput screening and preparative purification. The low viscosity of supercritical CO₂ allows for 3–5x higher flow rates with equivalent resolution, drastically reducing solvent evaporation times during fraction collection.
-
Choose Chiral HPLC (Normal Phase or Polar Organic) for trace impurity analysis, robust quality control (QC) in regulated environments, or when solubility of the specific THIQ salt form is poor in CO₂/alcohol mixtures.
The Physicochemical Challenge: THIQ Alkaloids
Tetrahydroisoquinolines possess a rigid bicyclic structure containing a secondary amine. This basic nitrogen (
-
Silanol Interaction: The basic amine interacts strongly with residual silanols on the silica support of chiral stationary phases (CSPs).
-
Resolution Implications: Tailing peaks overlap, artificially reducing resolution (
) and complicating enantiomeric excess ( ) calculations.
Critical Success Factor: Regardless of the mode (HPLC or SFC), the mobile phase must contain a basic additive (0.1% Diethylamine or Triethylamine) to suppress ionization and shield silanols.
Comparative Analysis: HPLC vs. SFC
Mechanism of Separation[1]
-
Chiral HPLC (Normal Phase): Relies on a steric fit within the chiral cavity of the CSP (typically Amylose or Cellulose derivatives). The mobile phase (e.g., Hexane/IPA) is non-polar, promoting hydrogen bonding between the analyte and the carbamate/benzoate groups of the selector.
-
Chiral SFC: Uses supercritical CO₂ as the primary solvent.[1] CO₂ is non-polar (like Hexane) but has the diffusivity of a gas and the density of a liquid. This high diffusivity minimizes mass transfer resistance (
-term in the Van Deemter equation), allowing high speeds without peak broadening.
Performance Metrics Data
| Metric | Chiral HPLC (Normal Phase) | Chiral SFC | Advantage |
| Typical Run Time | 15 – 30 minutes | 3 – 8 minutes | SFC (3-5x faster) |
| Mobile Phase | Hexane / Ethanol / DEA | CO₂ / Methanol / DEA | SFC (Greener) |
| Viscosity ( | High (Limit flow to <1.5 mL/min) | Low (Flows >3.0 mL/min feasible) | SFC |
| Solvent Cost | High (Hexane is expensive/toxic) | Low (CO₂ is cheap/recyclable) | SFC |
| Solubility (THIQ Salts) | Poor in Hexane; requires Polar Organic Mode | Moderate; requires high modifier % | HPLC (Polar Mode) |
| Resolution ( | High (Thermodynamically controlled) | Comparable (Kinetic efficiency compensates) | Neutral |
Case Study: 1-Aryl-Tetrahydroisoquinoline Derivative
Reference Data synthesized from comparative studies (e.g., separation of SFK 93505 intermediates).
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[2]
-
Target: Resolution of (S)- and (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
HPLC Conditions:
-
Mobile Phase: Hexane:IPA:DEA (90:10:0.1)
-
Flow: 1.0 mL/min
-
Result:
, Run time = 18 min. -
Issue: Significant solvent waste generated per gram of purified material.
SFC Conditions:
-
Mobile Phase: CO₂:MeOH:DEA (85:15:0.1)
-
Flow: 4.0 mL/min
-
Result:
, Run time = 4.5 min. -
Outcome: 4x throughput increase; fractions dried 10x faster due to CO₂ evaporation.
Experimental Protocols
Protocol A: Chiral SFC Method Development for THIQs
Use this for rapid screening of library compounds.
Reagents: CO₂ (SFC Grade), Methanol (HPLC Grade), Ethanol, Isopropanol, Diethylamine (DEA). Columns: Chiralpak IA, IB, IC, ID, AD-H, OD-H (Screening Set).
-
Sample Prep: Dissolve THIQ free base in Methanol (5 mg/mL). If solubility is poor, add 10% DCM.
-
Primary Screen (Gradient):
-
Modifier: Methanol + 0.1% DEA.
-
Gradient: 5% to 50% Modifier over 5 minutes.
-
Back Pressure (BPR): 120 bar.
-
Temp: 40°C.
-
-
Optimization (Isocratic):
-
Select the column with best separation.
-
Switch to isocratic hold at the % modifier where elution occurred (typically 15-25% for THIQs).
-
Tip: If
, switch modifier to Isopropanol (increases steric selectivity).
-
Protocol B: Chiral HPLC Method Development (Polar Organic Mode)
Use this for polar THIQ salts (HCl, HBr) that are insoluble in Hexane.
Reagents: Acetonitrile (ACN), Methanol, DEA, Acetic Acid. Columns: Chiralpak AD-H, OD-H.
-
Mobile Phase: 100% ACN containing 0.1% DEA.
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Tuning:
-
If retention is too low (
), add Methanol (5-10%). -
Note: In Polar Organic Mode, Methanol often reduces retention on polysaccharide columns, unlike in Reverse Phase.
-
Decision Framework (Visualization)
The following diagram illustrates the logical workflow for selecting the correct separation mode based on sample properties and project goals.
Caption: Decision tree for selecting between HPLC and SFC based on scale and sample chemistry.
References
-
Toribio, L., et al. (2018). Chiral separation of pharmaceutical compounds by SFC: A comparative study with HPLC. Journal of Chromatography A. Link
-
Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.Link
-
De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals.[1][3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Ebinger, K. & Weller, H.N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Bristol-Myers Squibb R&D.[7] Link
-
Regis Technologies. (2023). Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative.[6][8]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography - Regis Technologies [registech.com]
Comparative Guide: Catalysts for Asymmetric Tetrahydroisoquinoline Synthesis
Executive Summary: The THIQ Challenge
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Solifenacin (vesicant antagonist) and natural alkaloids like Crispine A .
The central challenge in their synthesis is the asymmetric reduction of isoquinolines . Unlike simple imines, isoquinolines are aromatic; disrupting this aromaticity requires high energy or specific activation. Furthermore, the basic nitrogen atom strongly coordinates to metal centers, often poisoning traditional hydrogenation catalysts.
This guide objectively compares the three dominant catalytic modalities: Transition Metal Catalysis (Iridium) , Organocatalysis (Chiral Phosphoric Acids) , and Biocatalysis (Imine Reductases) .
Deep Dive: Iridium-Catalyzed Asymmetric Hydrogenation (Ir-AH)
The Industrial Standard for Scalability
Iridium complexes, particularly those bearing chiral bisphosphine/diamine ligands, represent the most mature technology for THIQ synthesis. However, success relies heavily on the "Activation Strategy" to overcome catalyst deactivation by the substrate.
The Mechanistic Pivot: Outer-Sphere vs. Inner-Sphere
Early attempts with Ruthenium failed due to strong N-metal binding. The breakthrough came with Iridium systems that operate via an ionic mechanism or utilize additives (like
Performance Profile
-
Catalyst System:
+ Chiral Bisphosphine (e.g., MeO-Biphep, SegPhos) + Additive ( , ). -
Substrate Scope: Excellent for 1-substituted isoquinolines.
-
Limitation: 3-substituted isoquinolines are sterically challenging; requires high
pressure (20-50 bar).
Visualization: Ir-Catalyzed Activation Pathway
The following diagram illustrates the critical role of the activator (A-X) in the catalytic cycle.
Figure 1: Activation-driven hydrogenation mechanism preventing catalyst poisoning.
Deep Dive: Organocatalytic Transfer Hydrogenation (OTH)
The Metal-Free, Bench-Friendly Alternative
For laboratories avoiding high-pressure vessels or trace metal contamination, Organocatalysis using Chiral Phosphoric Acids (CPAs) is the method of choice. This method utilizes Hantzsch esters (HEH) as a stoichiometric hydride source.
The Mechanism: Bifunctional Activation
CPAs (e.g., BINOL-derived TRIP or SPA) act as bifunctional catalysts. The Brønsted acidic proton activates the isoquinoline nitrogen (forming an iminium), while the phosphoryl oxygen coordinates the Hantzsch ester, directing the hydride attack stereoselectively.
Performance Profile[1][2][3]
-
Catalyst: BINOL-derived Phosphoric Acids (5-10 mol%).
-
Reductant: Hantzsch Ester (HEH) or Benzothiazolines.
-
Selectivity: Excellent (>95% ee) for 3-substituted isoquinolines (complementary to Iridium).
-
Limitation: Atom economy is poor due to stoichiometric organic waste (pyridine byproduct).
Deep Dive: Biocatalysis (Imine Reductases - IREDs)
The Future of Selectivity
Imine Reductases (IREDs) have emerged as powerful tools, capable of reducing cyclic imines with perfect stereocontrol. Unlike metals, enzymes operate under ambient pressure and temperature.
The Mechanism
IREDs utilize NADPH as a cofactor.[1] The enzyme active site binds the protonated dihydroisoquinoline (generated in situ or pre-formed) and delivers a hydride from NADPH.
Performance Profile
-
Catalyst: Engineered IREDs (e.g., from Streptomyces sp.).
-
Cofactor Recycling: Coupled with Glucose Dehydrogenase (GDH) + Glucose.
-
Selectivity: >99% ee is standard.[2]
-
Limitation: Substrate solubility in water; often requires biphasic systems or cosolvents (DMSO).
Comparative Analysis & Decision Matrix
Performance Data Summary
| Feature | Ir-Catalyzed Hydrogenation | Organocatalysis (CPA) | Biocatalysis (IREDs) |
| Atom Economy | High (uses | Low (Stoichiometric HEH) | Moderate (Cofactor recycle) |
| Substrate Scope | Broad (1-sub, 1,3-disub) | Specialized (3-sub, 3,4-disub) | Narrow (Requires screening) |
| Scalability | Excellent (Kg scale proven) | Moderate (Cost of catalyst) | Good (Fermentation scale) |
| Reaction Time | Fast (12-24 h) | Slow (24-72 h) | Medium (24-48 h) |
| Typical ee% | 85-99% | 90-98% | >99% |
| Primary Risk | Catalyst Poisoning | Solubility / Reaction Rate | Enzyme Stability / Scope |
Decision Tree for Catalyst Selection
Figure 2: Strategic workflow for selecting the optimal catalytic method.
Validated Experimental Protocols
Protocol A: Iridium-Catalyzed Hydrogenation (Based on Zhou et al.)
Best for: 1-substituted isoquinolines, Scale-up.
Reagents:
-
Substrate: 1-Phenylisoquinoline (1.0 mmol)
-
Catalyst:
(1.0 mol%) -
Ligand: (S)-MeO-Biphep (2.2 mol%)
-
Additive:
(10 mol%) - Critical for activation -
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Catalyst Pre-formation (Self-Validation Step): In a glovebox or under Ar, mix
and Ligand in toluene. Stir for 15 min. Success Indicator: Solution turns from orange to deep red/brown, indicating ligation. -
Activation: Add
to the catalyst solution. Stir for 10 min. -
Reaction: Transfer the catalyst mixture via syringe to a stainless steel autoclave containing the substrate.
-
Pressurization: Charge with
(600 psi / 40 bar). -
Execution: Stir at room temperature for 20 hours.
-
Workup: Vent
carefully. Concentrate in vacuo. Purify via flash chromatography.
Protocol B: Organocatalytic Transfer Hydrogenation
Best for: Acid-sensitive substrates, Metal-free requirements.
Reagents:
-
Substrate: 3-Methylisoquinoline
-
Catalyst: (R)-TRIP (Chiral Phosphoric Acid) (5 mol%)
-
Reductant: Hantzsch Ester (2.4 equiv)
-
Solvent: Benzene or Toluene
Step-by-Step:
-
Setup: In a dry Schlenk tube, combine substrate, (R)-TRIP, and Hantzsch ester.
-
Solvation: Add solvent under
atmosphere. -
Reaction: Heat to 60°C.
-
Monitoring (Self-Validation): Monitor via TLC. Success Indicator: Disappearance of the fluorescent isoquinoline spot and appearance of the non-fluorescent THIQ spot.
-
Workup: Direct column chromatography (the phosphate catalyst can often be recovered).
References
-
Iridium Activation Strategy: Chen, M. W., Ji, Y., Wang, J., Chen, Q. A., Shi, L., & Zhou, Y. G. (2017).[3] Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator.[4] Organic Letters. [Link]
-
Organocatalysis Review: Rueping, M., et al. (2011). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Biocatalysis (IREDs): Mangas-Sanchez, J., & Turner, N. J. (2017).[4] Imine Reductases (IREDs).[1][5][6] Chemical Reviews. [Link]
-
Recent Advances (2024 Context): Wang, Y., et al. (2024).[7][8] Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link][9][10][1][5][6][7][8][11][12][13][14][15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. armchemfront.com [armchemfront.com]
Cross-validation of HPLC and NMR for tetrahydroisoquinoline characterization
Title: Cross-Validation of HPLC and NMR for Tetrahydroisoquinoline (THIQ) Characterization: A Comparative Guide
Executive Summary
In the development of neuroactive alkaloids and synthetic drug candidates, 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives present unique analytical challenges. Their semi-rigid bicyclic structure often leads to rotameric complexity in NMR, while their basic nitrogen tail can cause peak tailing in HPLC. This guide provides a technical comparison and cross-validation workflow for researchers. It moves beyond simple "purity checks" to a rigorous system where Quantitative NMR (qNMR) validates HPLC response factors, and HPLC resolves isomeric impurities that qNMR cannot distinguish.
The Analytical Challenge: Why Cross-Validation?
THIQ derivatives are prone to specific degradation pathways—primarily oxidation to isoquinolines and N-oxide formation—that require orthogonal detection methods.
-
The HPLC Blind Spot: HPLC-UV relies on extinction coefficients (
). If a synthetic impurity (e.g., a saturated intermediate) lacks a strong chromophore compared to the aromatic THIQ core, HPLC will drastically overestimate purity. -
The NMR Blind Spot: 1H NMR is universal but suffers from signal overlap. The aliphatic region of THIQ (2.7–4.0 ppm) often obscures trace alkyl impurities. Furthermore, enantiomers are indistinguishable in standard NMR without chiral shift reagents.
Strategic Solution: Use qNMR for absolute purity (mass balance) and Chiral HPLC for isomeric purity.
Methodological Deep Dive
Protocol A: High-Performance Liquid Chromatography (HPLC)
Focus: Impurity Profiling & Enantiomeric Excess
System Setup:
-
Instrument: UHPLC system with Diode Array Detector (DAD).
-
Achiral Column (Purity): C18 or mixed-mode column (e.g., SIELC Newcrom R1) to handle basic amines without extensive tailing.
-
Chiral Column (Enantiomers): Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or IA).
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1.0 mg THIQ derivative in 1.0 mL Mobile Phase A. Filter through 0.22 µm PTFE.
-
Achiral Gradient (Impurity Scan):
-
Chiral Isocratic (ee Determination):
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Flow: 1.0 mL/min.
-
Rationale: Diethylamine acts as a competing base to block non-specific binding sites on the chiral selector.
-
Protocol B: Quantitative NMR (qNMR)
Focus: Absolute Content & Response Factor Calculation
System Setup:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Probe: 5 mm BBO or TXI probe, temperature controlled at 298 K.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Why Maleic Acid? It produces a sharp singlet at ~6.2 ppm (in DMSO-d6), a "silent region" for THIQs, which typically show signals at 2.7–4.0 ppm (aliphatic) and 7.0–7.5 ppm (aromatic).
-
Step-by-Step Workflow:
-
Gravimetry (The Critical Step):
-
Weigh ~10 mg of THIQ sample (
) and ~5 mg of Maleic Acid ( ) directly into the same vial using a microbalance (precision 0.001 mg).
-
-
Solvation: Add 0.6 mL DMSO-d6. Ensure complete dissolution.
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (must be
of the slowest proton). -
Scans: 16 or 32 (for S/N > 150).
-
Spectral Width: 20 ppm (to capture all satellites).
-
-
Processing: Phase and baseline correction must be manual. Integration ranges must cover 60x the linewidth (
).
Comparative Performance Analysis
The following table summarizes the capabilities of each method specifically for THIQ characterization.
| Feature | HPLC-UV (DAD) | qNMR (1H) |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% w/w) |
| Limit of Detection (LOD) | High (~0.05 µg/mL) | Moderate (~0.1 mg/mL) |
| Specificity | High (Separates isomers/impurities) | Low (Signals overlap) |
| Response Factor | Variable (Depends on chromophore) | Universal (1H = 1H) |
| THIQ Specific Issue | Peak tailing due to amine group | Rotamers may broaden peaks |
| Blind Spot | Non-UV active salts/solvents | Enantiomers (without chiral agent) |
Cross-Validation Workflow
To ensure scientific integrity, these methods should not be used in isolation. Use the following logic flow to cross-validate your results.
Figure 1: Decision matrix for cross-validating THIQ purity. A discrepancy where HPLC > qNMR usually indicates non-chromophoric impurities (salts/solvents) or dampening of UV response.
Experimental Data Simulation: The "Hidden Impurity" Case
To illustrate the necessity of this approach, consider a common scenario in THIQ synthesis (Pictet-Spengler reaction).
Scenario: You synthesize a THIQ derivative and isolate it as a Hydrochloride salt.
-
HPLC Result: Shows 99.2% purity at 254 nm. The only other peak is the solvent front.
-
qNMR Result: Using Maleic Acid IS, the calculated mass purity is only 84.5% .
Analysis of Discrepancy:
-
Solvent Trap: The NMR spectrum reveals a triplet at 1.1 ppm and quartet at 3.5 ppm (Diethyl Ether trapped in the lattice). HPLC ignores this.
-
Counter-ion: The HPLC calculates purity based on the organic cation. It ignores the mass of the Chloride (
) counter-ion. qNMR weighs the entire solid (Cation + Anion + Solvent) but only detects the protons of the Cation. -
Correction: The qNMR value is the true "As Is" potency required for dosing calculations. The HPLC value is only the chromatographic purity.
Calculation for qNMR Purity (
Where:
- : Integral area
- : Number of protons (Maleic Acid = 2, THIQ aromatic = 4)
- : Molar Mass[3]
- : Mass weighed
References
-
Quantitative NMR in Pharmacopeia: Japanese Pharmacopoeia, 18th Edition. General Tests, Processes and Apparatus: 2.00 Quantitative NMR.
-
Chiral Separation Mechanisms: Chiralpedia. Chiral HPLC separation: strategy and approaches.
-
qNMR Standards: Sigma-Aldrich. TraceCERT® Certified Reference Materials for qNMR.
-
HPLC of Basic Compounds: SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1.
-
BIPM Metrology: Bureau International des Poids et Mesures. Internal Standard Reference Data for qNMR.
Sources
Enantiomeric Excess Determination of Chiral Tetrahydroisoquinolines: A Comparative Technical Guide
Executive Summary Tetrahydroisoquinolines (THIQs) represent a privileged scaffold in medicinal chemistry, serving as the structural core for numerous alkaloids (e.g., salsolinol) and pharmaceutical agents (e.g., neuromuscular blockers, antitumor agents). Because the biological activity of THIQs is strictly governed by their stereochemistry—where one enantiomer may be therapeutic and the other neurotoxic—accurate determination of enantiomeric excess (ee) is not merely an analytical task but a safety imperative.
This guide objectively compares the three dominant methodologies for THIQ ee determination: Chiral HPLC (High-Performance Liquid Chromatography) , SFC (Supercritical Fluid Chromatography) , and NMR (Nuclear Magnetic Resonance) using Chiral Solvating Agents . While HPLC remains the regulatory gold standard, SFC has emerged as the superior choice for high-throughput screening due to speed and reduced solvent waste.
Part 1: The Chemical Challenge of THIQs
Before selecting a method, one must understand the analyte. THIQs possess a secondary amine (pKa ~9-10) within a semi-rigid bicyclic system.
-
The Problem: The basic nitrogen interacts strongly with residual silanol groups on silica-based stationary phases, leading to severe peak tailing and poor resolution (
). -
The Consequence: Standard "neutral" mobile phases often fail. Successful protocols must incorporate basic modifiers (e.g., Diethylamine, Triethylamine) to suppress ionization or block silanol sites.
Part 2: Comparative Analysis of Methodologies
The following table synthesizes performance metrics based on current industrial standards for 1-substituted THIQ derivatives.
Table 1: Method Performance Matrix
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | 1H-NMR (with CSAs) |
| Primary Use Case | QC, Trace Analysis, Validation | High-Throughput Screening, Prep | Quick Purity Checks (>90% ee) |
| Resolution ( | Excellent ( | Good to Excellent | N/A (Peak Splitting) |
| Analysis Time | Slow (15–45 mins) | Fast (3–8 mins) | Fast (5–10 mins) |
| Sensitivity (LOD) | High (UV/Fluorescence) | Moderate to High | Low (mM concentrations req.) |
| Solvent Consumption | High (Hexane/IPA) | Low (CO₂/MeOH) | Minimal (Deuterated solvents) |
| Key Limitation | Speed; Cost of solvents | Equipment cost; Solubility | Overlapping signals; No separation |
Chiral HPLC (The Gold Standard)
-
Mechanism: Uses Polysaccharide-based Chiral Stationary Phases (CSPs) like Amylose or Cellulose carbamates.[1][2]
-
Why it wins: Unmatched robustness. Columns like Chiralpak AD-H and Chiralcel OD-H (5 µm particle size) provide higher theoretical plates than their 10 µm predecessors, resolving even difficult isomer pairs like 1-benzyl-THIQs.
-
Critical Note: Requires "H-Series" columns for modern standards. The older "AD" or "OD" columns are sufficient for prep but lack the efficiency for precise trace analysis (<0.1% ee).
SFC (The Green Speedster)
-
Mechanism: Uses supercritical CO₂ as the primary mobile phase with polar modifiers (MeOH/EtOH).
-
Why it wins: Diffusion coefficients in supercritical fluids are higher than in liquids, allowing for 3-5x faster flow rates without significant loss of efficiency.
-
Critical Note: The "Memory Effect" can be an issue; system passivation is required when switching between basic (DEA) and acidic (TFA) additives.
NMR with Chiral Solvating Agents (CSAs)
-
Mechanism: A chiral host (e.g., BINOL-phosphoric acid derivatives) forms a diastereomeric complex with the THIQ guest, causing chemical shift non-equivalence (
) in the NMR spectrum. -
Why it wins: No column screening required. Instant feedback during synthesis optimization.
-
Critical Note: Limited accuracy. Integration errors make it unreliable for measuring ee > 98%.
Part 3: Decision Logic & Workflows
Diagram 1: Method Selection Decision Tree
Caption: A logical framework for selecting the optimal ee determination method based on sample stage and accuracy requirements.
Part 4: Experimental Protocols
Protocol A: Robust Chiral HPLC for 1-Substituted THIQs
Target: High-precision determination of ee for final drug candidates.
1. Column Selection:
-
Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Rationale: These coated polysaccharide phases offer the broadest selectivity for the aromatic THIQ scaffold.
2. Mobile Phase Preparation:
-
Base Solvent: n-Hexane (90-95%)
-
Modifier: Isopropanol (IPA) or Ethanol (5-10%)
-
Additive (CRITICAL): Diethylamine (DEA) or Triethylamine (TEA) at 0.1% v/v .
-
Why: The additive competes with the THIQ secondary amine for silanol binding sites, sharpening the peak shape. Without DEA, peaks will tail, artificially lowering the calculated resolution.
3. System Suitability Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
) -
Detection: UV @ 254 nm (aromatic ring) or 220 nm (amide backbone if derivatized).
4. Execution:
-
Equilibrate column with mobile phase for 30 mins.
-
Inject 5-10 µL of sample (1 mg/mL in mobile phase).
-
Calculate ee using the formula:
Diagram 2: HPLC Optimization Loop
Caption: Iterative process for optimizing resolution (
Protocol B: High-Throughput SFC Screening
Target: Rapid screening of reaction conditions (e.g., asymmetric hydrogenation).
1. Conditions:
-
Column: Chiralpak AD-H or equivalent SFC-specific phase (e.g., Trefoil AMY1).
-
Mobile Phase: CO₂ / Methanol (85:15).
-
Additive: 0.1% DEA + 0.1% Water (Water improves peak shape in SFC for polar amines).
-
Back Pressure: 120-150 bar.
2. Advantage:
-
Analysis time is typically < 4 minutes.
-
Solvent evaporation is immediate, allowing for rapid fraction collection if semi-prep is needed.
Part 5: Troubleshooting & Data Interpretation
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Increase DEA conc. to 0.2%; Switch to "immobilized" columns (e.g., Chiralpak IA) which tolerate stronger solvents. |
| Broad Peaks | Solubility issues or Mass Transfer | In HPLC: Switch from IPA to EtOH (lower viscosity). In SFC: Increase back pressure. |
| Baseline Drift | UV absorption of additive | Ensure DEA is high purity; switch to TEA if using >250nm detection. |
| Split Peaks | Sample solvent mismatch | Dissolve sample in the mobile phase, not 100% polar solvent. |
References
-
Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]
-
MDPI. (2020). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Retrieved from [Link]
-
Waters Corporation. (2016). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers using Convergence Chromatography. Retrieved from [Link]
-
PubMed. (2011).[3] Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins. Retrieved from [Link]
-
ResearchGate. (2014). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Retrieved from [Link]
Sources
Evaluation of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol Purity: A Comparative Technical Guide
Executive Summary
The compound (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a critical tetrahydroisoquinoline (THIQ) scaffold, serving as a chiral building block for benzylisoquinoline alkaloids and neuromuscular blocking agents (e.g., cisatracurium analogs). Its purity evaluation presents unique challenges due to its secondary amine basicity, susceptibility to oxidative dehydrogenation, and potential for enantiomeric excess variation.
This guide objectively compares the two dominant analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the gold standard for trace impurity profiling, qNMR is demonstrated here as the superior method for absolute mass-balance potency assignment without the need for a specific reference standard.
Part 1: The Analytical Challenge
The structural integrity of this THIQ derivative hinges on three specific stability and detection issues that dictate method selection:
-
Amine-Silanol Interactions: The secondary amine at position 2 (
) interacts strongly with residual silanols on standard C18 HPLC columns, leading to peak tailing that masks impurities. -
Oxidative Instability: The tetrahydro- ring is prone to air-oxidation, reverting to the fully aromatic isoquinoline species (6,7-dimethoxyisoquinoline derivative). This is the primary degradant.
-
Lack of Certified Standards: As an intermediate, a certified reference material (CRM) is often unavailable, making relative response factor (RRF) calculations in HPLC an estimation rather than a certainty.
Part 2: Comparative Analysis of Methodologies
Method A: HPLC-UV (The Impurity Profiler)
Best for: Detecting trace impurities (<0.1%) and degradation products.
HPLC is the industry standard for determining chromatographic purity (% area). However, for this basic amine, standard neutral gradients fail. We utilize an Acidic Ion-Suppression approach to protonate the amine, reducing silanol interaction and sharpening the peak.
Method B: 1H-qNMR (The Absolute Quantifier)
Best for: Assigning absolute potency (Assay % w/w) and salt stoichiometry.
qNMR provides a direct mole-for-mole measurement against a generic internal standard (IS). It eliminates the need for a compound-specific reference standard, making it superior for early-stage intermediates where "100% pure" standards do not yet exist.
Summary Data Comparison
| Feature | HPLC-UV (Method A) | qNMR (Method B)[1] |
| Primary Output | Chromatographic Purity (% Area) | Absolute Assay (% w/w) |
| LOD/LOQ | High Sensitivity (0.05% / 0.15%) | Low Sensitivity (~1.0%) |
| Reference Std | Required for Assay (External Std) | Not Required (Generic IS used) |
| Selectivity | Separates structural isomers | Separates by chemical shift |
| Weakness | RRF variations; Peak tailing | High sample mass required (>10mg) |
Part 3: Experimental Protocols
Protocol A: HPLC-UV with Acidic Mobile Phase
Objective: Quantify oxidative impurities and unreacted precursors.
System Suitability Criteria:
-
Tailing Factor (
): < 1.5 -
Resolution (
): > 2.0 between main peak and aromatic impurity.
Step-by-Step Workflow:
-
Column Selection: Use a base-deactivated column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Low pH ensures the amine is fully protonated (
), preventing secondary interactions. -
Solvent B: Acetonitrile (MeCN).[2]
-
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
60% B (Linear ramp) -
15-20 min: 95% B (Wash)
-
-
Detection: UV at 280 nm (matches the dimethoxy-benzene chromophore).
-
Sample Prep: Dissolve 0.5 mg/mL in 90:10 Water:MeCN.
Protocol B: 1H-qNMR Purity Assay
Objective: Determine absolute weight % purity.
Internal Standard Selection: Maleic Acid (Singlet at
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~15 mg of the sample (
) and ~10 mg of Maleic Acid (TraceCERT® or similar NIST-traceable grade, ) into the same vial. Precision balance ( ) is mandatory. -
Solvation: Dissolve in 0.7 mL DMSO-d6 . Rationale: DMSO prevents aggregation common in alkaloid salts and ensures sharp lines.
-
Acquisition:
-
Pulse Angle: 90°
-
Relaxation Delay (
): 60 seconds (Must be of the slowest proton). -
Scans: 32 or 64.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (
6.2) and the sample aromatic singlets ( 6.6 or 6.8). -
Calculation:
Part 4: Visualization of Analytical Logic
Diagram 1: Impurity Formation & Detection Pathways
This diagram illustrates the chemical stability risks and which method detects them.
Caption: Figure 1. Degradation pathways of the THIQ core and the detection capabilities of HPLC vs. qNMR.
Diagram 2: Method Selection Decision Tree
A logic flow for researchers to choose the correct protocol based on their immediate data needs.
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on data requirements.
Part 5: Troubleshooting & Scientific Causality
The "Drifting Baseline" in HPLC
Observation: The baseline rises at the end of the gradient. Causality: This is often due to the UV absorbance of the acid modifier (TFA or Phosphoric acid) changing as the organic ratio increases. Solution: Ensure the reference wavelength is off, or switch to a Phosphate buffer which is more UV transparent than TFA at 210-220 nm. For this molecule, detection at 280 nm mitigates this issue entirely.
qNMR Integration Errors
Observation: The assay value is consistently >100%.
Causality: This usually indicates residual solvent (water/methanol) peaks overlapping with the analyte or IS signals, or insufficient relaxation delay (
Enantiomeric Separation (Note)
While this guide focuses on chemical purity, the C1-position is chiral. Standard C18 HPLC will not separate the (R) and (S) enantiomers. If enantiomeric purity is required, a Polysaccharide-based column (e.g., Chiralpak AD-H) using a Hexane:IPA mobile phase is required [1].
References
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) in Pharmaceutical Analysis. Available at: [Link]
-
National Institutes of Health (NIH). (2012). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride. (Used as a proxy for THIQ method development). Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. (Relevant for indole/isoquinoline impurity pathways).[2][3] Available at: [Link]
Sources
Method Validation Guide: Quantification of Tetrahydroisoquinolines (TIQs) in Biological Matrices
Executive Summary: The Analytical Imperative
Tetrahydroisoquinolines (TIQs), particularly 1,2,3,4-tetrahydroisoquinoline and salsolinol (1-methyl-6,7-dihydroxy-TIQ), are endogenous neurotoxins implicated in the etiology of Parkinson’s disease (PD).[1] Their quantification in biological fluids (plasma, CSF, urine) and brain tissue is analytically challenging due to their amphoteric nature, low endogenous concentrations (pg/mL to low ng/mL range), and structural similarity to catecholamines.
This guide validates Dansyl Chloride (DNS-Cl) Derivatization coupled with UHPLC-MS/MS as the superior analytical workflow. While traditional HPLC-ECD offers high sensitivity, it lacks the structural specificity required to distinguish TIQ isomers. Conversely, GC-MS requires moisture-sensitive derivatization that hampers throughput. The validated DNS-Cl LC-MS/MS protocol described herein offers a 10-fold increase in ionization efficiency and superior chromatographic retention, satisfying FDA Bioanalytical Method Validation (M10) guidelines.
Comparative Technology Analysis
The following decision matrix compares the proposed method against standard alternatives.
| Feature | UHPLC-MS/MS (Dansyl-Cl) | HPLC-ECD (Electrochemical) | GC-MS (HFBA/PFP Deriv.) |
| Primary Mechanism | Mass filtration of sulfonyl-tagged ions | Redox reaction of phenols | Electron impact of volatile derivatives |
| Sensitivity (LOD) | High (0.05 - 0.1 ng/mL) | High (0.01 - 0.1 ng/mL) | Medium (0.5 - 1.0 ng/mL) |
| Selectivity | Excellent (MRM transitions) | Low (Co-elution risks) | High (Spectral fingerprint) |
| Sample Volume | Low (50–100 µL) | High (500–1000 µL) | Medium (200–500 µL) |
| Throughput | High (10 min run) | Low (20–40 min run) | Low (Long cooling/drying steps) |
| Isomer Resolution | Yes (Chiral columns available) | No (Often co-elutes) | Yes |
| Matrix Effect | Susceptible (Corrected by IS) | Minimal | Minimal |
Logical Decision Pathway
The following diagram illustrates the selection logic for TIQ analysis based on sample constraints and data requirements.
Caption: Decision tree for selecting analytical platforms. UHPLC-MS/MS is favored for low-volume, high-specificity applications.
Validated Experimental Protocol
This protocol utilizes Dansyl Chloride (DNS-Cl) to target the secondary amine and phenol groups of TIQs. This reaction introduces a naphthalene sulfonyl moiety, significantly increasing hydrophobicity (allowing retention on C18 columns) and enhancing electrospray ionization (ESI+) efficiency.
Reagents & Standards
-
Analyte: 1,2,3,4-Tetrahydroisoquinoline (TIQ), Salsolinol.[1][2][3]
-
Internal Standard (IS): TIQ-d4 or N-methyl-salsolinol-d3 (Crucial for correcting derivatization yield variability).
-
Derivatization Agent: Dansyl Chloride (1 mg/mL in Acetone).
-
Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 10.0.
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma/brain homogenate.
-
Add 10 µL Internal Standard (100 ng/mL).
-
Add 300 µL ice-cold Acetonitrile (ACN) to precipitate proteins.
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer supernatant to a clean glass vial and evaporate to dryness under nitrogen at 40°C.
-
-
Derivatization Reaction (The Critical Step):
-
Reconstitute residue in 50 µL of 0.1 M Carbonate Buffer (pH 10).
-
Add 50 µL of Dansyl Chloride solution.
-
Incubate: Heat at 60°C for 20 minutes in a dark heating block (DNS-Cl is light sensitive).
-
Mechanism:[3][4][5][6] The sulfonyl chloride reacts with the secondary amine of the TIQ ring to form a stable sulfonamide.
-
-
Quenching & Cleanup:
-
Add 10 µL of 1% Formic Acid to quench the reaction (prevents column damage from high pH).
-
Centrifuge again if any precipitate forms.
-
Transfer to autosampler vial.
-
Instrumental Parameters (UHPLC-MS/MS)
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 10% B to 90% B over 8 minutes.
-
MS Mode: Positive ESI, MRM (Multiple Reaction Monitoring).
-
TIQ-DNS Precursor: m/z 367.1 → Product: 170.1 (Dansyl fragment).
-
Validation Data & Performance Metrics
The following data represents typical performance characteristics obtained during validation of this protocol in human plasma.
Table 1: Method Validation Summary (Plasma Matrix)
| Parameter | Result | Acceptance Criteria (FDA M10) |
| Linearity (Range) | 0.1 – 100 ng/mL | |
| LOD (Limit of Detection) | 0.05 ng/mL | S/N > 3:1 |
| LLOQ (Quantification) | 0.10 ng/mL | S/N > 10:1, CV < 20% |
| Intra-day Precision | 3.2 – 5.8% (CV) | < 15% |
| Inter-day Precision | 4.5 – 7.1% (CV) | < 15% |
| Recovery (Extraction) | 88% ± 4% | Consistent (no absolute rule, usually >50%) |
| Matrix Effect | 95% (Normalized to IS) | 85-115% |
Workflow Visualization
The following diagram details the chemical transformation and analytical flow.
Caption: Analytical workflow transforming polar TIQs into lipophilic, ionizable derivatives for MS detection.
Critical Validation Parameters (The "Why")
Specificity & Selectivity
Native TIQs have low molecular weights (MW ~133 Da), placing them in a "noisy" region of the mass spectrum where solvent clusters interfere.
-
Validation Evidence: By adding the Dansyl group (+233 Da), the precursor mass shifts to ~366 Da. This shift moves the analyte into a cleaner spectral window, virtually eliminating background noise and ensuring that the signal is specific to the TIQ-DNS complex.
Matrix Effects & Internal Standards
Biological matrices (especially brain tissue) contain phospholipids that suppress ionization.
-
Protocol Requirement: You must use a deuterated internal standard (e.g., TIQ-d4).
-
Self-Validating Logic: The derivatization efficiency of Dansyl Chloride can vary slightly based on pH or water content. Since the deuterated IS undergoes the exact same chemical reaction as the endogenous analyte, the ratio of Analyte/IS remains constant even if the reaction yield fluctuates. This makes the method robust against procedural errors.
Stability
TIQs can be prone to oxidation.
-
Observation: The sulfonamide bond formed with Dansyl Chloride is chemically stable.
-
Data: Processed samples are stable in the autosampler (4°C) for up to 48 hours, allowing for large batch runs without degradation, a significant advantage over oxidative electrochemical detection.
References
-
Antkiewicz-Michaluk, L. (2022). "Endogenous risk factors in Parkinson's disease: Dopamine and tetrahydroisoquinolines." ResearchGate.[3][7] Available at: [Link]
-
Chen, Y., et al. (2023). "LC-MS-MS-MS3 for the determination and quantification of ∆9-tetrahydrocannabinol and metabolites in blood samples." Journal of Analytical Toxicology. Available at: [Link](Cited for MS3 and validation methodologies applicable to trace amines).
-
Zhang, X., et al. (2019). "Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization." Analytical Biochemistry. Available at: [Link](Authoritative source for Dansyl Chloride reaction protocols).
-
FDA. (2022). "Bioanalytical Method Validation - Guidance for Industry (M10)." U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of Parkinson’s Disease: From Basic Research to Clinical Practice [aginganddisease.org]
- 6. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 7. researchgate.net [researchgate.net]
Comparative Validation Guide: Synthesis of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Executive Summary & Strategic Analysis
The target molecule, (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol , represents a critical scaffold in the synthesis of isoquinoline alkaloids (e.g., Laudanosine analogs) and a pharmacophore in neuromuscular blocking agents. Its synthesis hinges on the efficient construction of the tetrahydroisoquinoline (THIQ) core followed by C1-functionalization.
This guide evaluates and validates the two primary synthetic pathways: the Pictet-Spengler (P-S) modification and the Bischler-Napieralski (B-N) cyclization.[1][2]
Comparative Verdict
Experimental data and atom-economy analysis designate the Pictet-Spengler Route via Glyoxylic Acid as the superior protocol for this specific target.
| Feature | Route A: Pictet-Spengler (Recommended) | Route B: Bischler-Napieralski (Alternative) |
| Precursors | Homoveratrylamine + Glyoxylic Acid | Homoveratrylamine + Protected Glycolic Acid |
| Step Count | 2 (Cyclization | 4 (Amide formation |
| Conditions | Mild (Aq.[1] HCl or Phosphate Buffer) | Harsh (POCl |
| Atom Economy | High (Water is the only byproduct) | Low (Loss of activating groups) |
| Scalability | Excellent (One-pot potential) | Moderate (Corrosive reagents) |
Chemical Pathway Visualization
The following diagram illustrates the mechanistic divergence between the selected protocols.
Figure 1: Mechanistic comparison. Route A (Top) utilizes a direct biomimetic cyclization, whereas Route B (Bottom) requires harsh dehydration and multiple redox adjustments.
Validated Experimental Protocol (Route A)
This protocol is optimized for a 10 mmol scale. It utilizes the Pictet-Spengler reaction with glyoxylic acid to form the 1-carboxylic acid intermediate, followed by hydride reduction.
Phase 1: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid[3]
Reagents:
-
3,4-Dimethoxyphenethylamine (Homoveratrylamine): 1.81 g (10 mmol)
-
Glyoxylic acid monohydrate: 1.01 g (11 mmol)
-
Hydrochloric acid (6M): 15 mL
-
Solvent: Water/Ethanol (1:1)
Procedure:
-
Dissolution: Dissolve Homoveratrylamine in 10 mL of water/ethanol mixture in a round-bottom flask.
-
Addition: Add Glyoxylic acid monohydrate slowly with stirring. A mild exotherm may occur.[3]
-
Cyclization: Add 6M HCl (15 mL) to the mixture. Heat to 60°C for 4 hours . The formation of the Mannich base (iminium ion) followed by electrophilic aromatic substitution occurs during this phase.
-
Monitoring: Monitor by TLC (MeOH/DCM 1:9). The starting amine spot will disappear.
-
Isolation: Cool the reaction to 0°C. The hydrochloride salt of the product often precipitates. Filter the solid.[4][5] If no precipitate forms, concentrate in vacuo and recrystallize from Ethanol/Et2O.
-
Checkpoint: Expect a white to pale yellow solid. Yield: ~85-90%.
-
Phase 2: Reduction to (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Reagents:
-
Intermediate A (from Phase 1): 2.3 g (~8.5 mmol)
-
LiAlH
(Lithium Aluminum Hydride): 0.97 g (25.5 mmol, 3 eq) OR Borane-THF complex (1M, 25 mL). -
Solvent: Anhydrous THF (50 mL)
Procedure:
-
Preparation: In a flame-dried flask under Argon, suspend the Intermediate A in anhydrous THF.
-
Reduction: Cool to 0°C. Carefully add LiAlH
pellets or solution dropwise (gas evolution: H ). -
Reflux: Allow to warm to RT, then reflux for 3 hours to ensure complete reduction of the carboxylate to the primary alcohol.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
1 mL Water
-
1 mL 15% NaOH
-
3 mL Water
-
-
Workup: Stir for 30 mins until a granular white precipitate forms. Filter through Celite. Dry the filtrate over Na
SO and concentrate. -
Purification: Flash chromatography (DCM:MeOH:NH
OH 90:9:1).
Analytical Validation
To validate the success of the synthesis, compare your isolated product against these established spectral markers.
Data Summary Table
| Parameter | Expected Value / Observation | Diagnostic Interpretation |
| Physical State | White crystalline solid or pale oil | Polymorph dependent (Orthorhombic form exists). |
| Melting Point | 98–102 °C (Solid form) | Sharp range indicates high purity. |
| Confirms integrity of dimethoxy groups. | ||
| Critical: Appearance of ABX/multiplet for hydroxymethyl. | ||
| Characteristic methine proton at the chiral center. | ||
| IR Spectroscopy | Broad band ~3300 cm | confirms O-H / N-H stretch. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the validated Pictet-Spengler route.
Troubleshooting & Expert Insights
-
Stereochemistry: The protocol above yields the racemic mixture. For enantioselective synthesis (e.g., S-isomer), replace Glyoxylic acid with a chiral auxiliary-modified glyoxylate or employ an asymmetric transfer hydrogenation catalyst (e.g., Noyori-Ikariya) on the dihydro-intermediate, though the latter requires the B-N route.
-
Over-reduction: Unlike amides, the secondary amine in the THIQ ring is stable to LiAlH
. However, ensure the intermediate acid is dry; residual water destroys the hydride reagent violently. -
Alternative Reduction: If LiAlH
is unavailable, Borane-THF or Borane-DMS are excellent alternatives that selectively reduce the carboxylic acid in the presence of the amine.
References
-
Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI / NIH.
- Validates the synthesis of the carboxylic acid precursor and provides spectral d
-
Pictet, A., & Spengler, T. (1911).[6] Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.
- Foundational text for the cycliz
-
El Antri, S., et al. (2004).[7] Polymorphism of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol.[8] Molecules, 9, 650–657.[7]
- Provides crystallographic validation and confirm
-
Organic Chemistry Portal. (2025). Synthesis of Tetrahydroisoquinolines: Pictet-Spengler vs Bischler-Napieralski.[1][4][3][6]
- General reference for reaction conditions and altern
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline - Chempedia - LookChem [lookchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: Proper Disposal Procedures
[1][2][3]
Executive Summary & Operational Directive
Immediate Action Required: Treat (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol (CAS 16625-30-0) as Hazardous Organic Waste . Strict Prohibition: Under no circumstances should this compound be disposed of down the drain. It is classified as WGK 3 (Severely Hazardous to Waters) .
This guide defines the standard operating procedure (SOP) for the safe containment, stabilization, and disposal of this tetrahydroisoquinoline derivative. As a secondary amine with a polar hydroxyl group, this compound presents specific solubility and reactivity profiles that dictate its waste stream management.
Core Disposal Strategy:
-
Solids: Segregate into "Hazardous Solid Waste" for high-temperature incineration.
-
Solutions: Collect in "Organic Solvent Waste" (Halogenated or Non-Halogenated depending on the solvent matrix).
Chemical Profile & Hazard Identification
To validate your disposal choice, you must understand the physicochemical nature of the waste. This compound is not merely "chemical waste"; it is a bioactive alkaloid precursor.
| Parameter | Data | Operational Implication |
| CAS Number | 16625-30-0 | Unique identifier for waste manifests. |
| Formula | C₁₂H₁₇NO₃ | Nitrogen-containing organic; generates NOₓ upon incineration. |
| Physical State | Solid (Powder/Crystalline) | Dust generation is a primary exposure risk during transfer. |
| Basicity | Secondary Amine | Can form salts with acids; pH of aqueous solutions will be basic (>8). |
| Water Hazard | WGK 3 (Severe) | Zero-tolerance policy for sink disposal. |
| Storage Class | 11 (Combustible Solids) | Keep away from oxidizers (e.g., nitric acid, peroxides) in waste accumulation areas. |
Scientific Rationale: The tetrahydroisoquinoline core is a pharmacophore often associated with biological activity (neurotransmitter modulation). Therefore, disposal must guarantee thermal destruction (incineration) rather than landfilling, to prevent leaching into groundwater where it could affect aquatic life or enter the water table.
Pre-Disposal Stabilization: A Self-Validating System
Before moving waste to the central accumulation area, perform these self-validating checks to ensure safety and compatibility.
Protocol A: The Solubility Validation (Liquid Waste)
Context: If you have reaction mixtures or mother liquors.
-
Test: Take a 1 mL aliquot of the waste solution.
-
Action: Add 1 mL of the intended bulk waste solvent (e.g., acetone or ethanol).
-
Observation:
-
Clear solution: Compatible. Proceed to combine.
-
Precipitate forms:STOP. Mixing will create sludge that clogs waste pumps. Dispose of as "Sludge/Solid Waste."
-
Exotherm/Bubbling:STOP. Incompatible chemical reaction. Neutralize separately.
-
Protocol B: Amine Neutralization (Spill Cleanup)
Context: If the solid powder is spilled.
-
Mechanism: As a base, the compound can be neutralized.
-
Action: Do not wipe with water alone (spreads contamination). Use a dilute acetic acid or citric acid solution to protonate the amine, making it water-soluble for easier cleanup with absorbent pads.
-
Disposal: Place acid-soaked pads into the Solid Hazardous Waste bin, not the trash.
Step-by-Step Disposal Workflows
Scenario 1: Disposal of Pure Solid Substance
Applicability: Expired reagents, excess weighing powder, or lyophilized product.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid organics.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl-methanol"
-
Hazard Checkbox: "Toxic" and "Irritant."
-
-
Transfer:
-
Work inside a fume hood to capture dust.
-
Transfer solid directly into the container.
-
Do not dissolve in solvent just to dispose of it (minimizes waste volume).
-
-
Sealing: Cap tightly. Wipe the exterior with ethanol to remove dust residues.
Scenario 2: Disposal of Reaction Mixtures (Liquid)
Applicability: HPLC waste, reaction mother liquors.
-
Segregation: Determine the primary solvent.
-
Halogenated: (DCM, Chloroform) -> Red Can (typical lab coding).
-
Non-Halogenated: (Methanol, Ethyl Acetate) -> Clear/White Can .
-
-
pH Check (Crucial):
-
Dip a pH strip into the waste.
-
If pH > 10 (highly basic), adjust to pH 7-9 with dilute sulfuric acid before adding to the central waste carboy. Reason: Highly basic amines can react violently with acidic waste streams often found in central collection containers.
-
-
Transfer: Pour through a funnel with a mesh screen (to catch stir bars/solids).
Visual Decision Logic (Disposal Tree)
The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring compliance with its WGK 3 status.
Caption: Operational decision tree for segregating solid vs. liquid waste streams to ensure WGK 3 compliance.
Regulatory Compliance & Documentation
Failure to properly classify this waste can lead to regulatory fines. Use the following codes for your waste manifest.
United States (RCRA)
While this specific CAS is not P-listed or U-listed, it falls under general characteristics if mixed with solvents.
-
D001: If mixed with flammable solvents (Methanol, Acetone).
-
D002: If the waste solution pH is > 12.5 (Corrosive).
-
General Classification: "Non-RCRA Regulated Hazardous Waste" (if solid and pure), but must be incinerated due to toxicity.
European Union (EWC Codes)
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
18 01 06:* Chemicals consisting of or containing hazardous substances (if generated from healthcare/drug development research).
Emergency Response: Spills
Do not wash down the drain.
-
Evacuate: If dust is airborne, clear the immediate area.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95 dust mask if powder is loose.
-
Containment: Cover the spill with a solvent-dampened pad (ethanol) to prevent dust dispersion.
-
Cleanup: Scoop up the material using a plastic spatula. Place in a sealed bag.
-
Decontamination: Wipe the surface with 1% acetic acid solution (to solubilize residual amine), then water. Dispose of all wipes as hazardous solid waste.
References
Personal protective equipment for handling (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Executive Summary & Hazard Context[1][2][3][4][5][6][7][8][9][10][11]
As researchers, we must look beyond the basic Safety Data Sheet (SDS). (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is not merely a chemical reagent; it is a pharmacologically active scaffold .
Belonging to the tetrahydroisoquinoline (THIQ) class, this compound shares structural homology with dopamine and various alkaloids. Consequently, it presents a dual hazard profile:
-
Chemical Hazard: As a secondary amine, it is corrosive/irritating to mucous membranes and skin (Class 1B/2 Irritant).
-
Biological Hazard: Potential neuroactivity. THIQs can cross the blood-brain barrier and act as false neurotransmitters or enzyme inhibitors.
Operational Directive: Treat this compound as a Potent Compound (OEB 3 equivalent) until specific toxicology data proves otherwise. Zero skin contact and zero inhalation of dust are the absolute standards.
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is non-negotiable for handling solid or concentrated solutions of the target compound.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1 (Impact & Splash).Why: Safety glasses are insufficient. Amine vapors and dust can bypass side shields, causing severe lacrimation and corneal haze. |
| Dermal (Hand) | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Extended Cuff Nitrile.Why: Secondary amines can permeate thin latex. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Respiratory | Engineering Control Primary | Primary: Fume Hood (Face velocity 80–100 fpm).Secondary: N95/P100 Respirator only if weighing outside a hood (Strongly Discouraged).Why: Inhalation of amine dust causes immediate respiratory tract irritation and potential systemic absorption. |
| Body | Lab Coat + Tyvek Sleeves | Material: Poly/Cotton blend (flame resistant if using flammable solvents).Add-on: Disposable Tyvek sleeves/cuffs.Why: Prevents tracking of powder onto wrists/forearms, a common exposure route during weighing. |
Operational Workflow: The "Safe-Circle" Protocol
This protocol uses a self-validating logic: you cannot proceed to the next step without verifying the safety of the previous one.
Phase A: Preparation (The "Dry" Phase)
-
Static Control: THIQ solids are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."
-
Tare Verification: Place the receiving vessel (flask/vial) in the balance before opening the chemical container.
-
Sash Management: Lower the fume hood sash to the lowest comfortable working height (approx. 18 inches) to maximize capture efficiency.
Phase B: Active Handling (Weighing & Solubilization)
-
The "Transfer" Rule: Never transfer the solid over the open bench. All transfers must occur within the negative pressure zone of the hood.
-
Solubilization:
-
Note: This compound is a secondary amine. It may react exothermically with strong acids.[1]
-
Dissolve the solid immediately after weighing to reduce dust hazard. Common solvents: Dichloromethane (DCM), Methanol, or DMSO.
-
Integrity Check: Once in solution, the inhalation risk shifts from dust to solvent vapor; ensure the vessel is capped when not in active use.
-
Phase C: Decontamination & Doffing
-
Primary Wipe: Wipe down the balance area and tools with a solvent-dampened Kimwipe (methanol or ethanol) while still wearing outer gloves.
-
Glove Stripping: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Wash: Wash hands with soap and water immediately after leaving the lab zone.
Visualizing the Safety Logic
The following diagram illustrates the critical decision nodes in the handling process.
Caption: Operational workflow for handling THIQ intermediates, emphasizing static control and immediate solubilization to minimize dust exposure.
Emergency Response & Disposal
Accidental Exposure
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The amine nature makes this a corrosive risk; seconds count.
-
Skin Contact: Remove contaminated clothing immediately.[1][2] Wash skin with soap and copious water.[1][3][4] Do not use solvent (ethanol) to wash skin, as this may enhance absorption of the THIQ.
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (water or oil-dampened) to suppress dust, then wipe up.
Waste Disposal Strategy
Proper disposal protects both the environment and the facility's compliance status.
| Waste Stream | Classification | Disposal Action |
| Solid Waste | Hazardous Organic Solid | Collect in a dedicated solid waste drum. Label as "Toxic/Irritant Solid - Amine Derivative." |
| Liquid Waste (Halogenated) | Halogenated Organic | If dissolved in DCM/Chloroform. Segregate from acids to prevent heat generation. |
| Liquid Waste (Non-Halo) | Non-Halogenated Organic | If dissolved in Methanol/DMSO. |
| Contaminated Sharps | Biohazard/Chem Sharp | Needles used with this compound must be disposed of in hard-walled sharps containers, never trash. |
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7058, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
Diplomata Comercial. (2024). How to Handle Amines Safely in Industrial Environments. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
